Product packaging for Hydroxybosentan(Cat. No.:CAS No. 253688-60-7)

Hydroxybosentan

Katalognummer: B193192
CAS-Nummer: 253688-60-7
Molekulargewicht: 567.6 g/mol
InChI-Schlüssel: FAJQMBCLPZWTQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Hydroxy Bosentan is a key metabolite of Bosentan, a well-characterized dual endothelin receptor antagonist . As an active metabolite, it contributes to the overall pharmacological activity of the parent drug, making it a critical compound for investigative purposes . Researchers utilize Hydroxy Bosentan to delve deeper into the mechanisms of endothelin receptor antagonism, which is pivotal in the pathophysiology of pulmonary arterial hypertension (PAH) . Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen; its effects are mediated through ETA and ETB receptors, and elevated levels are observed in the plasma and lung tissue of PAH patients . By competitively inhibiting the binding of ET-1 to both receptor types, this compound aids in the study of subsequent signaling pathways that lead to vasodilation and the inhibition of cellular proliferation in the vascular wall . Its role is essential in non-clinical research focused on understanding drug metabolism, pharmacokinetics, and the complex interplay within the endothelin system, providing valuable insights for the development of therapeutic agents . This product is intended for laboratory research by qualified scientists and is strictly labeled as "For Research Use Only."

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O7S B193192 Hydroxybosentan CAS No. 253688-60-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJQMBCLPZWTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253688-60-7
Record name Ro 48-5033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Hydroxybosentan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacologically Active Metabolite of Bosentan

Introduction

Hydroxybosentan, designated as Ro 48-5033, is the principal and sole pharmacologically active metabolite of Bosentan, a dual endothelin receptor antagonist (ERA).[1][2] Bosentan is a cornerstone therapy for pulmonary arterial hypertension (PAH), and its clinical efficacy is attributed to its ability to block the detrimental effects of endothelin-1 (ET-1).[3][4] this compound is formed in the liver via cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, through hydroxylation of the t-butyl group of the parent molecule.[4][5] While present at lower plasma concentrations than its parent compound, this compound contributes significantly to the overall therapeutic effect, accounting for an estimated 10% to 20% of the total pharmacological activity.[5][6][7] This guide provides a detailed technical overview of the mechanism of action of this compound, its comparative pharmacology with Bosentan, and the experimental protocols used for its characterization.

The Endothelin System: The Therapeutic Target

The endothelin system plays a critical role in vascular homeostasis. The key effector, ET-1, is one of the most potent endogenous vasoconstrictors known.[3] It mediates its effects through two distinct G protein-coupled receptor subtypes: ET-A and ET-B.[8]

  • ET-A Receptors: Primarily located on vascular smooth muscle cells. Their activation by ET-1 leads to profound vasoconstriction and smooth muscle cell proliferation.[8][9]

  • ET-B Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates the release of vasodilators, such as nitric oxide and prostacyclin, and is involved in the clearance of circulating ET-1.[8] Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.[10]

In pathologies like PAH, overexpression of ET-1 leads to increased vasoconstriction, vascular remodeling, and inflammation, creating a rationale for the therapeutic blockade of its receptors.[3]

Molecular Mechanism of Action

This compound, like its parent drug Bosentan, functions as a competitive antagonist at both ET-A and ET-B receptors.[6] By binding to these receptors, it prevents the endogenous ligand ET-1 from initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation. This dual antagonism results in vasodilation, a decrease in both pulmonary and systemic vascular resistance, and an attenuation of the vascular remodeling processes central to the pathophysiology of PAH.[3][11]

The signaling pathway blocked by this compound is illustrated below.

Endothelin_Signaling_Pathway Endothelin Receptor Signaling and Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ETAR ET-A Receptor Gq11 Gq/11 ETAR->Gq11 Activates ETBR ET-B Receptor ETBR->Gq11 Activates ET1 Endothelin-1 (ET-1) ET1->ETAR Binds ET1->ETBR Binds This compound This compound This compound->ETAR Blocks This compound->ETBR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Vasoconstriction & Proliferation Ca->Response PKC->Response Metabolic_Pathway Metabolic Conversion of Bosentan to this compound Bosentan Bosentan CYP CYP2C9 & CYP3A4 Bosentan->CYP This compound This compound (Ro 48-5033) [Active] Inactive2 Ro 64-1056 [Inactive] This compound->Inactive2 Inactive1 Ro 47-8634 [Inactive] Inactive1->Inactive2 CYP->this compound Hydroxylation CYP->Inactive1 O-demethylation Binding_Assay_Workflow Workflow for Radioligand Binding Assay start Start prep Prepare Receptor Membranes (e.g., from CHO-ETAR cells) start->prep plate Plate Setup (Triplicates): - Total Binding - Non-Specific Binding - Competitive Binding prep->plate add_reagents Add Radioligand ([¹²⁵I]-ET-1) & Test Compound (this compound) plate->add_reagents incubate Incubate to Equilibrium (e.g., 25°C for 90 min) add_reagents->incubate filter Rapid Filtration (Separate Bound vs. Free) incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

References

An In-depth Technical Guide to the Chemical Synthesis Pathways for Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines proposed synthetic pathways for Hydroxybosentan (Ro 48-5033). As of the date of this publication, a specific, detailed, and validated chemical synthesis for this compound has not been widely published in peer-reviewed literature. The pathways described herein are based on established principles of organic chemistry and analogous syntheses of Bosentan and related compounds. These proposed routes are intended for informational and research purposes and have not been experimentally validated.

Introduction

This compound, also known as Ro 48-5033, is the primary active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1][2][3][4] The metabolic conversion of Bosentan to this compound occurs in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9, through the hydroxylation of the tert-butyl group.[1] While its biological formation is well-documented, the de novo chemical synthesis of this compound presents a significant challenge, primarily in the selective functionalization of the sterically hindered tert-butyl moiety.

This technical guide provides a comprehensive overview of proposed chemical synthesis pathways for this compound. The methodologies are designed to be robust and scalable, providing a foundation for researchers in drug development and medicinal chemistry to produce this important metabolite for further study.

Proposed Synthetic Strategies

Two primary retrosynthetic strategies are proposed for the synthesis of this compound.

  • Strategy A: Late-Stage Hydroxylation. This approach involves the synthesis of Bosentan followed by a selective oxidation of the tert-butyl group. This is a direct but potentially low-yielding approach due to the challenge of selective C-H activation in a complex molecule.

  • Strategy B: Convergent Synthesis with a Hydroxylated Precursor. This more robust strategy involves the synthesis of a key intermediate, a hydroxylated benzenesulfonamide derivative, which is then coupled with the pyrimidine core of the molecule. This approach avoids the challenging late-stage oxidation and is likely to provide higher yields and purity.

This guide will focus on the more plausible and scalable Strategy B .

Proposed Convergent Synthesis Pathway (Strategy B)

This pathway is broken down into two main stages:

  • Synthesis of the hydroxylated key intermediate: 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide .

  • Coupling of the intermediate with the pyrimidine core and subsequent reaction to form this compound.

The synthesis of this key intermediate can be achieved through a multi-step process starting from readily available materials.

Experimental Protocol: Synthesis of 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide

  • Step 1: Friedel-Crafts Acylation of Toluene.

    • To a stirred solution of toluene and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add isobutyryl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the resulting 4'-methylisobutyrophenone by distillation or chromatography.

  • Step 2: a-Bromination.

    • To a solution of 4'-methylisobutyrophenone in a suitable solvent (e.g., CCl₄ or CH₂Cl₂), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture until the reaction is complete.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield the crude α-bromo ketone.

  • Step 3: Hydroxymethylation via Grignard Reagent.

    • Prepare a Grignard reagent from the α-bromo ketone by reacting it with magnesium turnings in dry THF.

    • To this Grignard reagent at low temperature (-78 °C), add paraformaldehyde.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product and purify by column chromatography to obtain 2-hydroxy-1-(p-tolyl)propan-1-one.

  • Step 4: Chlorosulfonylation.

    • Treat the product from the previous step with chlorosulfonic acid at low temperature.

    • Carefully quench the reaction with ice and extract the resulting 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonyl chloride.

  • Step 5: Amination.

    • Add the sulfonyl chloride to an excess of aqueous ammonia or an ammonia solution in an organic solvent.

    • Stir until the reaction is complete.

    • Extract and purify the final product, 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide, by recrystallization.

The final steps of the synthesis involve coupling the hydroxylated sulfonamide with the pyrimidine core.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.

    • This intermediate is prepared according to methods described in the literature for the synthesis of Bosentan.[5]

  • Step 2: Coupling of the Sulfonamide and Pyrimidine.

    • To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide in a suitable solvent (e.g., DMSO), add a base such as potassium carbonate.[6]

    • Heat the reaction mixture until the formation of the intermediate, N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide, is complete (monitored by HPLC).

    • Cool the reaction and precipitate the product by adding water.

    • Filter and wash the solid product.

  • Step 3: Formation of this compound.

    • To a solution of the chlorinated intermediate in ethylene glycol, add a strong base such as sodium hydroxide or potassium tert-butoxide.

    • Heat the reaction mixture to facilitate the nucleophilic substitution of the remaining chlorine atom with the hydroxyethoxy group.

    • Monitor the reaction by HPLC. Upon completion, cool the mixture and acidify to precipitate this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the expected (hypothetical) quantitative data for the key steps in the proposed synthesis of this compound.

Table 1: Proposed Synthesis of 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide

StepReactionReactantsReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Friedel-Crafts AcylationToluene, Isobutyryl chlorideAlCl₃Dichloromethane0 to RT4-680-85>95 (GC)
2a-Bromination4'-MethylisobutyrophenoneNBS, AIBNCCl₄Reflux2-485-90>90
3Hydroxymethylationα-Bromo ketoneMg, ParaformaldehydeTHF-78 to RT3-560-70>95 (LC)
4Chlorosulfonylation2-hydroxy-1-(p-tolyl)propan-1-oneChlorosulfonic acid-0-101-270-75-
5AminationSulfonyl chlorideAqueous NH₃-0 to RT2-380-85>98 (HPLC)

Table 2: Proposed Synthesis of this compound

StepReactionReactantsReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1CouplingDichlorobipyrimidine, Hydroxylated sulfonamideK₂CO₃DMSO100-1108-1275-80>95 (HPLC)
2EthoxylationChlorinated intermediateNaOH, Ethylene glycolEthylene glycol110-1204-680-85>99 (HPLC)

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic pathways.

Hydroxybosentan_Synthesis_Strategy_B cluster_intermediate Synthesis of 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide cluster_final Final Assembly Toluene Toluene Acylation Acylation Toluene->Acylation 4_Methylisobutyrophenone 4_Methylisobutyrophenone Acylation->4_Methylisobutyrophenone Bromination Bromination 4_Methylisobutyrophenone->Bromination alpha_Bromo_ketone alpha_Bromo_ketone Bromination->alpha_Bromo_ketone Hydroxymethylation Hydroxymethylation alpha_Bromo_ketone->Hydroxymethylation Hydroxymethyl_ketone Hydroxymethyl_ketone Hydroxymethylation->Hydroxymethyl_ketone Chlorosulfonylation Chlorosulfonylation Hydroxymethyl_ketone->Chlorosulfonylation Sulfonyl_chloride Sulfonyl_chloride Chlorosulfonylation->Sulfonyl_chloride Amination Amination Sulfonyl_chloride->Amination Hydroxylated_Sulfonamide Hydroxylated_Sulfonamide Amination->Hydroxylated_Sulfonamide Coupling Coupling Hydroxylated_Sulfonamide->Coupling Dichlorobipyrimidine Dichlorobipyrimidine Dichlorobipyrimidine->Coupling Chlorinated_Intermediate Chlorinated_Intermediate Coupling->Chlorinated_Intermediate Ethoxylation Ethoxylation Chlorinated_Intermediate->Ethoxylation This compound This compound Ethoxylation->this compound

Caption: Proposed convergent synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Reagents) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/HPLC/GC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Distillation/Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General experimental workflow for a single synthetic step.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for medicinal and organic chemists. The proposed convergent pathway, which relies on the synthesis of a pre-hydroxylated sulfonamide intermediate, offers a logical and likely successful route to this important molecule. This approach circumvents the difficulties of late-stage C-H oxidation on a complex scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and scalable synthesis of this compound, enabling further investigation into its pharmacological properties and potential therapeutic applications. Further optimization of reaction conditions and purification methods will be necessary to translate these proposed pathways into a validated synthetic route.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Ro 48-5033

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 48-5033, also known as Hydroxy bosentan, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist.[1][2][3] Bosentan is utilized in the treatment of pulmonary artery hypertension (PAH).[4] Ro 48-5033 is formed in the liver through hydroxylation of the t-butyl group of bosentan, a reaction primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][5] While it possesses a lower affinity for endothelin receptors compared to its parent compound, its plasma concentrations are significantly higher, contributing an estimated 10-20% to the overall therapeutic effect of bosentan.[2] This guide provides an in-depth overview of the known physicochemical properties of Ro 48-5033, details relevant experimental protocols for their determination, and illustrates its mechanism of action within the endothelin signaling pathway.

Physicochemical Properties

PropertyRo 48-5033 (Hydroxy bosentan)Bosentan (Parent Compound)
IUPAC Name 4-(2-hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide4-(1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
Synonyms Hydroxy bosentan, Ro 48-8634Ro 47-0203
Chemical Formula C₂₇H₂₉N₅O₇SC₂₇H₂₉N₅O₆S
Molecular Weight 567.61 g/mol [6]551.6 g/mol [1]
Melting Point As Reported[6]107-110 °C[1]
Boiling Point Data not availableData not available
Solubility Soluble in DMSO[6]Poorly soluble in water (1.0 mg/100 ml). Solubility increases at higher pH (43 mg/100 ml at pH 7.5).[1]
logP (Octanol/Water) Data not available2.12
pKa Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Ro 48-5033 are not specifically published. However, standard methodologies for pharmaceutical compounds can be applied.

Melting Point Determination (Capillary Method)

This method is a widely used technique to determine the melting point of a crystalline solid.[7][8][9]

Objective: To determine the temperature range over which the solid-to-liquid phase transition of a compound occurs.

Methodology:

  • Sample Preparation: Ensure the sample of Ro 48-5033 is completely dry and in a fine powder form.[8]

  • Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Tap the closed end of the tube on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[9]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 5-10 °C below the expected melting point. Then, decrease the heating rate to about 1-2 °C per minute to allow for accurate observation.[9]

  • Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting point of the compound.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10]

Objective: To determine the saturation concentration of Ro 48-5033 in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of solid Ro 48-5033 to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[10]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.[12]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of Ro 48-5033 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[12][13]

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Mechanism of Action and Signaling Pathway

Ro 48-5033, as the active metabolite of bosentan, functions as a competitive antagonist of both endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors.[4][14] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of pulmonary arterial hypertension.[15][16]

The binding of ET-1 to ETₐ receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation. The role of ETₑ receptors is more complex; their activation on endothelial cells can lead to the release of vasodilators such as nitric oxide, while their activation on smooth muscle cells also contributes to vasoconstriction. By blocking both receptor subtypes, Ro 48-5033 contributes to the overall therapeutic effect of bosentan, which leads to a decrease in pulmonary vascular resistance and an increase in cardiac output.[4][17]

Below are diagrams illustrating the metabolic pathway of bosentan to Ro 48-5033 and the subsequent antagonism of the endothelin signaling pathway.

G cluster_0 Metabolism of Bosentan Bosentan Bosentan CYP2C9_CYP3A4 CYP2C9 / CYP3A4 (Hydroxylation) Bosentan->CYP2C9_CYP3A4 Ro_48_5033 Ro 48-5033 (Hydroxy bosentan) CYP2C9_CYP3A4->Ro_48_5033

Metabolic activation of Bosentan to Ro 48-5033.

G cluster_1 Endothelin Signaling Pathway and Antagonism by Ro 48-5033 ET1 Endothelin-1 (ET-1) ETA_Receptor ETₐ Receptor ET1->ETA_Receptor ETB_Receptor ETₑ Receptor ET1->ETB_Receptor Vasoconstriction Vasoconstriction & Proliferation ETA_Receptor->Vasoconstriction ETB_Receptor->Vasoconstriction Ro_48_5033 Ro 48-5033 Ro_48_5033->ETA_Receptor Ro_48_5033->ETB_Receptor

Antagonism of Endothelin Receptors by Ro 48-5033.

References

The Role of Hydroxybosentan as an Active Metabolite of Bosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors, and is a cornerstone in the management of pulmonary arterial hypertension (PAH).[1][2][3] By blocking the potent vasoconstrictive and proliferative effects of endothelin-1 (ET-1), bosentan leads to vasodilation, reduced pulmonary vascular resistance, and improved cardiac output.[1][4] Upon administration, bosentan undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. Among these, hydroxybosentan, also known as Ro 48-5033, is the only one that is pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[1][5][6] This technical guide provides an in-depth analysis of the formation, pharmacological activity, and clinical significance of this compound.

Metabolism of Bosentan

Bosentan is primarily metabolized in the liver by the cytochrome P450 (CYP) isoenzymes, specifically CYP2C9 and CYP3A4.[4][5][7][8][9] This metabolic process leads to the formation of three main metabolites that have been identified in plasma:

  • Ro 48-5033 (this compound): Formed through hydroxylation of the t-butyl group of bosentan. This is the primary active metabolite.[2]

  • Ro 47-8634: Formed by O-demethylation of the phenolic methyl ether of bosentan.[2]

  • Ro 64-1056: Results from both the hydroxylation and O-demethylation of bosentan.[2][10]

This compound (Ro 48-5033) is the most significant of these metabolites in terms of pharmacological activity.[1] Bosentan is also known to induce its own metabolism, particularly CYP3A4, upon repeated administration, which can lead to a decrease in its plasma concentrations over time.[8][9]

G cluster_0 Hepatic Metabolism Bosentan Bosentan This compound This compound (Ro 48-5033) Active Bosentan->this compound CYP2C9, CYP3A4 (Hydroxylation) Metabolite2 Ro 47-8634 Inactive Bosentan->Metabolite2 CYP3A4 (O-demethylation) Metabolite3 Ro 64-1056 Inactive This compound->Metabolite3 CYP3A4 Excretion Biliary Excretion This compound->Excretion Metabolite2->Metabolite3 CYP2C9, CYP3A4 Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of Bosentan in the liver.

Pharmacological Profile of this compound

In Vitro Activity

This compound is an active metabolite that, like its parent compound, functions as an endothelin receptor antagonist.[11][12] However, its in vitro activity is reported to be less potent than bosentan.[5] Despite a lower affinity for endothelin receptors, this compound's contribution to the overall pharmacological effect is significant.[13]

Contribution to Overall Efficacy

Although plasma concentrations and total exposure of this compound are substantially lower than that of the parent drug (less than 12%), it is estimated to contribute up to 20% of the total pharmacological activity of bosentan.[1][5][8] This disproportionate contribution is attributed to its pharmacokinetic properties, particularly its lower plasma protein binding.[5]

Comparative Pharmacokinetics

The pharmacokinetic profiles of bosentan and this compound exhibit key differences that influence their respective contributions to the overall clinical effect. Bosentan's absolute bioavailability is approximately 50%, and it reaches peak plasma concentrations within 3 to 5 hours.[1][8]

ParameterBosentanThis compound (Ro 48-5033)Reference(s)
Metabolizing Enzymes CYP2C9, CYP3A4-[5][8]
Plasma Protein Binding >98% (mainly albumin)Less tightly bound than bosentan[1][5][8]
Free Fraction Low3 times higher than bosentan[5]
Relative Plasma Exposure Parent Drug<12% of parent drug[5]
Terminal Half-life (t½) ~5.4 hoursNot explicitly stated, but decreases with bosentan autoinduction[8]
Contribution to Effect ~80%Up to 20%[5][8]

A critical factor is that this compound is less tightly bound to plasma proteins than bosentan, resulting in a free fraction that is three times higher than that of the parent compound.[5] This higher unbound concentration allows for greater interaction with endothelin receptors, thereby amplifying its pharmacological effect relative to its total plasma concentration.

Endothelin Signaling Pathway and Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects by binding to two receptor subtypes: ETA and ETB.[4] ETA receptors are located on vascular smooth muscle cells and mediate vasoconstriction and proliferation.[4] ETB receptors are found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where they can mediate vasoconstriction.[4] In PAH, the ET-1 system is upregulated. Bosentan and this compound competitively block both ETA and ETB receptors, thereby inhibiting the detrimental effects of elevated ET-1 levels.[4][14]

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell cluster_2 Antagonists ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR_SMC ETB Receptor ET1->ETBR_SMC Effects Vasoconstriction Proliferation ETAR->Effects ETBR_SMC->Effects Bosentan Bosentan & This compound Bosentan->ETAR Bosentan->ETBR_SMC

Caption: Antagonism of Endothelin Receptors by Bosentan.

Experimental Protocols

In Vitro Metabolism Analysis

Objective: To identify and characterize the metabolites of bosentan.

Methodology:

  • Incubation: Bosentan is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate phase I metabolic reactions.

  • Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.

  • Sample Preparation: Samples are centrifuged to pellet the microsomes, and the supernatant containing the metabolites is collected.

  • Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their mass-to-charge ratio and fragmentation patterns.[6]

Receptor Binding Assay

Objective: To determine the binding affinity of bosentan and this compound for ETA and ETB receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of either human ETA or ETB receptors.

  • Competitive Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor (bosentan or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the compound for the receptor.

In Vivo Pharmacokinetic Study Workflow

Objective: To determine the pharmacokinetic profile of bosentan and this compound in a living system.

Methodology:

  • Subject Selection: Healthy human volunteers or animal models (e.g., rats) are selected.[15]

  • Drug Administration: A defined dose of bosentan is administered, typically orally or intravenously.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points over a period (e.g., 24 hours).[6]

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of bosentan and this compound in the plasma samples are quantified using a validated LC-MS/MS method.[6]

  • Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[6]

G cluster_workflow In Vivo PK Study Workflow start Drug Administration sampling Serial Blood Sampling start->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis (Quantification of Drug & Metabolite) processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, AUC, t½) analysis->pk_calc end PK Profile pk_calc->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

Clinical Implications and Conclusion

The role of this compound as an active metabolite is clinically relevant. Its contribution to the overall efficacy of bosentan underscores the importance of considering both the parent drug and its active metabolites when evaluating therapeutic outcomes. Furthermore, understanding the metabolic pathway is crucial for predicting and managing drug-drug interactions. Co-administration of bosentan with strong inhibitors or inducers of CYP2C9 and CYP3A4 can significantly alter the plasma concentrations of both bosentan and this compound, potentially impacting both efficacy and safety.[7][16][17] For instance, potent CYP3A4 inhibitors like ketoconazole can double the exposure to bosentan.[8]

References

Investigating the Pharmacological Activity of Hydroxybosentan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybosentan (Ro 48-5033) is the principal active metabolite of bosentan, a dual endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the pharmacological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. Formed in the liver through the action of cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, this compound contributes to the overall therapeutic effect of its parent compound, exhibiting a notable, albeit lesser, affinity for endothelin receptors.[1][2] Understanding the distinct pharmacological profile of this metabolite is crucial for a complete comprehension of bosentan's mechanism of action and for the development of future endothelin receptor antagonists.

Pharmacological Profile: A Quantitative Comparison

The pharmacological activity of this compound is intrinsically linked to its ability to antagonize endothelin receptors. While its affinity is reported to be approximately half that of bosentan, it still plays a significant role in the overall in vivo effect of the parent drug, contributing an estimated 10-20% of the total pharmacological activity.[1][2] The following tables summarize the available quantitative data for both bosentan and its active metabolite, this compound.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
BosentanETA4.7 nM[3]
ETB95 nM[3]
This compound (Ro 48-5033)ETA~9.4 nM (estimated)[1][2]
ETB~190 nM (estimated)[1][2]
Table 1: Comparative Endothelin Receptor Binding Affinities. Estimated values for this compound are based on reports of it having approximately half the affinity of bosentan.
CompoundReceptor SubtypeAntagonist Potency (IC50)Reference
BosentanETA0.2 µM[3]
ETB19 µM[3]
This compound (Ro 48-5033)ETA~0.4 µM (estimated)[2]
ETB~38 µM (estimated)[2]
Table 2: Comparative In Vitro Antagonist Potency. Estimated values for this compound are based on reports of it being approximately 2-fold less potent than bosentan.

Signaling Pathways and Metabolic Fate

Bosentan and this compound exert their pharmacological effects by competitively blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, on smooth muscle cells. This antagonism prevents the vasoconstrictive and proliferative effects of ET-1. The metabolic conversion of bosentan to this compound is a critical step in its biotransformation.

Endothelin Receptor Antagonism Endothelin Receptor Signaling and Antagonism ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB PLC Phospholipase C ETA->PLC ETB->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca->Vasoconstriction PKC->Vasoconstriction Bosentan Bosentan Bosentan->ETA Bosentan->ETB This compound This compound This compound->ETA This compound->ETB

Endothelin receptor signaling and points of antagonism by bosentan and this compound.

Bosentan Metabolism Metabolic Pathway of Bosentan Bosentan Bosentan This compound This compound (Ro 48-5033) (Active) Bosentan->this compound Metabolite2 Ro 47-8634 (Inactive) Bosentan->Metabolite2 Metabolite3 Ro 64-1056 (Inactive) This compound->Metabolite3 Metabolite2->Metabolite3 CYP2C9 CYP2C9 CYP2C9->Bosentan CYP3A4 CYP3A4 CYP3A4->Bosentan

Simplified metabolic pathway of bosentan to its major metabolites.

Experimental Protocols

In Vitro Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors

  • [125I]-ET-1 (radioligand)

  • Unlabeled ET-1 (for non-specific binding)

  • This compound and Bosentan

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and bosentan.

  • In a 96-well plate, combine cell membranes, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of the test compounds (this compound or bosentan).

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Workflow for In Vitro Receptor Binding Assay Start Prepare Reagents Incubate Incubate Membranes, Radioligand & Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End Results Analyze->End

A simplified workflow for a competitive radioligand binding assay.
In Vivo Model of Pulmonary Hypertension

The monocrotaline-induced pulmonary hypertension model in rats is a widely used preclinical model to evaluate the efficacy of endothelin receptor antagonists.

Materials:

  • Male Wistar rats

  • Monocrotaline (MCT)

  • This compound and Bosentan

  • Vehicle for drug administration

  • Equipment for hemodynamic measurements (e.g., pressure transducer, catheter)

  • Histology supplies

Procedure:

  • Induce pulmonary hypertension in rats with a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).

  • Allow a period for the development of PAH (e.g., 2-3 weeks).

  • Divide the animals into treatment groups: vehicle control, bosentan-treated, and this compound-treated.

  • Administer the test compounds or vehicle daily via oral gavage for a specified duration (e.g., 2-4 weeks).

  • At the end of the treatment period, measure right ventricular systolic pressure (RVSP) via right heart catheterization under anesthesia.

  • Euthanize the animals and collect the heart and lungs.

  • Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.

  • Perform histological analysis of the pulmonary arteries to assess vascular remodeling.

In Vivo PAH Model Workflow Workflow for Monocrotaline-Induced PAH Model Induction Induce PAH with Monocrotaline Development Allow PAH Development Induction->Development Treatment Administer Test Compounds (Bosentan, this compound) Development->Treatment Hemodynamics Measure Hemodynamics (RVSP) Treatment->Hemodynamics Tissue Tissue Collection (Heart, Lungs) Hemodynamics->Tissue Analysis Analyze Fulton Index & Histology Tissue->Analysis Results Evaluate Efficacy Analysis->Results

A generalized workflow for evaluating drug efficacy in a rat model of PAH.
Bioanalytical Method for Plasma Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of bosentan and this compound in plasma samples from pharmacokinetic studies.

Materials:

  • Human plasma samples

  • Bosentan and this compound analytical standards

  • Stable isotope-labeled internal standards (e.g., Bosentan-d4, this compound-d4)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Spike samples with internal standards.

    • Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate bosentan and this compound using a suitable C18 analytical column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of bosentan and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMSMS_Workflow LC-MS/MS Bioanalytical Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporate & Reconstitute SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data Concentration Determine Plasma Concentration Data->Concentration

A typical workflow for the quantification of drugs in plasma by LC-MS/MS.

Conclusion

This compound is a pharmacologically active metabolite that contributes to the therapeutic efficacy of bosentan. While less potent than its parent compound, its presence in systemic circulation necessitates its characterization in both preclinical and clinical studies. The data and protocols presented in this guide offer a foundational resource for researchers investigating the intricate pharmacology of this compound and its role in the management of endothelin-mediated diseases. Further research focusing on a direct and comprehensive comparison of the in vitro and in vivo activities of bosentan and this compound will provide a more complete understanding of their respective contributions to the overall clinical profile of bosentan.

References

A Technical Guide to the Preliminary In Vitro Evaluation of Hydroxybosentan (Ro 48-5033)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Hydroxybosentan (Ro 48-5033), the principal active metabolite of the dual endothelin receptor antagonist, Bosentan. This compound contributes to the overall pharmacological effect of its parent drug, retaining approximately 10-20% of its activity.[1][2] This guide details its known pharmacological profile, metabolic pathways, and interactions with cellular transporters. It includes structured data summaries, detailed experimental protocols for key in vitro assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Pharmacological Profile

This compound is a pharmacologically active metabolite of Bosentan, formed in the liver via the cytochrome P450 system.[1][2] Like its parent compound, it functions as an endothelin (ET) receptor antagonist, mitigating the effects of endothelin-1 (ET-1), a potent vasoconstrictor involved in the pathogenesis of pulmonary arterial hypertension (PAH).[3] While Bosentan is a dual antagonist of both ET-A and ET-B receptors, this compound contributes a smaller fraction of the total in vivo activity.[3][4]

Endothelin Receptor Antagonism
In Vitro Activity Summary

The following table summarizes the known in vitro pharmacological and transport interaction data for this compound, with comparative data for its parent compound and a related metabolite where available.

Parameter Test System This compound (Ro 48-5033) Bosentan (Parent Compound) Desmethyl Bosentan (Ro 47-8634) Reference
Pharmacological Activity General AssessmentRetains 10-20% of Bosentan's activity100% (Reference)-[1][2]
ET-A Receptor Binding (Kd) Human Pulmonary ArteryData not available12.5 nMData not available[5]
ET-B Receptor Binding (Kd) Human Pulmonary ArteryData not available1.1 µMData not available[5]
OATP1B1 Inhibition HEK-OATP1B1 CellsWeakly inhibitory (IC50 not specified)-IC50: 3.8 µM[6]
OATP1B3 Inhibition HEK-OATP1B3 CellsWeakly inhibitory (IC50 not specified)-IC50: 7.4 µM[6]
P-glycoprotein (P-gp) Inhibition L-MDR1 CellsNo inhibition observed-No inhibition observed[6]
Gene Induction (CYP3A4, ABCB1) LS180 CellsNo induction observedInducerInducer[6][7]

In Vitro Metabolism

Bosentan is principally metabolized by the liver P450 cytochromes, specifically CYP2C9 and CYP3A4, into three metabolites.[7][8] this compound (Ro 48-5033) is the result of hydroxylation and is the only metabolite that significantly contributes to the pharmacological effect of Bosentan.[3][9][10]

G cluster_0 Hepatic Metabolism Bosentan Bosentan CYP2C9 CYP2C9 Bosentan->CYP2C9 CYP3A4 CYP3A4 Bosentan->CYP3A4 This compound This compound (Ro 48-5033) Active CYP2C9->this compound Metabolism Desmethylbosentan Desmethyl Bosentan (Ro 47-8634) CYP2C9->Desmethylbosentan Metabolism HD_Bosentan Hydroxy Desmethyl Bosentan (Ro 64-1056) CYP2C9->HD_Bosentan Metabolism CYP3A4->Desmethylbosentan Metabolism Desmethylbosentan->CYP2C9

Diagram 1: Metabolic pathway of Bosentan to its primary metabolites.

Experimental Protocols

Detailed and reproducible protocols are critical for the in vitro evaluation of drug candidates. The following sections describe methodologies relevant to the assessment of this compound.

Protocol: Endothelin Receptor Competition Binding Assay

This assay determines the binding affinity (Kd) of a test compound for endothelin receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound to human ET-A and ET-B receptors.

Materials:

  • Human pulmonary artery tissue homogenates[5]

  • [125I]ET-1 (radioligand)

  • Test compound: this compound

  • Assay Buffer (e.g., Tris-HCl with MgCl2, BSA)

  • Scintillation fluid and counter

  • Glass fiber filters

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the tissue homogenate (source of receptors), a fixed concentration of [125I]ET-1, and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like ET-1).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

G cluster_workflow General IC50 Determination Workflow A Prepare Serial Dilutions of Test Compound B Incubate Compound with Target (Enzyme/Receptor) & Substrate/Ligand A->B C Measure Activity/ Binding Signal B->C D Plot % Inhibition vs. Log[Compound] C->D E Calculate IC50 Value (Non-linear Regression) D->E

Diagram 2: A generalized workflow for in vitro IC50 determination.
Protocol: OATP1B1/1B3 Transporter Inhibition Assay

This cell-based assay evaluates the potential of a compound to inhibit the function of Organic Anion Transporting Polypeptides (OATPs).

Objective: To determine the IC50 of this compound for OATP1B1 and OATP1B3 transporters.

Materials:

  • HEK293 cells stably expressing OATP1B1 (HEK-OATP1B1) or OATP1B3 (HEK-OATP1B3)[6]

  • Parental HEK293 cells (negative control)

  • Probe substrate: 8-fluorescein-cAMP[6]

  • Test compound: this compound

  • Known inhibitor (e.g., Rifampicin) as a positive control

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence plate reader

Methodology:

  • Plate the HEK-OATP1B1, HEK-OATP1B3, and parental HEK293 cells in 96-well plates and culture until confluent.

  • Prepare serial dilutions of this compound and the positive control in buffer.

  • Wash the cell monolayers with buffer.

  • Pre-incubate the cells with the various concentrations of this compound or controls for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the fluorescent probe substrate (8-fluorescein-cAMP) to all wells and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by aspirating the substrate solution and rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Calculate OATP-mediated uptake by subtracting the fluorescence in parental cells from that in the transporter-expressing cells.

  • Determine the percentage of inhibition at each this compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLM) to assess the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound: this compound

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • High-clearance and low-clearance compounds for positive controls (e.g., Verapamil, Diazepam)

  • Acetonitrile or Methanol (for reaction termination)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a solution of this compound in phosphate buffer.

  • Pre-warm HLM and the this compound solution to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

G cluster_pathway Endothelin Receptor Antagonism cluster_receptors Cell Membrane ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Effects Downstream Effects (Vasoconstriction, Proliferation) ETA->Effects Activation leads to ETB->Effects Activation leads to HB This compound (Antagonist) BlockA Block HB->BlockA BlockB Block HB->BlockB BlockA->ETA Binds & Inhibits BlockB->ETB Binds & Inhibits

Diagram 3: Mechanism of action for an endothelin receptor antagonist.

Conclusion

This compound (Ro 48-5033) is the primary active metabolite of Bosentan, contributing to its overall therapeutic effect as a dual endothelin receptor antagonist. Preliminary in vitro evaluations confirm its pharmacological activity, albeit at a reduced level compared to the parent compound.[1][2] It demonstrates a favorable profile concerning drug transporter interactions, with only weak inhibition of OATP1B1/1B3 and no inhibition of P-gp or induction of key metabolic enzymes noted in available studies.[6] The experimental protocols and workflows detailed in this guide provide a robust framework for further, more quantitative characterization of this compound's in vitro properties, which is essential for a complete understanding of its role in the clinical pharmacology of Bosentan.

References

Early-Stage Preclinical Research on Hydroxybosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core methodologies and data relevant to the early-stage preclinical evaluation of Hydroxybosentan (Ro 48-5033), the primary and pharmacologically active metabolite of the dual endothelin receptor antagonist, Bosentan. This document outlines key in vitro and in vivo experimental protocols, summarizes available quantitative data, and presents visual representations of critical pathways and workflows to support further research and development. While this compound contributes to the overall therapeutic effect of its parent compound, a detailed understanding of its independent pharmacological profile is crucial for a complete assessment of Bosentan's mechanism of action and safety.

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH)[1]. It exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, to both ETA and ETB receptors[2]. In vivo, Bosentan is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP3A4, to form three main metabolites[3]. Among these, this compound (Ro 48-5033) is the only one that is pharmacologically active, contributing an estimated 10-20% to the overall effect of Bosentan[4][5].

This guide focuses on the preclinical data and experimental procedures necessary to characterize the pharmacological and pharmacokinetic properties of this compound as a distinct chemical entity. Understanding the specific activity of this metabolite is essential for a nuanced interpretation of Bosentan's clinical effects and for the development of future endothelin receptor antagonists with improved metabolic profiles.

Mechanism of Action: Endothelin Receptor Antagonism

This compound, like its parent compound, functions as a competitive antagonist at endothelin receptors. The endothelin signaling pathway plays a critical role in vasoconstriction and cell proliferation. By blocking ET-1 from binding to its receptors on vascular smooth muscle cells, this compound contributes to vasodilation and exerts antiproliferative effects.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Preproendothelin-1 Preproendothelin-1 Big Endothelin-1 Big Endothelin-1 Preproendothelin-1->Big Endothelin-1 Furin-like proteases Endothelin-1 (ET-1) Endothelin-1 (ET-1) Big Endothelin-1->Endothelin-1 (ET-1) ECE ET-A Receptor ET-A Receptor Endothelin-1 (ET-1)->ET-A Receptor Binds ET-B Receptor ET-B Receptor Endothelin-1 (ET-1)->ET-B Receptor Binds Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Proliferation Proliferation ET-A Receptor->Proliferation ET-B Receptor->Vasoconstriction ET-B Receptor->Proliferation This compound This compound This compound->ET-A Receptor Blocks This compound->ET-B Receptor Blocks Receptor Source Receptor Source (e.g., cell membranes expressing ET-A or ET-B receptors) Incubation Incubation Receptor Source->Incubation Radioligand Radioligand (e.g., [125I]-ET-1) Radioligand->Incubation This compound This compound (unlabeled competitor) This compound->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data Analysis Data Analysis (IC50 and Ki determination) Quantification->Data Analysis Tissue Prep Isolated Tissue Preparation (e.g., rat aortic rings) Agonist CRC Generate Agonist (ET-1) Concentration-Response Curve (CRC) Tissue Prep->Agonist CRC Antagonist Incubation Incubate Tissue with This compound (fixed concentration) Agonist CRC->Antagonist Incubation Repeat CRC Repeat Agonist CRC in the presence of this compound Antagonist Incubation->Repeat CRC Multiple Conc Repeat with multiple This compound concentrations Repeat CRC->Multiple Conc Schild Plot Construct Schild Plot and determine pA2/pKB Multiple Conc->Schild Plot Animal Dosing Administer this compound to Rats (e.g., IV, PO) Blood Sampling Serial Blood Sampling at Predefined Time Points Animal Dosing->Blood Sampling Plasma Separation Plasma Separation by Centrifugation Blood Sampling->Plasma Separation Sample Analysis Quantification of this compound in Plasma (LC-MS/MS) Plasma Separation->Sample Analysis PK Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, T1/2) Sample Analysis->PK Analysis

References

The Discovery and Initial Development of Hydroxybosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and development of Hydroxybosentan (Ro 48-5033), the primary active metabolite of the dual endothelin receptor antagonist, bosentan. This document details the metabolic pathway leading to its formation, its mechanism of action, and a summary of its pharmacokinetic profile. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of critical quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of endothelin receptor antagonists.

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors, and is a cornerstone in the treatment of pulmonary arterial hypertension (PAH)[1]. Following oral administration, bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4[2][3]. This metabolic process leads to the formation of three main metabolites, with this compound (Ro 48-5033) being the most significant in terms of pharmacological activity[3][4].

This compound is formed through the hydroxylation of the t-butyl group of the parent molecule[5]. While present at lower concentrations than bosentan in plasma, it contributes to the overall therapeutic effect, accounting for an estimated 10-20% of the total pharmacological activity[5][6]. Understanding the discovery, synthesis, and pharmacological profile of this compound is therefore crucial for a complete comprehension of bosentan's clinical efficacy and for the development of future endothelin receptor antagonists.

Discovery and Initial Identification

The identification of this compound (Ro 48-5033) was a key step in elucidating the complete metabolic and pharmacological profile of bosentan. Early clinical pharmacology reviews and drug approval documentation from regulatory bodies like the FDA first detailed the metabolic fate of bosentan, identifying Ro 48-5033 as the primary active metabolite[2][3]. These initial studies characterized the formation of this compound through hydroxylation and established its contribution to the overall therapeutic effect of the parent drug[3].

Mechanism of Action: Endothelin Receptor Antagonism

This compound, like its parent compound bosentan, exerts its pharmacological effects by acting as a competitive antagonist at endothelin receptors. The endothelin signaling pathway plays a critical role in vasoconstriction and cell proliferation. By blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors on smooth muscle and endothelial cells, this compound contributes to vasodilation and the inhibition of proliferative signaling cascades.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists ET1 Endothelin-1 (ET-1) ETA_receptor ETA Receptor ET1->ETA_receptor ETB_receptor ETB Receptor ET1->ETB_receptor Gq Gq ETA_receptor->Gq ETB_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction Bosentan Bosentan Bosentan->ETA_receptor inhibits Bosentan->ETB_receptor inhibits This compound This compound This compound->ETA_receptor inhibits This compound->ETB_receptor inhibits

Endothelin Receptor Signaling Pathway and Antagonism by Bosentan and this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in comparison to its parent drug, bosentan.

Table 1: Endothelin Receptor Binding Affinity

CompoundReceptorKd (nM)IC50 (nM)Reference(s)
BosentanETA12.55.7[7][8]
ETB1100-[7]
This compoundETA / ETB~ half the affinity of bosentan-[5]

Table 2: Comparative Pharmacokinetic Parameters in Humans

ParameterBosentanThis compoundReference(s)
Tmax (hours)3.0 - 4.0Similar to bosentan[9]
Cmax (% of Bosentan)-5 - 8%[10]
Elimination Half-life (t1/2)5 - 6 hours6 - 14 hours[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Ro 48-5033)

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature. However, based on the synthesis of bosentan and its analogues, a plausible synthetic route can be inferred. The synthesis would likely involve the coupling of key intermediates, one of which would contain the hydroxylated tertiary butyl group. The general approach for synthesizing sulfonamide-based endothelin receptor antagonists involves the reaction of a substituted pyrimidine with a sulfamide or sulfonamide building block[11].

In Vitro Metabolism: Human Liver Microsome Incubation

Objective: To determine the metabolic profile of bosentan and the formation of this compound.

Materials:

  • Human liver microsomes (pooled)

  • Bosentan

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., deuterated bosentan or this compound)

Procedure:

  • Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)[12][13].

  • Pre-warm the mixture to 37°C.

  • Add bosentan (from a stock solution in a suitable solvent like DMSO, final solvent concentration <1%) to the microsomal mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence and quantity of bosentan and its metabolites, including this compound, using a validated LC-MS/MS method.

In Vivo Efficacy: Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the in vivo efficacy of endothelin receptor antagonists in a model of pulmonary hypertension.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Monocrotaline (MCT)

  • Test compound (e.g., bosentan or this compound)

  • Vehicle for drug administration

  • Equipment for hemodynamic measurements (e.g., pressure transducer, catheter)

  • Echocardiography equipment

Procedure:

  • Induce pulmonary hypertension by a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg)[14][15].

  • Allow the disease to develop over a period of 2-3 weeks.

  • Initiate treatment with the test compound or vehicle, administered daily via oral gavage for a specified duration (e.g., 2-4 weeks)[16].

  • At the end of the treatment period, perform hemodynamic assessments, including measurement of right ventricular systolic pressure (RVSP) via right heart catheterization.

  • Perform echocardiography to assess right ventricular function and hypertrophy.

  • Harvest the heart and lungs for histological analysis and to determine the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To simultaneously quantify bosentan and this compound in human plasma.

Materials:

  • Human plasma samples

  • Bosentan and this compound analytical standards

  • Deuterated bosentan and this compound (internal standards)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 analytical column

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples.

    • To a small volume of plasma (e.g., 100 µL), add the internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate bosentan and this compound using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid).

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental and logical workflows in the study of this compound.

Active_Metabolite_Characterization_Workflow cluster_discovery Discovery & Identification cluster_synthesis_characterization Synthesis & In Vitro Characterization cluster_in_vivo In Vivo Evaluation in_vitro_metabolism In Vitro Metabolism (e.g., Liver Microsomes) metabolite_identification Metabolite Identification (LC-MS/MS) in_vitro_metabolism->metabolite_identification synthesis Chemical Synthesis of Metabolite Standard metabolite_identification->synthesis receptor_binding Receptor Binding Assays (ETA & ETB) synthesis->receptor_binding in_vitro_activity In Vitro Functional Assays synthesis->in_vitro_activity pharmacokinetics Pharmacokinetic Studies (Animal Models) receptor_binding->pharmacokinetics in_vitro_activity->pharmacokinetics efficacy_studies Efficacy Studies in Disease Models (e.g., PAH) pharmacokinetics->efficacy_studies toxicology Toxicology Assessment efficacy_studies->toxicology

References

Hydroxybosentan: A Comprehensive Technical Guide on its Function as an Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan, a dual endothelin (ET) receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is attributed to its ability to block the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) by antagonizing both ETA and ETB receptors. Upon administration, bosentan undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, hydroxybosentan (Ro 48-5033) is the principal and only pharmacologically active metabolite, contributing significantly to the overall therapeutic effect of the parent drug.[1][2] This technical guide provides an in-depth exploration of this compound's role as an endogenous metabolite, detailing its pharmacological activity, metabolic pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile of this compound

This compound is a primary metabolite of bosentan, formed through hydroxylation of the tert-butyl group of the parent molecule.[3] While bosentan is a potent antagonist of both ETA and ETB receptors, with Ki values of 4.7 nM and 95 nM respectively, this compound retains a significant portion of this activity.[4] It is estimated that this compound possesses 10-20% of the pharmacological activity of bosentan, thereby contributing to the sustained therapeutic effect observed in patients.[5][6]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data related to the pharmacological activity of bosentan and its metabolites.

CompoundTarget ReceptorParameterValue (nM)Reference
BosentanETAKi4.7[4]
ETBKi95[4]
This compound (Ro 48-5033) ETA Estimated Ki 23.5 - 47 Calculated based on[4][5][6]
ETB Estimated Ki 475 - 950 Calculated based on[4][5][6]
Desmethylbosentan (Ro 47-8634)--Inactive[1]
Hydroxydesmethylbosentan (Ro 64-1056)--Inactive[1]

*Estimated Ki values for this compound are calculated based on the reported 10-20% activity relative to bosentan.

Metabolism of Bosentan to this compound

The biotransformation of bosentan to this compound primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C9 and CYP3A4 are the major isoforms responsible for this metabolic conversion.[1][7]

Signaling Pathway of Bosentan Metabolism

G Bosentan Bosentan This compound This compound (Ro 48-5033) (Active) Bosentan->this compound Hydroxylation Desmethylbosentan Desmethylbosentan (Ro 47-8634) (Inactive) Bosentan->Desmethylbosentan O-demethylation Hydroxydesmethylbosentan Hydroxydesmethylbosentan (Ro 64-1056) (Inactive) This compound->Hydroxydesmethylbosentan O-demethylation Desmethylbosentan->Hydroxydesmethylbosentan Hydroxylation CYP2C9 CYP2C9 CYP2C9->Bosentan CYP2C9->Desmethylbosentan CYP3A4 CYP3A4 CYP3A4->Bosentan CYP3A4->this compound

Caption: Metabolic pathway of bosentan.

Experimental Protocols

Quantification of Bosentan and this compound in Human Plasma by LC-MS/MS

This protocol details a sensitive and selective method for the simultaneous quantification of bosentan and this compound in human plasma.[8][9]

1.1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add an internal standard (e.g., deuterated bosentan and this compound).

  • Pre-condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute bosentan and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of bosentan and this compound
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MRM Transitions Bosentan: m/z 552.2 → 202.1[9]This compound: m/z 568.2 → 202.1[9]

Experimental Workflow for LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Human Plasma (100 µL) IS Internal Standard Addition Plasma->IS SPE Solid Phase Extraction (SPE) IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (UPLC/HPLC) Recon->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: Workflow for LC-MS/MS analysis of bosentan and this compound.

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol is designed to investigate the CYP-mediated metabolism of bosentan to this compound.[10][11]

2.1. Incubation Procedure

  • Prepare an incubation mixture containing human liver microsomes (0.2-1.0 mg/mL), bosentan (1-10 µM), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

2.2. CYP Inhibition Studies

To identify the specific CYP isoforms involved, incubations can be performed in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). A decrease in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Assessment of Endothelin Receptor Antagonism using a Cell-Based Calcium Flux Assay

This assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in cells expressing endothelin receptors.[12][13]

3.1. Assay Procedure

  • Plate cells stably expressing either ETA or ETB receptors in a 96- or 384-well microplate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Incubate the cells with varying concentrations of this compound or bosentan (as a positive control).

  • Stimulate the cells with a fixed concentration of ET-1.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the IC50 value for this compound by plotting the inhibition of the ET-1 response against the concentration of the antagonist.

Logical Relationship for Assessing Endothelin Receptor Antagonism

G ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ETA or ETB) ET1->ET_Receptor Binds to Gq_PLC Gq/11 -> PLC activation ET_Receptor->Gq_PLC IP3 IP3 increase Gq_PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Fluorescence Fluorescence Signal Ca_Release->Fluorescence Detected as This compound This compound This compound->ET_Receptor Blocks binding

Caption: Mechanism of action in a calcium flux assay.

Conclusion

This compound, as the primary active metabolite of bosentan, plays a crucial role in the therapeutic efficacy of its parent drug. Its sustained endothelin receptor antagonism contributes to the overall clinical benefit observed in patients with pulmonary arterial hypertension. Understanding the metabolic pathways leading to its formation and having robust analytical methods for its quantification are essential for drug development and clinical pharmacology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in this field. Further investigation into the precise pharmacological profile of this compound will continue to refine our understanding of its contribution to the clinical effects of bosentan.

References

Exploring the Therapeutic Potential of Hydroxybosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybosentan, known as Ro 48-5033, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist. Formed in the liver through cytochrome P450-mediated hydroxylation, this compound contributes significantly to the therapeutic effects observed with its parent compound, primarily in the management of pulmonary arterial hypertension (PAH). While possessing a fraction of the parent drug's activity, its sustained presence and similar pharmacokinetic profile underscore its importance in the overall clinical efficacy and safety profile of bosentan. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action within the endothelin signaling pathway, summarizing its pharmacokinetic and pharmacodynamic properties, and providing comprehensive experimental protocols for its investigation.

Introduction to this compound

Bosentan is a dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Following oral administration, bosentan undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[2][3] This process leads to the formation of three main metabolites. The most significant of these is this compound (Ro 48-5033), which results from the hydroxylation of the t-butyl group of the parent molecule.[4] this compound is not merely an inactive byproduct; it is an active metabolite that is believed to contribute approximately 10% to 20% of the total pharmacological effect of bosentan.[5][6][7] Understanding the specific properties of this compound is therefore crucial for a complete picture of bosentan's therapeutic action and for the development of next-generation endothelin receptor antagonists.

Mechanism of Action: The Endothelin Signaling Pathway

The therapeutic effect of this compound is rooted in its antagonism of the endothelin system. Endothelin-1 (ET-1) is a potent 21-amino acid peptide that acts as a powerful vasoconstrictor and mitogen.[8] It exerts its effects by binding to two distinct G-protein coupled receptor subtypes: ETA and ETB.[8][9]

  • ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cellular proliferation.[7][10]

  • ETB Receptors: These receptors have a more complex role. They are found on vascular smooth muscle cells, where they also mediate vasoconstriction.[11] However, they are also present on endothelial cells, where their activation stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin.[7] Furthermore, endothelial ETB receptors are involved in the clearance of circulating ET-1.[7]

In pathological conditions like PAH, the endothelin system is upregulated, leading to increased vasoconstriction, vascular remodeling, and inflammation.[12] this compound, like its parent compound bosentan, acts as a competitive antagonist at both ETA and ETB receptors. By blocking the binding of ET-1, it inhibits the downstream signaling pathways that lead to vasoconstriction and smooth muscle proliferation, resulting in vasodilation and a decrease in pulmonary vascular resistance.[8][9]

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_vasodilators cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_effects cluster_antagonist ET1_source Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1_source->ETB_endo Binds ET1_circ ET-1 ET1_source->ET1_circ Paracrine Action NO Nitric Oxide (NO) ETB_endo->NO Prostacyclin Prostacyclin ETB_endo->Prostacyclin ETA_sm ETA Receptor ET1_circ->ETA_sm Binds ETB_sm ETB Receptor ET1_circ->ETB_sm Binds Vasoconstriction Vasoconstriction ETA_sm->Vasoconstriction Proliferation Proliferation ETA_sm->Proliferation ETB_sm->Vasoconstriction This compound This compound This compound->ETA_sm Blocks This compound->ETB_sm Blocks

Caption: Endothelin-1 signaling and antagonism by this compound.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is closely linked to that of its parent drug, bosentan. Following oral administration of bosentan, this compound appears in the plasma, reaching concentrations that are a fraction of the parent compound but contributing to the overall therapeutic effect.

ParameterBosentanThis compound (Ro 48-5033)NotesReference
Metabolism Substrate of CYP2C9 & CYP3A4Formed by hydroxylation of bosentan-[2][7]
Relative Activity 100%10% - 20%Contributes to the total pharmacological response.[5][6][7]
Cmax ~1.3 - 1.6 µg/mLReaches 5-8% of Bosentan CmaxAfter single 125 mg oral dose of bosentan in healthy males.[6][13]
Tmax ~3 - 5 hoursSimilar to BosentanTime to reach maximum plasma concentration.[6][13]
t1/2 (elimination) ~5.4 hours5 - 14 hoursHalf-life is similar or slightly greater than bosentan.[6][13]
Plasma Protein Binding >98% (mainly albumin)High (>98%)High protein binding is a characteristic of ET receptor antagonists.[7][14]
Elimination Hepatic metabolism, biliary excretionEliminated via further metabolism and biliary excretionLess than 3% of an oral bosentan dose is recovered in urine.[5]
In Vitro Antagonist Potency (Bosentan)

Data on the specific antagonist potency of this compound is limited in publicly available literature. The following table provides data for the parent compound, bosentan, in functional assays using human arteries, which serves as a benchmark for the class.

AntagonistArtery TypepKB Value (Mean ± SEM)Assay TypeReference
Bosentan Human Pulmonary Artery6.28 ± 0.13Isometric Force Measurement[15]
Bosentan Human Radial Artery6.04 ± 0.10Isometric Force Measurement[15]

The pKB is the negative logarithm of the molar concentration of an antagonist that is required to produce a 2-fold rightward shift in an agonist's concentration-response curve.

Experimental Protocols

Detailed investigation of this compound's therapeutic potential requires a range of in vitro and in vivo experimental models. The following sections provide methodologies for key experiments.

Protocol: Endothelin Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound like this compound for ETA and ETB receptors.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from endothelin receptors.

Materials:

  • Cell membranes prepared from cells expressing human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1.

  • Test Compound: this compound, dissolved to various concentrations.

  • Binding Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

  • Wash Buffer: Ice-cold Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]-ET-1 (e.g., 25 pM), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on each filter using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

Protocol: Ex Vivo Vasoconstriction Assay

This functional assay measures the ability of this compound to inhibit ET-1-induced contraction in isolated blood vessels.

Objective: To determine the functional antagonist activity of this compound on vascular smooth muscle.

Materials:

  • Thoracic aorta or pulmonary arteries isolated from rats.[9][15]

  • Krebs-Henseleit solution (or similar physiological salt solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Endothelin-1 (ET-1).

  • This compound.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Methodology:

  • Tissue Preparation: Humanely euthanize a rat and carefully excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution. Gently remove adhering connective tissue. Cut the aorta into rings of 3-4 mm in length.[9]

  • Mounting: Suspend each aortic ring in an organ bath chamber filled with aerated Krebs-Henseleit solution at 37°C. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension (e.g., 1.5-2.0 grams) and allow the tissue to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM). After washout, assess endothelium integrity if needed by pre-contracting with phenylephrine and then adding acetylcholine (a relaxation of >80% indicates intact endothelium).[9]

  • Antagonist Incubation: After washing and returning to baseline, incubate the tissues with a fixed concentration of this compound (or vehicle control) for a set period (e.g., 30-60 minutes).

  • Concentration-Response Curve: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations (e.g., 1 pM to 100 nM) to the organ bath.

  • Data Analysis: Record the contractile force at each ET-1 concentration. Plot the force against the ET-1 concentration for both control and this compound-treated tissues. The rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. Calculate the pKB value from these shifts.[15]

Vasoconstriction_Assay_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Rat) A2 Excise Thoracic Aorta A1->A2 A3 Clean Connective Tissue A2->A3 A4 Cut into 3-4 mm Rings A3->A4 B1 Mount Rings in Organ Bath (Krebs Solution, 37°C, 95% O2) A4->B1 B2 Connect to Force Transducer B1->B2 B3 Apply Resting Tension (e.g., 1.5-2.0 g) B2->B3 B4 Equilibrate for 60-90 min B3->B4 C1 Perform Viability Check (KCl Contraction) B4->C1 C2 Incubate with this compound (or Vehicle Control) C1->C2 C3 Add Cumulative Concentrations of Endothelin-1 C2->C3 C4 Record Contractile Force C3->C4 D1 Plot Concentration-Response Curves C4->D1 D2 Calculate pKB or Schild Regression D1->D2

Caption: Workflow for an ex vivo vasoconstriction assay.
Protocol: Monocrotaline-Induced PAH Model in Rats

This is a widely used in vivo model to study the pathophysiology of PAH and evaluate potential therapies.

Objective: To induce PAH in rats and assess the therapeutic efficacy of this compound on hemodynamic and structural parameters.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Monocrotaline (MCT).

  • This compound (or parent compound bosentan for comparison).

  • Equipment for hemodynamic measurement (pressure transducer, catheter).

  • Anesthetics.

Methodology:

  • Disease Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) to induce pulmonary hypertension. The disease typically develops over 3-4 weeks.[12][17]

  • Treatment: Begin treatment with this compound or vehicle control immediately after MCT injection or after the disease is established. Administer the compound daily via oral gavage or as a food admixture (e.g., bosentan at 100-300 mg/kg/day).[12][17]

  • Monitoring: Monitor animals for clinical signs of PAH (e.g., weight loss, lethargy, dyspnea) and mortality.

  • Terminal Hemodynamic Assessment: After the treatment period (e.g., 4 weeks), anesthetize the rats. Insert a catheter into the right ventricle via the jugular vein and advance it into the pulmonary artery to measure the mean pulmonary arterial pressure (mPAP).[12]

  • Structural Analysis: Following hemodynamic measurements, euthanize the animals. Excise the heart and lungs. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh both sections to determine the ratio of RV weight to LV+S weight (RV/LV+S), an index of right ventricular hypertrophy. The lungs can be processed for histological analysis to assess vascular remodeling.[17]

  • Data Analysis: Compare mPAP, RV hypertrophy index, survival rates, and histological scores between the vehicle-treated and this compound-treated groups.

Protocol: Hepatocyte Cytotoxicity Assay

Given that bosentan is associated with a risk of liver injury, assessing the direct cytotoxicity of its metabolites is critical.[2][18]

Objective: To determine the in vitro cytotoxicity of this compound in primary human hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes.

  • Collagen I-coated culture plates.

  • Hepatocyte culture medium.

  • This compound.

  • 1-Aminobenzotriazole (1-ABT), a pan-cytochrome P450 inhibitor.[2]

  • Positive control (e.g., chlorpromazine).

  • Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH release assay).

Methodology:

  • Cell Plating: Plate human hepatocytes at a specified density (e.g., 0.3 x 10⁵ cells/well) in collagen-coated plates and allow them to attach.[2]

  • CYP Inhibition (Optional but Recommended): To assess the toxicity of the metabolite itself without further metabolism, pre-incubate a subset of cells for 16-24 hours with a pan-CYP inhibitor like 1-ABT (e.g., 0.5 mM). This prevents rapid clearance of the test compound.[2]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a positive control, and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: At the end of the incubation, measure cell viability using a chosen assay method according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control group. Plot cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration causing 50% loss of cell viability).[2]

Therapeutic Potential and Future Directions

The primary therapeutic relevance of this compound is as an active metabolite of bosentan in the treatment of PAH. Its contribution of 10-20% to the overall activity highlights the importance of considering metabolite profiles when evaluating drug efficacy and drug-drug interactions.[5][6] The metabolism of bosentan to this compound is mediated by CYP2C9 and CYP3A4, making the pharmacokinetics susceptible to inhibitors or inducers of these enzymes.[3]

Future research should focus on several key areas:

  • Direct Pharmacological Characterization: While its activity is estimated relative to bosentan, a full pharmacological workup of pure this compound, including its specific Ki values for ETA and ETB receptors and its in vivo efficacy as a standalone agent, would provide valuable data.

  • Safety Profile: A direct comparison of the hepatotoxicity of this compound versus bosentan and other metabolites could help elucidate the specific molecules responsible for the liver injury observed in some patients.[2]

  • Pharmacogenetics: Investigating how polymorphisms in CYP2C9 and CYP3A4 affect the ratio of bosentan to this compound and whether this correlates with clinical efficacy or adverse events could pave the way for personalized medicine approaches.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Hydroxybosentan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the quantification of hydroxybosentan, the primary active metabolite of bosentan, in human plasma samples. The protocols outlined below are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic and bioequivalence studies.

Overview of the Analytical Method

The quantification of this compound in human plasma is typically achieved through LC-MS/MS. This technique offers superior sensitivity and specificity compared to other analytical methods. The general workflow involves three main steps:

  • Sample Preparation: Extraction of this compound and an internal standard (IS) from the plasma matrix. Common techniques include Solid Phase Extraction (SPE) and Protein Precipitation (PPT).

  • Chromatographic Separation: Separation of the analyte from other plasma components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometric Detection: Ionization of the analyte and subsequent detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in human plasma.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (e.g., this compound-d4) plasma->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into UPLC/HPLC System evaporation->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Two common methods for sample preparation are presented below: Solid Phase Extraction (SPE) and Protein Precipitation (PPT).

Method 1: Solid Phase Extraction (SPE)

This method is highly selective and provides a clean extract, minimizing matrix effects.[1][2]

Materials:

  • Human plasma samples

  • This compound and deuterated this compound (internal standard) stock solutions

  • Methanol (HPLC grade)

  • 2% Formic acid in water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the deuterated this compound internal standard solution to each plasma sample.

  • Sample Pre-treatment: Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge using an appropriate volume of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method 2: Protein Precipitation (PPT)

This is a simpler and faster method suitable for high-throughput analysis.[3]

Materials:

  • Human plasma samples

  • This compound and a suitable internal standard (e.g., ambrisentan) stock solutions[3]

  • Acetonitrile (HPLC grade)

  • Centrifuge

Protocol:

  • Sample Aliquoting: Pipette a known volume of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile to the plasma sample to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

Chromatographic Conditions
ParameterCondition 1Condition 2
LC System UPLC SystemHPLC System[1]
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3]Thermo Hypurity C18 (100 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in WaterAcetonitrile
Mobile Phase B Acetonitrile0.1% Formic acid in Water
Flow Rate 0.4 mL/min[3]1.0 mL/min
Gradient Gradient Elution[3]Isocratic Elution[1]
Column Temperature 40°C[3]Ambient
Injection Volume 5 µL10 µL
Mass Spectrometric Conditions
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[3]
MRM Transition (this compound) m/z 568 → 202[3]
MRM Transition (Internal Standard) Analyte-specific (e.g., deuterated analog)
Ion Source Temperature 500°C
Collision Gas Argon

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical validation parameters and their acceptable limits according to regulatory guidelines (e.g., FDA, EMA).

ParameterTypical PerformanceAcceptance Criteria
Linearity Range 0.5 - 100 ng/mL[3]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Intra-batch Precision (%CV) ≤ 4.0%[1]≤ 15% (≤ 20% at LLOQ)
Inter-batch Precision (%CV) ≤ 4.0%[1]≤ 15% (≤ 20% at LLOQ)
Intra-batch Accuracy (%RE) Within ±15%Within ±15% of nominal value (±20% at LLOQ)
Inter-batch Accuracy (%RE) Within ±15%Within ±15% of nominal value (±20% at LLOQ)
Mean Relative Recovery > 94%[1]Consistent, precise, and reproducible
Matrix Effect Investigated and minimizedConsistent across different lots of plasma
Stability (Freeze-thaw, Bench-top, Long-term) Stable under various conditionsAnalyte concentration within ±15% of initial concentration

Conclusion

The LC-MS/MS methods described provide a robust and reliable approach for the quantification of this compound in human plasma. The choice between SPE and PPT for sample preparation will depend on the specific requirements of the study, such as the need for high sensitivity (SPE) or high throughput (PPT). Proper method validation is crucial to ensure the generation of high-quality data for clinical and research applications.

References

Validated UPLC-MS/MS Method for the Analysis of Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Hydroxybosentan. This method is particularly suited for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and other bioanalytical applications requiring high sensitivity and selectivity.

Introduction

This compound is the primary active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of this compound is crucial for understanding the overall pharmacological profile of the parent drug. The UPLC-MS/MS method detailed below offers a rapid and sensitive approach for the simultaneous determination of Bosentan and this compound in biological matrices, such as rat plasma.[1][2] This method has been validated to ensure reliability, accuracy, and precision.

Experimental Protocols

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (deionized or HPLC grade)

  • Bosentan reference standard

  • This compound reference standard

  • Ambrisentan (Internal Standard)

  • Rat plasma (or other relevant biological matrix)

Chromatographic and Mass Spectrometric Conditions

A rapid and sensitive UPLC-MS/MS method was developed for the simultaneous determination of bosentan, glimepiride, hydroxyl bosentan (HYBOS), and hydroxyl glimepiride (M1) in rat plasma.[1]

Table 1: UPLC-MS/MS Instrumental Parameters

ParameterSetting
UPLC System Waters ACQUITY UPLC
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase Acetonitrile and 0.1% Formic acid in water (Gradient Elution)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume Not specified
Run Time 4 minutes
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometric Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (HYBOS)568202
Bosentan (BOS)552202
Ambrisentan (Internal Standard)379347
Preparation of Standard and Sample Solutions

Standard Stock Solutions: Prepare individual stock solutions of this compound, Bosentan, and Ambrisentan in a suitable organic solvent (e.g., acetonitrile or methanol).

Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase or a mixture of acetonitrile and water to create calibration standards at various concentration levels.

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add the internal standard solution.

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Inject the supernatant into the UPLC-MS/MS system. The mean recoveries of this compound from plasma have been shown to exceed 90.4%.[1][2]

Method Validation

The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Specificity

The method demonstrated good specificity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. The retention time for this compound was approximately 1.42 minutes.[1][2]

Linearity and Range

The method was found to be linear over a specific concentration range for this compound.

Table 3: Linearity Data for this compound

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 1000.9999
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at different concentration levels.

Table 4: Accuracy and Precision for this compound

ParameterAcceptance CriteriaResult
Intra-day Precision (%RSD)≤ 15%Within 14.2%
Inter-day Precision (%RSD)≤ 15%Within 14.2%
Accuracy (% of nominal)85 - 115%-3.3 to 14.4% of nominal values
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method is defined by the LOD and LOQ.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Stability

The stability of this compound in rat plasma was assessed under various conditions. The analytes were found to be stable in rat plasma for at least 2 hours at room temperature, for 30 days at -40°C, and after at least three freeze-thaw cycles.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation inject->separation detection MS/MS Detection separation->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound analysis.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Key parameters of analytical method validation.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Hydroxybosentan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxybosentan is the primary and pharmacologically active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, as well as for therapeutic drug monitoring. This application note details a highly sensitive, selective, and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs Solid Phase Extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects, followed by detection using a triple quadrupole mass spectrometer.

Principle

This method utilizes Solid Phase Extraction to isolate this compound and its deuterated internal standard (IS) from human plasma. The cleaned extract is then injected into a UPLC/HPLC system for chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The MRM transitions are specific to the parent and product ions of this compound and the internal standard, providing excellent selectivity and sensitivity.

Methodology

1. Materials and Instrumentation

  • Reagents and Chemicals:

    • This compound reference standard

    • This compound-d4 (or other suitable deuterated analog) as Internal Standard (IS)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (K2-EDTA)

  • Instrumentation:

    • Liquid Chromatograph: UPLC or HPLC system

    • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source

    • SPE Manifold or automated SPE system

    • SPE Cartridges (e.g., Oasis HLB or equivalent)

2. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL
Elution Mode Gradient or Isocratic (to be optimized for best separation)

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 568 → 202[1]
MRM Transition (Internal Standard) Specific to the deuterated analog used
Collision Energy (CE) To be optimized for the specific instrument to maximize product ion abundance[3]
Source Temperature To be optimized (e.g., 150°C - 200°C)[4]

Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve. Prepare separate working solutions for low, medium, and high QC samples.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the final desired concentrations for the calibration curve (e.g., 0.2 to 250 ng/mL) and QC samples.[2][5]

2. Plasma Sample Extraction: Solid Phase Extraction (SPE) Protocol

This protocol is designed for a 100 µL plasma sample volume.[2][5]

  • Sample Pre-treatment: To a 1.5 mL tube, add 100 µL of plasma sample, standard, or QC. Add a fixed volume of the IS working solution and vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase composition.

  • Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Method Validation Summary

The method was validated according to industry guidelines, demonstrating high sensitivity, precision, and accuracy.[2][5] The key quantitative performance characteristics are summarized below.

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range 0.2 - 250 ng/mL[2][5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[2][5]

Table 4: Precision, Accuracy, and Recovery

ParameterResult
Intra-batch Precision (%CV) ≤ 4.0%[2][5]
Inter-batch Precision (%CV) ≤ 4.0%[2][5]
Accuracy (% Bias) Within ±15%
Mean Relative Recovery > 94%[2][5]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma 1. Plasma Sample (100 µL) Spike 2. Spike with Internal Standard Plasma->Spike SPE_Load 4. Load Sample Spike->SPE_Load SPE_Condition 3. Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash 5. Wash Interferences (5% Methanol) SPE_Load->SPE_Wash SPE_Elute 6. Elute Analyte (Methanol) SPE_Wash->SPE_Elute Evap 7. Evaporate to Dryness SPE_Elute->Evap Recon 8. Reconstitute in Mobile Phase Evap->Recon LCMS 9. LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data 10. Data Quantification (Peak Area Ratio vs. Conc.) LCMS->Data

Caption: LC-MS/MS workflow for this compound quantification.

The described LC-MS/MS method provides a sensitive, reliable, and robust protocol for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to high recovery. With an LLOQ of 0.2 ng/mL, this method is well-suited for demanding pharmacokinetic studies and clinical research applications where sensitive detection is paramount.[2][5]

References

Application of Hydroxybosentan-d4 as an Internal Standard in Bioanalysis of Bosentan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of bosentan and its active metabolite, hydroxybosentan, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes this compound-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies.[1][2][3] The protocol includes a robust solid-phase extraction (SPE) procedure for sample clean-up and optimized LC-MS/MS parameters for selective and sensitive detection. The use of a deuterated internal standard like this compound-d4 is critical for compensating for matrix effects and variability during sample processing, leading to reliable quantification.[4][5][6]

Introduction

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH).[5] Accurate measurement of bosentan and its major active metabolite, this compound, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[6]

The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in quantitative LC-MS/MS analysis.[5][6] this compound-d4, a deuterium-labeled analog of this compound, co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency. This allows it to effectively correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][4] This application note details a validated bioanalytical method for the simultaneous quantification of bosentan and this compound in human plasma using this compound-d4 as an internal standard.

Experimental Protocols

Materials and Reagents
  • Bosentan and this compound reference standards

  • This compound-d4 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ortho-phosphoric acid

  • Deionized water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)[7]

Equipment
  • LC-MS/MS system (e.g., Agilent 1200 Series LC system coupled with a triple quadrupole mass spectrometer)[5]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • SPE manifold

Stock and Working Solutions
  • Bosentan and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol.

  • This compound-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.[7]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol/water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution with 50:50 methanol/water to a final concentration suitable for spiking into plasma samples (e.g., 800 ng/mL).[7]

Sample Preparation (Solid Phase Extraction - SPE)
  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution. For calibration standards and QCs, add the corresponding working standard solutions. Vortex for 10 seconds.[7]

  • Acidification: Add 400 µL of 1% ortho-phosphoric acid to the plasma mixture and vortex for 10 seconds.[7]

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of deionized water. Ensure the cartridge does not dry out.[7]

  • Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1.0 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[5]

Data and Results

LC-MS/MS Method Parameters

The following table summarizes the optimized Liquid Chromatography and Mass Spectrometry parameters for the analysis of bosentan and this compound.

ParameterSetting
Liquid Chromatography
ColumnThermo Hypurity C18 (100 mm × 4.6 mm, 5 µm)[2][3]
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water
Flow RateIsocratic or Gradient (Method dependent)
Injection Volume5 µL
Column TemperatureAmbient
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsInstrument-specific optimization required
Bosentane.g., m/z 552.2 -> 202.1
This compounde.g., m/z 568.2 -> 202.1
This compound-d4 (IS)e.g., m/z 572.2 -> 202.1
Collision Energy (CE)Instrument-specific optimization required[7]
Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[8][9][10] A summary of the validation results is presented below.

Validation ParameterBosentanThis compound
Linearity Range 0.4 - 1600 ng/mL[2][3]0.2 - 250 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99> 0.99
Intra-batch Precision (%CV) ≤ 4.0%[2][3]≤ 4.0%[2][3]
Inter-batch Precision (%CV) ≤ 4.0%[2][3]≤ 4.0%[2][3]
Mean Relative Recovery > 94%[2][3]> 94%[2][3]
Relative Matrix Effect (%CV of slopes) < 1.2%[2][3]< 1.2%[2][3]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with This compound-d4 (IS) Sample->Spike Acidify Acidify with 1% Ortho-phosphoric Acid Spike->Acidify SPE_Load Load Sample onto SPE Cartridge Acidify->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Water, 20% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (Methanol) SPE_Wash->SPE_Elute Dry Evaporate to Dryness SPE_Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for the quantification of bosentan.

Bosentan_Metabolism Bosentan Bosentan Metabolite1 This compound (Ro 48-5033) Bosentan->Metabolite1 CYP2C9, CYP3A4 Metabolite2 Carboxy Bosentan (Ro 47-8634) Bosentan->Metabolite2 CYP2C9, CYP3A4 Metabolite3 Demethylated Bosentan (Ro 64-1056) Bosentan->Metabolite3 CYP2C9, CYP3A4

Caption: Simplified metabolic pathway of bosentan.

Conclusion

The described LC-MS/MS method, utilizing this compound-d4 as an internal standard, provides a highly selective, sensitive, and robust protocol for the simultaneous quantification of bosentan and its active metabolite, this compound, in human plasma.[2][3] The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable and reproducible results.[7] This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development for setting up a validated bioanalytical method for bosentan, essential for supporting pharmacokinetic and bioequivalence studies.

References

Standard Operating Procedure for In Vitro Assays of Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hydroxybosentan (Ro 48-5033) is the primary and pharmacologically active metabolite of Bosentan, a dual endothelin receptor antagonist (ERA).[1][2][3] Bosentan is utilized in the treatment of pulmonary arterial hypertension (PAH).[4] this compound contributes approximately 10-20% of the overall pharmacological activity of the parent compound.[2][3][5] Like Bosentan, this compound exerts its effects by competitively blocking the binding of endothelin-1 (ET-1), a potent endogenous vasoconstrictor and mitogen, to both the endothelin-A (ETa) and endothelin-B (ETb) receptors.[1][6] This antagonism leads to vasodilation and inhibition of smooth muscle cell proliferation, underlying its therapeutic utility.[6][7]

These application notes provide standard operating procedures for a panel of essential in vitro assays to characterize the pharmacological profile of this compound. The described protocols for receptor binding, intracellular calcium mobilization, and cell viability assays are fundamental for determining the potency, functional activity, and cytotoxic potential of this compound and other ERAs.

Mechanism of Action

Endothelin-1 (ET-1) mediates its physiological and pathophysiological effects through two G protein-coupled receptors, ETa and ETb. The ETa receptors are predominantly located on vascular smooth muscle cells, and their activation by ET-1 leads to vasoconstriction and cell proliferation.[6] ETb receptors are found on both endothelial cells and smooth muscle cells. Activation of ETb receptors on endothelial cells mediates the release of vasodilators like nitric oxide and prostacyclin, while their activation on smooth muscle cells also contributes to vasoconstriction.[6] In pathological conditions such as PAH, the ET-1 system is often upregulated. This compound, as a dual antagonist, blocks the detrimental effects of ET-1 on both receptor subtypes.

Quantitative Data Summary

The following table summarizes the in vitro potency of Bosentan and its active metabolite, this compound. The data for this compound is estimated based on reports of its relative potency to Bosentan.[8]

CompoundReceptorAssay TypeValue (Ki)
BosentanETaRadioligand Binding6.5 nM[8]
ETbRadioligand Binding340 nM[8]
This compound (Ro 48-5033) ETa Radioligand Binding (Estimated) ~13 nM
ETb Radioligand Binding (Estimated) ~680 nM

Note: The Ki values for this compound are estimated based on the finding that its in vitro activity is approximately 2-fold less potent than Bosentan.

Signaling Pathway

The binding of ET-1 to its receptors (ETa or ETb) on a target cell, such as a vascular smooth muscle cell, initiates a downstream signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling culminates in cellular responses like vasoconstriction and proliferation. This compound blocks the initial step of this cascade by preventing ET-1 from binding to its receptors.

ET1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETaR ETa Receptor ET1->ETaR Binds ETbR ETb Receptor ET1->ETbR Binds Gq Gq protein ETaR->Gq Activates ETbR->Gq Activates This compound This compound This compound->ETaR Blocks This compound->ETbR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Vasoconstriction, Proliferation) Ca_release->Response PKC->Response

Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Endothelin Receptor Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for the ETa and ETb receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing human ETa or ETb receptors (e.g., CHO-K1 or HEK293 cells)

  • [¹²⁵I]-ET-1 (Radioligand)

  • This compound

  • ET-1 (for non-specific binding determination)

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgSO₄, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • GF/C glass fiber filters

  • Scintillation cocktail and counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1 (final concentration ~0.1 nM), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of unlabeled ET-1 (final concentration 1 µM), 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up 96-well Plate (Total, NSB, Competition) A->B C Incubate at 37°C for 60 min B->C D Filter and Wash C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC₅₀ and Ki determination) E->F

Caption: Workflow for the Endothelin Receptor Binding Assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the ET-1-induced increase in intracellular calcium concentration.

Materials:

  • Cells stably expressing human ETa or ETb receptors (e.g., CHO-K1 or HEK293 cells)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • ET-1

  • This compound

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of ET-1 (typically the EC₈₀) to stimulate calcium release.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibitor concentration (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Calcium_Mobilization_Workflow A Plate and Culture Cells B Load Cells with Calcium Indicator Dye A->B C Pre-incubate with this compound B->C D Stimulate with ET-1 and Measure Fluorescence C->D E Data Analysis (IC₅₀ determination) D->E

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cells, such as human pulmonary artery smooth muscle cells (PASMCs) or endothelial cells.[6]

Materials:

  • Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or other relevant cell line

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • ET-1 or other mitogen (e.g., PDGF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Replace the medium with fresh low-serum medium containing varying concentrations of this compound.

    • For proliferation inhibition studies, co-incubate with a mitogen like ET-1 (e.g., 100 nM).

    • Include appropriate controls (vehicle control, mitogen-only control).

    • Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the control (vehicle-treated) cells.

    • Plot cell viability (%) against the log concentration of this compound to determine any cytotoxic or anti-proliferative effects.

Cell_Viability_Workflow A Seed and Synchronize Cells B Treat with this compound (+/- Mitogen) A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Data Analysis (% Viability) F->G

Caption: Workflow for the MTT Cell Viability/Proliferation Assay.

References

Best Practices for Experimental Design in Hydroxybosentan Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybosentan is the primary and pharmacologically active metabolite of Bosentan, a dual endothelin (ET) receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1] this compound contributes to the overall therapeutic effect of the parent drug, retaining approximately 10-20% of Bosentan's activity.[2] Robust and well-designed experiments are crucial for accurately characterizing the pharmacokinetic and pharmacodynamic properties of this compound. These application notes provide detailed protocols and best practices for the preclinical and clinical investigation of this active metabolite.

Mechanism of Action

Bosentan and its metabolite, this compound, are competitive antagonists of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, plays a key role in the pathophysiology of PAH.[3][4] By blocking the binding of ET-1 to its receptors on vascular smooth muscle and endothelial cells, Bosentan and this compound inhibit the downstream signaling cascades that lead to vasoconstriction and cellular proliferation.[3] This results in vasodilation, reduced pulmonary vascular resistance, and an anti-proliferative effect on pulmonary artery smooth muscle cells.[3]

Signaling Pathway

The binding of ET-1 to its G protein-coupled receptors (GPCRs), ETA and ETB, initiates a cascade of intracellular events.[5][6] This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[5][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which contributes to smooth muscle contraction and cell proliferation.[2][6] Bosentan and this compound interrupt this pathway by preventing the initial binding of ET-1 to its receptors.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ET-A/B Receptor ET-A / ET-B Receptor ET-1->ET-A/B Receptor Binds Gq/11 Gq/11 ET-A/B Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ SR->Ca2+ Releases Ca2+->PKC Activates Contraction_Proliferation Vasoconstriction & Cell Proliferation Ca2+->Contraction_Proliferation PKC->Contraction_Proliferation This compound This compound This compound->ET-A/B Receptor Antagonizes

Endothelin Receptor Signaling Pathway

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Human125 mg (Bosentan)Oral~80-128~3-4~780-890~6-14[1]
Rat100 mg/kg (Bosentan)Oral----[8]
Rat-------

Note: Data for this compound pharmacokinetics are often presented in the context of the parent drug, Bosentan. The values represent the metabolite's parameters after administration of Bosentan.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

This protocol outlines a general method for the quantification of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Drug-free plasma (for calibration standards and quality controls)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

4. HPLC-UV Conditions

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 50:50 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 270 nm

  • Run Time: Approximately 10 minutes (adjust as needed for separation)

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process the calibration standards, QC samples, and unknown samples as described in the sample preparation section.

  • Inject the processed samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

HPLC_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (200 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute HPLC_Injection Inject into HPLC-UV System Reconstitute->HPLC_Injection Data_Analysis Data Analysis and Quantification HPLC_Injection->Data_Analysis

HPLC Sample Preparation Workflow
Protocol 2: In Vitro Endothelin Receptor Antagonism Assay

This cell-based assay is designed to determine the potency of this compound in antagonizing the ET-1-induced cellular response, such as calcium mobilization.

1. Materials and Reagents

  • Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

  • Cell culture medium (e.g., SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Endothelin-1 (ET-1)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS)

2. Cell Culture

  • Culture hPASMCs in SmGM-2 medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • For the assay, seed the cells in a 96-well black, clear-bottom plate at a density of 20,000 cells per well and allow them to adhere overnight.

3. Calcium Mobilization Assay

  • Wash the cells twice with HBSS.

  • Load the cells with Fura-2 AM (e.g., 5 µM in HBSS) for 60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Place the plate in a fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Record a baseline fluorescence reading for 1-2 minutes.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Add a fixed concentration of ET-1 (e.g., EC80 concentration) to stimulate the cells.

  • Record the fluorescence signal for an additional 5-10 minutes.

4. Data Analysis

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.

  • Determine the peak response after the addition of ET-1 for each concentration of this compound.

  • Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Protocol 3: In Vivo Monocrotaline-Induced Pulmonary Hypertension Rat Model

This protocol describes the induction of PAH in rats using monocrotaline (MCT) and subsequent treatment with this compound to evaluate its therapeutic efficacy.[3]

1. Animals

  • Male Sprague-Dawley or Wistar rats (200-250 g)

2. Induction of Pulmonary Hypertension

  • Administer a single subcutaneous injection of monocrotaline (60 mg/kg) dissolved in sterile saline.[3]

  • House the animals under standard conditions for 4 weeks to allow for the development of PAH.

3. Treatment

  • After the 4-week induction period, randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 2-4 weeks).

4. Efficacy Evaluation

  • Hemodynamic Measurements: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Right Ventricular Hypertrophy: After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part separately and calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

  • Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary vascular remodeling, including medial wall thickness and perivascular fibrosis.

MCT_Model_Workflow Acclimatization Acclimatize Rats MCT_Injection Single Subcutaneous Injection of Monocrotaline (60 mg/kg) Acclimatization->MCT_Injection PAH_Development Allow 4 Weeks for PAH Development MCT_Injection->PAH_Development Randomization Randomize into Treatment Groups PAH_Development->Randomization Treatment Daily Oral Gavage with This compound or Vehicle Randomization->Treatment Efficacy_Evaluation Efficacy Evaluation at End of Treatment Treatment->Efficacy_Evaluation Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Efficacy_Evaluation->Hemodynamics RV_Hypertrophy Right Ventricular Hypertrophy (Fulton Index) Efficacy_Evaluation->RV_Hypertrophy Histopathology Lung Histopathology Efficacy_Evaluation->Histopathology

Monocrotaline-Induced PAH Model Workflow

Best Practices for Experimental Design

1. Characterization of the Test Article

  • Ensure the purity and stability of the this compound analytical standard.

  • Thoroughly characterize the formulation used for in vivo studies to ensure appropriate solubility, stability, and bioavailability.

2. In Vitro Studies

  • Dose-Response Relationship: Conduct concentration-response experiments to determine the potency (IC50 or EC50) of this compound.

  • Receptor Specificity: If feasible, perform binding assays to confirm the affinity of this compound for ETA and ETB receptors.

  • Functional Assays: Utilize cell-based functional assays, such as calcium mobilization or reporter gene assays, to assess the antagonist activity of this compound.

3. In Vivo Studies

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the key features of human PAH. The monocrotaline and Sugen/hypoxia models in rats are well-established for this purpose.[2][8]

  • Dose Selection: Base the dose selection on in vitro potency data and pharmacokinetic studies to ensure that the exposures achieved in animals are relevant to the anticipated human therapeutic window.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Integrate pharmacokinetic sampling into the in vivo efficacy studies to establish a clear relationship between drug exposure and the observed pharmacodynamic effects.

  • Appropriate Controls: Include both a vehicle-treated disease group and a healthy control group to accurately assess the therapeutic effect of this compound.

  • Blinding and Randomization: Implement blinding and randomization procedures to minimize bias in the conduct of the study and the analysis of the results.

  • Relevant Endpoints: Measure clinically relevant endpoints, such as hemodynamics (RVSP, mPAP), right ventricular hypertrophy (Fulton index), and histopathological changes in the pulmonary vasculature.

4. Drug-Drug Interaction Studies

  • Given that Bosentan is a substrate and inducer of CYP3A4 and CYP2C9, it is important to consider the potential for drug-drug interactions with this compound.

  • In vitro studies using human liver microsomes or hepatocytes can be used to identify the enzymes responsible for the metabolism of this compound and to assess its potential to inhibit or induce key drug-metabolizing enzymes.

  • If significant interactions are identified in vitro, in vivo studies in animal models or clinical studies in humans may be warranted.

References

Application Notes and Protocols for Utilizing Hydroxybosentan in Pulmonary Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. A key pathway implicated in the pathogenesis of PH is the endothelin (ET) system, with endothelin-1 (ET-1) being a potent vasoconstrictor and mitogen for pulmonary artery smooth muscle cells (PASMCs). Bosentan, a dual endothelin receptor antagonist (ERA) targeting both ET-A and ET-B receptors, is an established therapy for pulmonary arterial hypertension (PAH). Upon administration, bosentan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into several metabolites, with hydroxybosentan (Ro 48-5033) being the primary active metabolite.[1][2][3]

This compound contributes significantly to the overall pharmacological effect of bosentan, retaining approximately 10-20% of the parent drug's activity.[4] Notably, plasma concentrations of this compound can be up to three times higher than those of bosentan, suggesting that it may account for up to 20% of the total therapeutic effect.[5] These application notes provide detailed protocols for utilizing this compound in established preclinical research models of pulmonary hypertension to investigate its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity
CompoundReceptor SubtypeBinding Affinity (Kd or Ki)SpeciesReference
BosentanETA12.5 nM (Kd)Human[6]
ETB1.1 µM (Kd)Human[6]
This compound (Ro 48-5033)ETA / ETBLower affinity than bosentan-[5]
Table 2: Pharmacokinetic Parameters of Bosentan and Metabolites in Portopulmonary Hypertension Patients
Compoundtmax (h)Cmax (ng·mL−1)AUCτ (ng·mL−1·h−1)Reference
Bosentan4 (2–6)53.3 (22.4–127)360 (212–613)[7]
Ro 48-5033 (this compound)2 (0–9)13.2 (7.98–21.8)106 (58.4–192)[7]
Ro 47-86346 (5–6)0.753 (0.393–1.45)6.39 (3.21–12.7)[7]
Ro 64-1056---[7]

Data are presented as median (range).

Table 3: Efficacy of Bosentan in Preclinical Models of Pulmonary Hypertension
ModelSpeciesBosentan DoseKey FindingsReference
Monocrotaline-induced PHRat300 mg/kg/dayAntioxidant effect, decreased heart rate, increased erythrocyte deformability.
Hypoxia-induced PHRat100 mg/kg/dayPrevented and reversed pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.[8]
SU5416/Hypoxia-induced PHRat250 mg/kg/dayPrevented increase in RVSP and RV hypertrophy, reduced oxidative stress, and attenuated vascular cell proliferation.[9]
Bleomycin-induced PHRat300 mg/kg/dayNo significant effect on RV hypertrophy or pulmonary arterial wall thickening.[10]
Chronic Hypoxia-induced PHRat100 mg/kg/dayAttenuated right ventricular hypertrophy and fibrosis.[1]

Signaling Pathways

The endothelin-1 signaling pathway plays a crucial role in the pathophysiology of pulmonary hypertension.

cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell cluster_antagonists Therapeutic Intervention ET1 Endothelin-1 ETB_EC ETB Receptor ET1->ETB_EC Binds ETA_SMC ETA Receptor ET1->ETA_SMC Binds ETB_SMC ETB Receptor ET1->ETB_SMC Binds eNOS eNOS ETB_EC->eNOS Activates PGI2 Prostacyclin ETB_EC->PGI2 Stimulates release NO Nitric Oxide eNOS->NO Produces Vasoconstriction Vasoconstriction NO->Vasoconstriction Inhibits (Vasodilation) Proliferation Cell Proliferation Vascular Remodeling PGI2->Proliferation Inhibits PLC PLC ETA_SMC->PLC Activates ETB_SMC->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Release from SR PKC PKC DAG->PKC Activates Ca2->Vasoconstriction Induces MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->Proliferation Promotes Bosentan Bosentan Bosentan->ETA_SMC Blocks Bosentan->ETB_SMC Blocks This compound This compound This compound->ETA_SMC Blocks This compound->ETB_SMC Blocks

Caption: Endothelin-1 signaling in pulmonary hypertension and points of intervention by bosentan and this compound.

Experimental Protocols

In Vivo Models of Pulmonary Hypertension

This model induces PH through endothelial injury and subsequent vascular remodeling.

cluster_protocol Monocrotaline-Induced PH Protocol start Day 0: Single subcutaneous injection of Monocrotaline (60 mg/kg) treatment Daily oral gavage with: - Vehicle - Bosentan - this compound start->treatment Initiate treatment monitoring Monitor animal health and body weight treatment->monitoring Ongoing endpoint Day 21-28: - Hemodynamic assessment (RVSP) - Euthanasia and tissue collection - Right ventricular hypertrophy assessment (Fulton Index) - Histological analysis of pulmonary vasculature monitoring->endpoint

Caption: Experimental workflow for the monocrotaline-induced pulmonary hypertension model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction of PH: Administer a single subcutaneous injection of monocrotaline (60 mg/kg) dissolved in sterile saline.[7][11]

  • Drug Administration:

    • Prepare vehicle control, bosentan, and this compound solutions for oral gavage.

    • From day 1 to day 21 (or 28), administer the respective treatments daily. A typical dose for bosentan is 100-300 mg/kg/day.[1][10] The dose for this compound should be determined based on pharmacokinetic studies or administered at an equimolar dose to bosentan.

  • Hemodynamic Assessment:

    • At the end of the study period, anesthetize the rats.

    • Perform right heart catheterization to measure right ventricular systolic pressure (RVSP).[12]

  • Tissue Collection and Analysis:

    • Following hemodynamic measurements, euthanize the animals.

    • Excise the heart and lungs.

    • Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them separately to calculate the Fulton Index (RV/[LV+S]) as a measure of right ventricular hypertrophy.

    • Fix the lungs for histological analysis to assess pulmonary vascular remodeling.

This model more closely mimics the angioproliferative lesions seen in human PAH.

cluster_protocol SU5416/Hypoxia-Induced PH Protocol start Day 0: Single subcutaneous injection of SU5416 (20 mg/kg) hypoxia 3 weeks of normobaric hypoxia (10% O2) start->hypoxia normoxia Return to normoxia for 2-5 weeks hypoxia->normoxia treatment Daily oral gavage with: - Vehicle - Bosentan - this compound (during normoxia phase) normoxia->treatment Initiate treatment endpoint End of study: - Hemodynamic assessment (RVSP) - Euthanasia and tissue collection - RV hypertrophy assessment - Histological analysis treatment->endpoint

Caption: Experimental workflow for the SU5416/hypoxia-induced pulmonary hypertension model.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats are commonly used.[13]

  • Induction of PH:

    • Administer a single subcutaneous injection of SU5416 (20 mg/kg), a VEGF receptor antagonist.[13][14]

    • Immediately place the rats in a hypoxic chamber (10% O2) for 3 weeks.

    • Return the rats to normoxic conditions (room air) for a further 2-5 weeks to allow for the development of severe PH.

  • Drug Administration:

    • Begin treatment with vehicle, bosentan, or this compound upon return to normoxia. A typical dose for bosentan is 250 mg/kg/day.[9]

  • Endpoint Analysis:

    • Perform hemodynamic measurements, tissue collection, and analysis as described for the MCT model.

In Vitro Assays

This assay assesses the anti-proliferative effects of this compound on PASMCs.

Protocol:

  • Cell Culture: Culture human or rat PASMCs in smooth muscle cell growth medium.[15]

  • Serum Starvation: Plate cells in 96-well plates and serum-starve for 24 hours to synchronize them in the G0/G1 phase.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound or bosentan for 1 hour.

    • Stimulate cell proliferation with a mitogen such as endothelin-1 (10 nM) or platelet-derived growth factor (PDGF).

  • Proliferation Assessment (BrdU or [3H]Thymidine Incorporation):

    • After 24-48 hours of stimulation, add BrdU or [3H]thymidine to the wells and incubate for a further 4-18 hours.

    • Measure the incorporation of BrdU (using an ELISA-based kit) or [3H]thymidine (by scintillation counting) as an index of DNA synthesis and cell proliferation.[16][17]

This assay evaluates the effect of this compound on the contractility of pulmonary arteries.

Protocol:

  • Tissue Preparation:

    • Euthanize a rat and excise the lungs.

    • Dissect the main pulmonary artery and clean it of surrounding tissue.

    • Cut the artery into 2-3 mm rings.

  • Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O2/5% CO2, and maintained at 37°C.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate under a resting tension.

    • Test the viability of the rings by inducing contraction with a high concentration of potassium chloride (KCl).

    • Assess endothelial integrity by observing relaxation in response to acetylcholine after pre-constriction with phenylephrine.

  • Experiment:

    • Construct a cumulative concentration-response curve to endothelin-1 in the absence and presence of increasing concentrations of this compound or bosentan.

    • Measure the isometric tension generated by the arterial rings.

    • Calculate the pA2 or IC50 values to determine the antagonistic potency of the compounds.

This method is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the endothelin signaling cascade.

Protocol:

  • Sample Preparation:

    • Culture and treat PASMCs with ET-1 in the presence or absence of this compound as described for the proliferation assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18][19]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of signaling proteins such as ERK1/2, p38 MAPK, or Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

These application notes provide a comprehensive framework for researchers to investigate the role of this compound, the active metabolite of bosentan, in the context of pulmonary hypertension. The detailed protocols for in vivo and in vitro models, along with the provided quantitative data and signaling pathway diagrams, offer a robust toolkit for elucidating the therapeutic potential and mechanism of action of this compound. Further studies focusing on the direct hemodynamic effects of isolated this compound are warranted to fully characterize its contribution to the clinical efficacy of bosentan.

References

The Central Role of Hydroxybosentan in Comprehensive Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybosentan, the primary and pharmacologically active metabolite of the dual endothelin receptor antagonist Bosentan, plays a critical role in understanding the overall drug metabolism and disposition of its parent compound. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively study the role of this compound in comprehensive drug metabolism programs. This compound, also known as Ro 48-5033, retains 10-20% of the pharmacological activity of Bosentan and its formation is a key determinant of the parent drug's efficacy and potential for drug-drug interactions (DDIs).[1]

Bosentan is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 to form this compound.[2][3][4] This metabolite is then subject to further metabolism and transport, influencing its own pharmacokinetic profile and contributing to the complex DDI profile of Bosentan. A thorough understanding of this compound's metabolic pathways, its interaction with metabolizing enzymes and transporters, and its own metabolic stability is therefore essential for a complete assessment of Bosentan's clinical pharmacology.

These application notes provide a summary of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of metabolic pathways and experimental workflows to guide researchers in their drug metabolism studies.

Data Presentation: Quantitative Insights into this compound's Profile

The following tables summarize key quantitative parameters related to the pharmacokinetics, enzyme kinetics, and transporter interactions of this compound.

Table 1: Pharmacokinetic Parameters of Bosentan and this compound in Humans

ParameterBosentanThis compound (Ro 48-5033)Reference
Tmax (hours) ~3Similar to Bosentan[5]
Terminal Half-life (t½) (hours) ~5.45-8[2][4]
Plasma Protein Binding >98% (mainly albumin)Not explicitly stated, but likely high[6]
Contribution to Pharmacological Activity -10-20% of Bosentan's activity[1][3]
Metabolizing Enzymes CYP2C9, CYP3A4Further metabolism not fully elucidated[2][3]

Table 2: In Vitro Transporter Interaction Parameters for this compound (Ro 48-5033)

TransporterInteraction TypeProbe SubstrateKm (µM)Vmax (pmol/min/mg protein)IC50 (µM)Reference
OATP1B1 Substrate-130 ± 191080 ± 50-[2]
OATP1B3 Substrate-110 ± 111870 ± 70-[2]
OATP1B1Inhibition of this compound uptake---~50 (by Rifampicin)[7]
OATP1B3Inhibition of this compound uptake---0.5 (by Cyclosporin A)[8]
OATP1B3Inhibition of this compound uptake---0.8 (by Rifampicin)[7]
OATP1B3Inhibition of this compound uptake---4.0 (by Sildenafil)[2]

Table 3: In Vitro CYP Inhibition and Metabolic Stability of this compound

ParameterValueComments
CYP Inhibition (IC50) Data not publicly available.It is recommended to determine the IC50 values for major CYP enzymes (e.g., CYP2C9, CYP3A4) to assess the direct inhibitory potential of this compound. A general protocol is provided below.
In Vitro Half-life (t½) Data not publicly available.The metabolic stability of this compound in human liver microsomes or hepatocytes should be determined to calculate its intrinsic clearance. A general protocol is provided below.
Intrinsic Clearance (CLint) Data not publicly available.Can be calculated from the in vitro half-life and is crucial for predicting in vivo hepatic clearance.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in human plasma samples for pharmacokinetic studies.

Materials:

  • Human plasma (K2EDTA as anticoagulant)

  • This compound certified reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled this compound

  • Methanol, acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of human plasma, add the internal standard solution.

    • Acidify the plasma sample with an appropriate acid (e.g., phosphoric acid).

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and the IS with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

In Vitro CYP450 Inhibition Assay for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human cytochrome P450 enzymes.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • This compound

  • CYP-specific probe substrates (e.g., diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • In a 96-well plate, combine the HLM or recombinant CYP enzyme, the probe substrate (at a concentration near its Km), and the different concentrations of this compound.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to another plate for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

OATP-Mediated Uptake of this compound in Transfected Cells

Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport by OATP1B1 and OATP1B3.

Materials:

  • HEK293 or CHO cells stably transfected with OATP1B1 or OATP1B3, and a corresponding mock-transfected cell line.

  • Radiolabeled ([³H] or [¹⁴C]) this compound or unlabeled this compound with a validated LC-MS/MS method for intracellular quantification.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Scintillation counter or LC-MS/MS system.

Protocol:

  • Cell Culture:

    • Culture the transfected and mock cell lines to confluence in appropriate cell culture plates.

  • Uptake Assay:

    • Wash the cells with pre-warmed HBSS.

    • Add HBSS containing various concentrations of this compound (radiolabeled or unlabeled) to the cells.

    • Incubate for a short, defined period at 37°C, ensuring initial uptake rates are measured.

    • Stop the uptake by rapidly washing the cells with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • If using radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using unlabeled this compound, quantify the intracellular concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Subtract the uptake in mock-transfected cells (passive diffusion) from the uptake in OATP-transfected cells to obtain the transporter-mediated uptake.

    • Plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[2]

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Human liver microsomes (HLM)

  • This compound

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Prepare a solution of this compound in buffer.

    • In a series of tubes or a 96-well plate, combine HLM and this compound.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a cold organic solvent to stop the reaction.

  • Sample Analysis:

    • Process the samples as in the CYP inhibition assay.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Mandatory Visualizations

Bosentan Metabolic Pathway

G Bosentan Bosentan This compound This compound (Ro 48-5033) Bosentan->this compound CYP2C9, CYP3A4 Desmethylbosentan Desmethylbosentan (Ro 47-8634) Bosentan->Desmethylbosentan CYP3A4 Hydroxy_desmethylbosentan Hydroxy-desmethylbosentan (Ro 64-1056) This compound->Hydroxy_desmethylbosentan Desmethylbosentan->Hydroxy_desmethylbosentan

Caption: Metabolic pathway of Bosentan to its major metabolites.

Experimental Workflow for In Vitro CYP Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Mix Combine & Pre-incubate (37°C) HLM->Mix Substrate Probe Substrate Substrate->Mix Inhibitor This compound (Varying Conc.) Inhibitor->Mix Add_NADPH Initiate Reaction (Add NADPH) Mix->Add_NADPH Incubate Incubate (37°C) Add_NADPH->Incubate Quench Stop Reaction (Cold Solvent) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Metabolite) Centrifuge->LCMS Data_Analysis Calculate % Inhibition & IC50 LCMS->Data_Analysis

Caption: Workflow for determining the CYP450 inhibitory potential of this compound.

OATP-Mediated Uptake Experimental Workflow

G Culture_Cells Culture OATP-transfected and Mock cells Wash_Cells Wash Cells Culture_Cells->Wash_Cells Prepare_Substrate Prepare this compound Solutions (Varying Conc.) Add_Substrate Add this compound Solution to Cells Prepare_Substrate->Add_Substrate Wash_Cells->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Stop_Uptake Stop Uptake (Wash with Cold Buffer) Incubate->Stop_Uptake Lyse_Cells Lyse Cells Stop_Uptake->Lyse_Cells Quantify Quantify Intracellular This compound Lyse_Cells->Quantify Analyze Calculate Km and Vmax Quantify->Analyze

Caption: Workflow for characterizing OATP-mediated uptake of this compound.

Conclusion

A comprehensive understanding of the metabolic fate and transport of this compound is indispensable for a complete drug metabolism profile of Bosentan. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the role of this active metabolite. While significant data exists for its pharmacokinetic and transporter interactions, further studies are warranted to fully characterize its direct CYP inhibitory potential and its intrinsic metabolic stability. The provided protocols offer a clear path for generating this crucial data, enabling a more complete risk assessment and a deeper understanding of the clinical pharmacology of Bosentan.

References

Application Notes and Protocols for Selecting Appropriate Animal Models for Hydroxybosentan Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybosentan is the primary and pharmacologically active metabolite of Bosentan, a dual endothelin receptor antagonist utilized in the treatment of pulmonary hypertension. This compound retains 10-20% of the pharmacological activity of the parent compound.[1] These application notes provide detailed guidance and protocols for selecting and utilizing appropriate animal models to study the efficacy and pharmacokinetics of this compound in the context of pulmonary hypertension.

The selection of an appropriate animal model is a critical step in preclinical drug development, as it should mimic the pathophysiology of the human disease to the greatest extent possible. For pulmonary hypertension, rodent models are well-established and widely used due to their reproducibility and the ability to control experimental variables. This document will focus on two of the most common and relevant models: the Monocrotaline (MCT)-induced pulmonary hypertension model in rats and the SU5416/hypoxia (SuHx)-induced pulmonary hypertension model in mice and rats.

Signaling Pathway of Endothelin Receptor Antagonism

The therapeutic rationale for using this compound in pulmonary hypertension is based on its ability to block the endothelin (ET) signaling pathway. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle cell mitogen that plays a crucial role in the pathogenesis of pulmonary hypertension. It exerts its effects by binding to two receptor subtypes: ET-A and ET-B receptors. This compound, like its parent compound Bosentan, is a dual antagonist of both ET-A and ET-B receptors, leading to vasodilation and inhibition of vascular remodeling.

Endothelin_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell ET-1 ET-1 ET-A Receptor ET-A Receptor ET-1->ET-A Receptor ET-B Receptor_SMC ET-B Receptor ET-1->ET-B Receptor_SMC ET-B Receptor_EC ET-B Receptor ET-1->ET-B Receptor_EC Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Proliferation Proliferation ET-A Receptor->Proliferation ET-B Receptor_SMC->Vasoconstriction ET-B Receptor_SMC->Proliferation NO/PGI2 Release NO & PGI2 Release ET-B Receptor_EC->NO/PGI2 Release Vasodilation Vasodilation NO/PGI2 Release->Vasodilation This compound This compound This compound->ET-A Receptor This compound->ET-B Receptor_SMC This compound->ET-B Receptor_EC

Endothelin signaling pathway and the action of this compound.

Recommended Animal Models

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

The MCT model is a widely used and well-characterized model of pulmonary arterial hypertension.[2][3][4] A single subcutaneous or intraperitoneal injection of monocrotaline, a pyrrolizidine alkaloid, induces endothelial damage in the pulmonary vasculature, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, right ventricular hypertrophy, and eventually right heart failure.[2][3]

Experimental Workflow:

References

Troubleshooting & Optimization

Technical Support Center: Improving Hydroxybosentan Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Hydroxybosentan (Ro 48-5033), the primary active metabolite of Bosentan. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, similar to its parent compound Bosentan, is expected to have low aqueous solubility, particularly in acidic and neutral conditions. Precipitation is a common issue and can be triggered by several factors:

  • Incorrect pH: The solubility of Bosentan, and likely this compound, is highly pH-dependent. Solubility is poor at a low pH and increases significantly in more alkaline conditions (pH 7.5 and above).[1][2][3]

  • High Concentration: Attempting to dissolve this compound beyond its solubility limit at a specific pH and temperature will lead to precipitation.

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, leading to crystallization.[3]

  • "Salting Out": The presence of high concentrations of salts in your buffer can decrease the solubility of hydrophobic compounds like this compound.[3]

Q2: What is the optimal pH for dissolving this compound?

A2: While specific data for this compound is limited, data for Bosentan provides a strong indication. The aqueous solubility of Bosentan increases dramatically at a pH of 7.5 and higher.[1][2] It is recommended to maintain a pH of at least 7.5 to improve the solubility of this compound in aqueous solutions.

Q3: Can I use co-solvents to improve this compound solubility for in vitro studies?

A3: Yes, using a co-solvent system is a common and effective strategy. For in vitro assays, it is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid solvent-induced artifacts. A common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous experimental medium.

For more challenging situations, a co-solvent system can be developed. For example, a formulation for in vivo studies of similar compounds might involve a mixture of DMSO, PEG300, Tween-80, and saline.

Q4: Are there more advanced techniques to significantly enhance this compound solubility?

A4: Yes, several formulation strategies can dramatically improve the aqueous solubility and dissolution rate of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility by converting it to an amorphous state and improving its wettability.[4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common precipitation issues with this compound in aqueous solutions.

Issue Possible Cause(s) Recommended Solution(s)
Immediate Precipitation Upon Dilution of Stock Solution 1. Concentration exceeds solubility limit at the buffer's pH.2. "Solvent shock" from rapid dilution.3. Incompatible buffer components.1. Lower the final concentration of this compound.2. Ensure the pH of the aqueous buffer is ≥ 7.5. Use a buffer to maintain a stable pH.3. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.4. Prepare an intermediate dilution of the stock solution in a solvent mixture that is more compatible with the final aqueous medium.
Precipitation Occurs Over Time (e.g., during incubation) 1. Temperature fluctuations (e.g., moving from room temperature to 4°C).2. pH shift in the medium due to cellular metabolism.3. Evaporation of the solvent, leading to an increase in concentration.1. Store solutions at a constant, controlled temperature. Avoid refrigeration unless solubility at lower temperatures has been confirmed.2. Use a well-buffered aqueous system (e.g., with a higher buffer capacity).3. Use tightly sealed containers to minimize evaporation.
Cloudiness or Haze in the Solution 1. Formation of fine, colloidal precipitate.2. Microbial contamination.1. Examine a sample under a microscope to differentiate between precipitate and microbial growth.2. If it is a precipitate, follow the solutions for immediate precipitation.3. If microbial contamination is suspected, discard the solution and prepare a fresh, sterile solution.

Data Presentation: Solubility Enhancement of Bosentan (as a proxy for this compound)

The following tables summarize quantitative data on the solubility enhancement of Bosentan, which can serve as a valuable reference for formulating this compound.

Table 1: pH-Dependent Solubility of Bosentan

pHSolubility (mg/100 mL)
1.10.1
4.00.1
5.00.2
7.543

Source:[2][6]

Table 2: Improvement of Bosentan Solubility Using Solid Dispersions

Polymer CarrierDrug:Polymer RatioFold Increase in Solubility (at pH 6.8 & 7.4)
Soluplus®1:416-20
Kollidon® VA 641:416-20

Source:[1]

Experimental Protocols

The following are detailed methodologies for key solubility enhancement techniques that have been successfully applied to Bosentan and can be adapted for this compound.

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.

Materials:

  • This compound

  • Polymer carrier (e.g., Povidone K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the desired amounts of this compound and the polymer carrier (e.g., a 1:4 drug-to-polymer ratio).

  • Dissolve both the this compound and the polymer in a suitable organic solvent in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the resulting solid dispersion in a desiccator.

Protocol 2: Preparation of a this compound Nanosuspension by Antisolvent Precipitation

This "bottom-up" approach involves dissolving the drug in a solvent and then introducing this solution into an antisolvent to precipitate the drug as nanoparticles.

Materials:

  • This compound

  • Solvent (e.g., acetone, methanol)

  • Antisolvent (e.g., water, aqueous buffer)

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • High-speed homogenizer or magnetic stirrer

  • Probe sonicator (optional)

Procedure:

  • Prepare the organic phase: Dissolve this compound in a suitable water-miscible organic solvent to create a concentrated solution.

  • Prepare the aqueous phase: Dissolve a stabilizer in the antisolvent (e.g., water). The stabilizer is crucial to prevent the aggregation of the newly formed nanoparticles.

  • Under high-speed homogenization or vigorous magnetic stirring, slowly inject the organic phase into the aqueous phase.

  • The rapid change in solvent polarity will cause this compound to precipitate out as nanoparticles.

  • Continue stirring for a defined period to ensure complete precipitation and stabilization.

  • (Optional) Further reduce the particle size and improve uniformity by subjecting the nanosuspension to probe sonication.

  • Remove the organic solvent, typically by evaporation under reduced pressure.

  • The resulting aqueous suspension of this compound nanoparticles can be used directly or lyophilized for long-term storage.

Protocol 3: Complexation of this compound with Cyclodextrins

This method utilizes the ability of cyclodextrins to form inclusion complexes with hydrophobic molecules.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Aqueous buffer

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in the desired buffer.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for 24-48 hours to allow for complexation to reach equilibrium.

  • After the equilibration period, filter the suspension to remove the undissolved this compound. A 0.22 µm syringe filter is suitable for this purpose.

  • The clear filtrate contains the water-soluble this compound-cyclodextrin complex.

  • To obtain a solid powder, the filtrate can be freeze-dried (lyophilized).

  • The resulting powder can be easily reconstituted in aqueous solutions.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_type Immediate or Time-Dependent? start->check_type immediate Immediate Precipitation check_type->immediate Immediate timed Precipitation Over Time check_type->timed Over Time cause_immediate Possible Causes: - Concentration > Solubility - Solvent Shock - Incorrect pH immediate->cause_immediate solution_immediate Solutions: 1. Lower Final Concentration 2. Ensure pH >= 7.5 3. Slow, Dropwise Addition with Stirring 4. Use Intermediate Dilution cause_immediate->solution_immediate end Clear Solution solution_immediate->end cause_timed Possible Causes: - Temperature Fluctuation - pH Shift - Evaporation timed->cause_timed solution_timed Solutions: 1. Maintain Constant Temperature 2. Use a Well-Buffered System 3. Use Sealed Containers cause_timed->solution_timed solution_timed->end

Caption: Troubleshooting workflow for this compound precipitation.

G Experimental Workflow for Solid Dispersion Preparation cluster_0 Preparation cluster_1 Processing cluster_2 Final Product weigh 1. Weigh Drug & Polymer dissolve 2. Dissolve in Organic Solvent weigh->dissolve evaporate 3. Solvent Evaporation (Rotovap) dissolve->evaporate dry 4. Vacuum Drying evaporate->dry grind 5. Grind & Sieve dry->grind store 6. Store in Desiccator grind->store

Caption: Workflow for solid dispersion preparation.

G Key Factors Influencing this compound Solubility solubility This compound Solubility ph pH of Aqueous Medium solubility->ph High pH increases solubility temp Temperature solubility->temp Higher temp generally increases concentration Concentration solubility->concentration Limited by solubility threshold cosolvents Co-solvents solubility->cosolvents Can significantly increase solubility excipients Formulation Excipients solubility->excipients Polymers, cyclodextrins enhance solubility

Caption: Factors influencing this compound solubility.

References

Hydroxybosentan Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability and degradation data specifically for Hydroxybosentan is limited. The following information is largely based on studies of its parent compound, Bosentan, and established principles of drug stability testing. Researchers should use this as a guide to inform their own comprehensive stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound?

Based on studies of the parent compound Bosentan, this compound may be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1] Bosentan has been found to be stable against hydrolysis in neutral water, dry heat, and photolytic stress.[1] Given the structural similarities, it is prudent to anticipate similar stability characteristics for this compound, although direct studies are necessary for confirmation.

Q2: What are the likely degradation pathways for this compound?

For the parent compound Bosentan, degradation pathways involve the hydrolysis of the sulfonamide and ether linkages.[1] Given that this compound is a hydroxylated metabolite of Bosentan, its degradation pathways may also involve these linkages, with the potential for additional pathways related to the hydroxyl group. Forced degradation studies are essential to elucidate the specific degradation pathways of this compound.

Q3: How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the recommended approach for monitoring the stability of this compound.[2][3][4][5] This method should be capable of separating the intact this compound from any potential degradation products.[5]

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guides

Problem: I am seeing unexpected peaks in my HPLC chromatogram during a stability study of this compound.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Compare the chromatogram of your stressed sample with that of an unstressed control sample. The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.

    • Action: Proceed with forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products and their formation pathways.

  • Possible Cause 2: Impurities in the initial sample.

    • Troubleshooting Step: Review the certificate of analysis for your this compound starting material to check for known impurities.

    • Action: If the unexpected peaks correspond to known impurities, you can track their levels throughout your stability study. If they are unknown, further characterization (e.g., using LC-MS) may be required.

  • Possible Cause 3: Interaction with the mobile phase or column.

    • Troubleshooting Step: Inject a blank (mobile phase only) to ensure that the unexpected peaks are not artifacts from the analytical system.

    • Action: If the peaks are present in the blank, troubleshoot your HPLC system (e.g., check for contaminated mobile phase, column bleed).

// Decision Points is_in_control [label="Is the peak present\nin the unstressed\ncontrol sample?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; is_in_blank [label="Is the peak present\nin the blank injection?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes degradation [label="Likely a Degradation Product", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity [label="Likely an Impurity in\nthe Starting Material", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; artifact [label="Likely a System Artifact", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Actions action_degradation [label="Perform forced degradation\nstudies to confirm and\ncharacterize.", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; action_impurity [label="Review Certificate of Analysis.\nCharacterize if unknown.", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; action_artifact [label="Troubleshoot HPLC system\n(e.g., check mobile phase,\ncolumn bleed).", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> is_in_control; is_in_control -> is_in_blank [label="Yes"]; is_in_control -> degradation [label="No"]; is_in_blank -> artifact [label="Yes"]; is_in_blank -> impurity [label="No"];

degradation -> action_degradation; impurity -> action_impurity; artifact -> action_artifact; } Caption: Troubleshooting logic for unexpected HPLC peaks.

Summary of Bosentan Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies performed on Bosentan, the parent drug of this compound. This information can serve as a starting point for designing studies for this compound.

Stress ConditionReagent/DetailsObservation for BosentanReference
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursUnstable[1]
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursUnstable[1]
Oxidative 30% H₂O₂ at room temperature for 24 hoursUnstable[1]
Neutral Hydrolysis Water at 80°C for 2 hoursStable[1]
Thermal Dry heat at 105°C for 24 hoursStable[1]
Photolytic Exposed to UV light (254 nm) for 24 hoursStable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60-80°C for specified time points. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep at room temperature for specified time points. At each time point, withdraw a sample and dilute with mobile phase.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at a high temperature (e.g., 105°C) for a specified duration. Also, heat the stock solution at 60-80°C.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

// Nodes start [label="Prepare this compound\nStock Solution", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; stress_conditions [label="Expose to Stress Conditions", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Acid Hydrolysis\n(e.g., 0.1M HCl, 80°C)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base Hydrolysis\n(e.g., 0.1M NaOH, 80°C)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation\n(e.g., 30% H₂O₂, RT)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal [label="Thermal\n(e.g., 105°C, solid)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; photo [label="Photolytic\n(UV/Vis light)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; control [label="Unstressed Control", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

sample_prep [label="Sample Neutralization\nand Dilution", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_analysis [label="HPLC Analysis", shape=cylinder, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n- % Degradation\n- Peak Purity\n- Mass Balance", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Characterize Degradants\n(if necessary)", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> stress_conditions; stress_conditions -> {acid, base, oxidation, thermal, photo, control} [arrowhead=none]; {acid, base, oxidation, thermal, photo, control} -> sample_prep; sample_prep -> hplc_analysis; hplc_analysis -> data_analysis; data_analysis -> end; } Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop an analytical method to separate this compound from its potential degradation products. This is a starting point and requires optimization and validation.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

Potential Degradation Pathway of Bosentan (for reference)

The following diagram illustrates the known degradation pathways for Bosentan, which primarily involve the cleavage of ether and sulfonamide bonds. This can serve as a hypothetical model for investigating the degradation of this compound.

// Nodes bosentan [label="Bosentan", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

hydrolysis_ether [label="Hydrolysis of\nEther Linkage", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis_sulfonamide [label="Hydrolysis of\nSulfonamide Linkage", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

degradant1 [label="Degradant 1\n(Phenol derivative)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradant2 [label="Degradant 2\n(Pyrimidine derivative)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradant3 [label="Degradant 3\n(Sulfonic acid derivative)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradant4 [label="Degradant 4\n(Amine derivative)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges bosentan -> hydrolysis_ether [label="Acid/Base"]; bosentan -> hydrolysis_sulfonamide [label="Acid/Base"];

hydrolysis_ether -> degradant1; hydrolysis_ether -> degradant2;

hydrolysis_sulfonamide -> degradant3; hydrolysis_sulfonamide -> degradant4; } Caption: Potential degradation pathways of Bosentan.

References

Addressing challenges in the large-scale synthesis of Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of Hydroxybosentan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis campaigns.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in the Final Coupling Step

Question: We are experiencing significantly lower than expected yields in the final coupling reaction between 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide and 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. What are the potential causes and solutions?

Answer:

Low yields in the final coupling step can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Content: The presence of excess moisture can consume the base and hinder the reaction.

    • Solution: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Consider using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases can promote side reactions and the formation of impurities, while a weak base may not be sufficient to drive the reaction to completion.

    • Solution: An optimal base is crucial. While strong bases are sometimes used, they can lead to the formation of undesirable impurities. A weaker base, such as an alkali earth metal hydroxide, has been shown to be effective in similar syntheses.[1] Carefully control the stoichiometry of the base. An excess may not always be beneficial.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion or degradation of products.

    • Solution: The reaction temperature should be carefully controlled. Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the starting materials, particularly the sulfonamide, can interfere with the reaction.

    • Solution: Ensure the purity of all starting materials is verified before use.

Issue 2: Formation of Dimer Impurity

Question: We are observing a significant amount of a dimer impurity in our final product, which is difficult to remove. How can we minimize its formation and effectively remove it?

Answer:

The formation of a dimer impurity, N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulphonamide), is a known issue in the synthesis of related compounds like Bosentan and is highly probable in this compound synthesis.[2] This impurity arises from the reaction of two molecules of the pyrimidine intermediate with one molecule of ethylene glycol.

  • Minimizing Formation:

    • Control Stoichiometry: Use of a large excess of ethylene glycol can promote the formation of the dimer.[1] Carefully control the stoichiometry of the reactants.

    • Reaction Conditions: The choice of base and reaction temperature can influence the rate of dimer formation.

  • Removal of Dimer Impurity:

    • Ammonium Salt Formation: A novel purification method involves the formation of a bosentan ammonium salt, which can effectively separate the desired product from the dimer impurity.[2] This method is likely applicable to this compound.

    • Recrystallization: Careful selection of a recrystallization solvent system can also aid in the removal of the dimer impurity.[3][4][5][6][7]

Issue 3: Presence of 6-Hydroxy Impurity

Question: Our final product is contaminated with a 6-hydroxy impurity. What is the source of this impurity and how can it be controlled?

Answer:

The 6-hydroxy impurity is another common process-related impurity.[2] It is formed by the hydrolysis of the chloro group at the 6-position of the pyrimidine ring.

  • Minimizing Formation:

    • Control of Water Content: The presence of water in the reaction mixture can lead to the formation of this impurity. As with avoiding low yields, using anhydrous conditions is crucial.

    • Reaction Temperature: Higher reaction temperatures can increase the rate of hydrolysis.

  • Removal of 6-Hydroxy Impurity:

    • Purification via Salt Formation: Similar to the dimer impurity, the formation of an ammonium salt can be an effective method for its removal.[2]

    • Chromatography: While less ideal for large-scale production, column chromatography can be used to separate the 6-hydroxy impurity if other methods are insufficient.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While a specific large-scale protocol for this compound is not widely published, it is understood to be a primary metabolite of Bosentan, formed by hydroxylation of the tert-butyl group.[8][9][10][11][12] Therefore, the most probable synthetic route mirrors that of Bosentan. This involves the coupling of 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide with 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in the presence of a suitable base and ethylene glycol.[1][13][14]

Q2: What are the critical process parameters to control during the synthesis?

A2: The following parameters are critical for a successful and reproducible synthesis:

  • Purity of starting materials: Especially the hydroxylated sulfonamide.

  • Stoichiometry of reactants and base.

  • Water content: Anhydrous conditions are highly recommended.

  • Reaction temperature and time.

  • Agitation speed: To ensure proper mixing in a large-scale reactor.

Q3: What analytical methods are recommended for in-process control and final product analysis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress, identifying and quantifying impurities, and determining the purity of the final product.

Q4: Are there any specific safety precautions to consider for the large-scale synthesis?

A4: Standard safety protocols for handling chlorinated reagents, bases, and organic solvents should be strictly followed. The reaction may be exothermic, so proper temperature control and monitoring are essential to prevent runaways. An appropriate risk assessment should be conducted before scaling up the synthesis.

Data Presentation

Table 1: Key Reactants and Reagents

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidineStarting Material150727-06-3C₁₇H₁₀Cl₂N₄O₂389.20
4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamideStarting MaterialNot readily availableC₁₀H₁₅NO₃S229.30
Ethylene GlycolReagent107-21-1C₂H₆O₂62.07
Potassium Carbonate / Alkali Earth Metal HydroxideBaseVariesVariesVaries
Acetonitrile / TolueneSolventVariesVariesVaries

Table 2: Common Impurities

Impurity NameCommon NamePotential Origin
N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulphonamide)Dimer ImpurityReaction of two pyrimidine molecules with one ethylene glycol molecule.[2]
4-(2-hydroxy-1,1-dimethylethyl)-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide6-Hydroxy ImpurityHydrolysis of the 6-chloro group on the pyrimidine ring.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (based on Bosentan synthesis)

This is a generalized protocol and requires optimization for specific equipment and scale.

  • Preparation: Ensure all glassware and reactors are clean and dry. Charge the reactor with the appropriate anhydrous solvent (e.g., acetonitrile or toluene).

  • Reactant Addition: Add 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide to the reactor.

  • Base Addition: Under controlled temperature, add the selected base (e.g., potassium carbonate or an alkali earth metal hydroxide).

  • Ethylene Glycol Addition: Add ethylene glycol to the reaction mixture.

  • Reaction: Heat the mixture to the optimized reaction temperature and maintain for the predetermined reaction time. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate aqueous work-up to remove inorganic salts.

  • Isolation: Isolate the crude this compound by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by forming an ammonium salt to remove key impurities.[2]

Visualizations

Synthesis_Workflow Start Starting Materials (Pyrimidine & Sulfonamide) Coupling Coupling Reaction - Base - Ethylene Glycol - Solvent Start->Coupling Workup Aqueous Work-up Coupling->Workup Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization or Salt Formation) Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or High Impurity? LowYield Low Yield Problem->LowYield Yield HighImpurity High Impurity Problem->HighImpurity Purity CheckMoisture Check Moisture Content CheckBase Verify Base & Stoichiometry CheckTempTime Optimize Temp & Time CheckPurity Analyze Starting Material Purity LowYield->CheckMoisture LowYield->CheckBase LowYield->CheckTempTime LowYield->CheckPurity PurificationStrategy Implement Purification Strategy (e.g., Salt Formation) HighImpurity->PurificationStrategy

References

Technical Support Center: Optimizing In Vivo Dosing for Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments with Hydroxybosentan (Ro 48-5033).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Ro 48-5033) is the primary and only pharmacologically active metabolite of Bosentan, a dual endothelin (ET) receptor antagonist.[1][2][3][4][5] It is formed in the liver by the cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.[2][5][6] Like its parent compound, this compound exerts its effect by competitively blocking both ETA and ETB endothelin receptors. This prevents the potent vasoconstrictor endothelin-1 (ET-1) from binding to these receptors, leading to vasodilation.[2] Although it is an active metabolite, its contribution to the overall pharmacological effect of Bosentan is estimated to be between 10% and 20%.[3][4][5]

Q2: What are the key pharmacokinetic parameters to consider for this compound?

A2: Direct and comprehensive pharmacokinetic data for isolated this compound administration in vivo is limited in publicly available literature. However, studies on its parent drug, Bosentan, provide valuable insights. After Bosentan administration, the exposure to this compound is significantly lower than that of the parent compound.[7] The elimination half-life of this compound has been reported to be similar to or slightly longer than that of Bosentan (5-14 hours in humans).[8] When designing in vivo studies, it is crucial to conduct a pilot pharmacokinetic study to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2) for your specific animal model and formulation.

Q3: How do I determine a starting dose for my in vivo study with this compound?

A3: Determining a starting dose requires a multi-step approach:

  • Literature Review: Search for in vivo studies using Bosentan in your animal model of choice. Given that this compound has 10-20% of the activity of Bosentan, you can use this information to estimate a starting dose range.[3][4]

  • In Vitro Data: Use in vitro data, such as the IC50 or EC50 for endothelin receptor binding or functional assays, as a preliminary guide.

  • Dose Escalation/Maximum Tolerated Dose (MTD) Study: This is a critical first in vivo experiment. Start with a low dose and escalate it in different cohorts of animals to identify the highest dose that does not cause unacceptable toxicity.

Q4: Which animal models are appropriate for studying the efficacy of this compound?

A4: The choice of animal model depends on the therapeutic area of interest. For pulmonary arterial hypertension (PAH), the most common application for endothelin receptor antagonists, established models include:

  • Monocrotaline (MCT)-induced PAH in rats: A single injection of MCT (e.g., 60 mg/kg) induces pulmonary vascular remodeling and hypertension.[9][10]

  • Sugen/Hypoxia (SuHx)-induced PAH in rats or mice: This model combines the administration of a VEGF receptor inhibitor (Sugen 5416) with chronic exposure to hypoxia, leading to a more severe PAH phenotype that can include plexiform-like lesions.[9][11][12][13]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in results within the same treatment group. 1. Inconsistent formulation or administration. 2. Animal-to-animal differences in metabolism. 3. Improper animal handling or stress.1. Ensure the formulation is homogenous and stable. Standardize administration techniques (e.g., gavage volume, injection site). 2. Increase the number of animals per group to improve statistical power. 3. Acclimatize animals properly and maintain consistent environmental conditions.
Unexpected toxicity or mortality at a presumed safe dose. 1. Error in dose calculation or administration. 2. Formulation-related toxicity. 3. Off-target effects. 4. Rapid drug administration (for IV).1. Double-check all calculations and procedures. 2. Include a vehicle-only control group to assess the toxicity of the formulation itself. 3. Reduce the dose and re-evaluate the MTD. 4. For intravenous injections, consider a slower infusion rate.
Lack of efficacy at the administered dose. 1. Insufficient target engagement due to low dose or poor bioavailability. 2. Rapid metabolism and clearance. 3. Inappropriate animal model or disease stage.1. Increase the dose in subsequent cohorts, guided by MTD data. 2. Conduct a pharmacokinetic study to measure drug exposure. If exposure is low, consider optimizing the formulation or route of administration. 3. Re-evaluate the suitability of the chosen animal model for the specific research question.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Bosentan and its Metabolite this compound (Ro 48-5033) in Pediatric PAH Patients (4 mg/kg dose)

ParameterBosentanThis compound (Ro 48-5033)
Cmax (ng/mL) 1003148.2
Tmax (h) 3.04.0
AUCτ (ng·h/mL) 4402879.8

Data presented as geometric means for Cmax and AUCτ, and median for Tmax. Data is illustrative and derived from studies in pediatric patients with PAH.[14]

Table 2: Example of a Dose-Range Finding Study Design for this compound

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of AnimalsKey Monitoring Parameters
1Vehicle Control0Oral Gavage5Body weight, clinical signs, food/water intake
2This compound10Oral Gavage5Body weight, clinical signs, food/water intake
3This compound30Oral Gavage5Body weight, clinical signs, food/water intake
4This compound100Oral Gavage5Body weight, clinical signs, food/water intake

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Rats

  • Animal Model: Use healthy, adult male or female Sprague-Dawley rats.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Assign animals to dose groups (e.g., vehicle control, 10, 30, 100, 300 mg/kg), with at least 3-5 animals per group.

  • Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Ensure the compound is fully suspended.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and food/water consumption for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity (e.g., >20% loss of body weight).

Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats

  • Animal Model and Catheterization: Use catheterized (e.g., jugular vein) Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing: Administer a single dose of this compound at a dose below the MTD (e.g., 30 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time data and calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Visualizations

InVivoDosingWorkflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy InVitroData In Vitro Data Review (IC50, EC50) MTD_Study Maximum Tolerated Dose (MTD) Study InVitroData->MTD_Study Estimate Starting Dose DoseRange Establish Safe Dose Range MTD_Study->DoseRange PK_Study Pharmacokinetic (PK) Study DoseRange->PK_Study PK_Parameters Determine Cmax, Tmax, AUC, t1/2 PK_Study->PK_Parameters Dosing_Frequency Optimize Dosing Frequency PK_Parameters->Dosing_Frequency Efficacy_Study Dose-Response Efficacy Study Dosing_Frequency->Efficacy_Study PD_Endpoint Assess Pharmacodynamic (PD) Endpoint Efficacy_Study->PD_Endpoint Optimal_Dose Identify Optimal Dosing Regimen PD_Endpoint->Optimal_Dose

Caption: Workflow for optimizing in vivo dosing regimens.

EndothelinSignalingPathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Vasoconstriction Vasoconstriction & Proliferation ETAR->Vasoconstriction ETBR->Vasoconstriction This compound This compound This compound->ETAR This compound->ETBR

Caption: Simplified signaling pathway of this compound.

References

Methods to reduce inter-assay variability in Hydroxybosentan experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability in Hydroxybosentan experiments.

Frequently Asked Questions (FAQs)

Q1: What is inter-assay variability and why is it important to control in this compound experiments?

Q2: What are the acceptable limits for inter-assay variability in bioanalytical methods?

A2: For bioanalytical methods, the precision at each concentration level should generally not exceed a 15% coefficient of variation (CV), except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20% CV.[4] These criteria are widely accepted by regulatory agencies like the FDA and EMA.[4][5]

Q3: What are the primary sources of inter-assay variability in this compound assays?

A3: Major sources of variability can be categorized as:

  • Analyst-related: Differences in pipetting techniques, sample preparation, and adherence to protocols.[1]

  • Reagent-related: Lot-to-lot differences in reagents, antibody variability (for immunoassays), and improper storage.

  • Equipment-related: Performance variations in plate readers, liquid chromatography systems, and mass spectrometers.[1]

  • Environmental factors: Fluctuations in temperature and humidity in the laboratory.[6]

  • Sample integrity: Inconsistent sample handling, collection, and storage procedures.[7]

Troubleshooting Guides

Issue 1: High Coefficient of Variation (%CV) in Inter-Assay Quality Control (QC) Samples
Potential Cause Troubleshooting Step Corrective Action
Inconsistent Sample PreparationReview the sample extraction and processing steps in your standard operating procedure (SOP).Ensure all analysts are following the exact same, validated protocol for sample preparation. Consider automating liquid handling steps if possible to minimize human error.
Reagent VariabilityCheck the lot numbers of all critical reagents, including solvents, buffers, and internal standards.If a new reagent lot was introduced, re-validate its performance. Always qualify new lots of critical reagents against the old lot before use in routine analysis.
Instrument Performance DriftExamine the performance logs of the analytical instrument (e.g., LC-MS/MS, plate reader).Perform system suitability tests before each run. If performance is suboptimal, schedule instrument maintenance and calibration. For LC systems, check for pressure fluctuations, and for plate readers, verify lamp intensity and filter integrity.[1][8]
Inconsistent PipettingObserve the pipetting technique of all analysts involved.Calibrate all pipettes regularly. Provide training on proper pipetting techniques to ensure consistency. Use reverse pipetting for viscous solutions.
Issue 2: Inconsistent Standard Curve Performance Across Assays
Potential Cause Troubleshooting Step Corrective Action
Improper Standard Preparation/StorageReview the procedure for preparing stock and working standard solutions.Prepare fresh working standards for each assay from a well-characterized and properly stored stock solution. Avoid repeated freeze-thaw cycles of stock solutions.[9]
Matrix EffectsEvaluate the blank matrix for interfering substances.Use a consistent source of blank matrix for the preparation of calibration standards and QCs. If matrix effects are suspected, a different sample extraction method or a stable isotope-labeled internal standard may be necessary.[5][10]
Incorrect Curve FittingReview the regression model used for the calibration curve.Use a validated and appropriate regression model (e.g., linear, weighted linear, or non-linear) for the concentration-response relationship of this compound.[11]

Quantitative Data Summary

The following tables summarize typical performance data for validated bioanalytical methods for this compound, demonstrating acceptable levels of inter-assay variability.

Table 1: Inter-Assay Precision for this compound by LC-MS/MS

QC LevelConcentration (ng/mL)NMean (ng/mL)SD%CV
LLOQ0.260.210.014.8
Low0.660.620.034.8
Medium1006102.53.53.4
High2006205.17.23.5
Data adapted from a validated LC-MS/MS method for this compound in human plasma.[12] The precision (%CV) across quality control levels was ≤4.0%.[12]

Table 2: General Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Inter-Assay Precision %CV ≤ 15% (≤ 20% for LLOQ)
Inter-Assay Accuracy Mean value should be within ±15% of the nominal value (±20% for LLOQ)
Based on FDA and EMA guidelines.[4][5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a summary of a validated method for the simultaneous quantification of bosentan and this compound.[12]

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Pipette 100 µL of human plasma into a clean tube.

    • Add the internal standard (deuterated this compound).

    • Vortex mix the sample.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound and the internal standard.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions

    • Analytical Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm).[12]

    • Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

  • Data Analysis

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of this compound in unknown samples by interpolating from a calibration curve prepared in the same biological matrix.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleCollection Sample Collection SampleProcessing Sample Processing (e.g., Centrifugation) SampleCollection->SampleProcessing SampleStorage Sample Storage (e.g., -80°C) SampleProcessing->SampleStorage SampleExtraction Sample Extraction (e.g., SPE) SampleStorage->SampleExtraction LC_Separation LC Separation SampleExtraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Peak Integration) DataAcquisition->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification ResultReporting Result Reporting Quantification->ResultReporting

Caption: A typical bioanalytical workflow for this compound quantification.

troubleshooting_logic cluster_investigation Investigation Steps cluster_actions Corrective Actions cluster_resolution Resolution Start High Inter-Assay Variability Detected (%CV > 15%) Check_QC Review QC Sample Preparation & History Start->Check_QC Check_Reagents Verify Reagent Lots & Storage Start->Check_Reagents Check_Instrument Assess Instrument Performance Logs Start->Check_Instrument Check_Analyst Evaluate Analyst Technique & Training Start->Check_Analyst Action_QC Prepare Fresh QCs Check_QC->Action_QC Action_Reagents Qualify New Reagent Lots Check_Reagents->Action_Reagents Action_Instrument Perform Instrument Maintenance/Calibration Check_Instrument->Action_Instrument Action_Analyst Retrain on SOPs Check_Analyst->Action_Analyst Revalidate Perform Partial Method Revalidation Action_QC->Revalidate Action_Reagents->Revalidate Action_Instrument->Revalidate Action_Analyst->Revalidate Resume Resume Routine Analysis Revalidate->Resume

Caption: A logical flowchart for troubleshooting high inter-assay variability.

References

Troubleshooting common issues in Hydroxybosentan LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Hydroxybosentan.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in this compound LC-MS analysis?

A1: The most frequently reported issues include matrix effects leading to ion suppression, poor chromatographic peak shape (tailing or fronting), low sensitivity, sample carryover, and inconsistent results. These challenges can significantly impact the accuracy and reproducibility of quantification.

Q2: What is the optimal ionization mode and polarity for this compound detection?

A2: Electrospray ionization (ESI) is the most common ionization technique for this compound. Published methods indicate that positive ion mode is effective for the analysis of this compound and its parent drug, bosentan.[1]

Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: A commonly used MRM transition for this compound is the fragmentation of the precursor ion m/z 568 to the product ion m/z 202.[1] For robust analysis, it is advisable to optimize at least one additional transition for confirmation.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, primarily ion suppression, can be minimized through effective sample preparation, chromatographic separation, and the use of a suitable internal standard.[2] Solid-phase extraction (SPE) is a highly effective technique for cleaning up plasma samples.[2][3] Additionally, ensuring good chromatographic separation of this compound from endogenous plasma components can mitigate ion suppression. The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound LC-MS analysis, offering potential causes and actionable solutions.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing or fronting factor significantly deviating from 1.

  • Reduced peak height and poor integration.

Potential Cause Solution
Secondary Interactions with Stationary Phase This compound, being a polar molecule, can exhibit secondary interactions with residual silanol groups on C18 columns, leading to peak tailing.[4][5] Solution: Operate the mobile phase at a lower pH (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups.[6] Using an end-capped column can also minimize these interactions.[6]
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.[5][6] Solution: Dilute the sample or reduce the injection volume.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak fronting or splitting can occur, especially for early eluting peaks.[7][8] Solution: Prepare your sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to distorted peaks.[4] Solution: Use a guard column and/or in-line filter to protect the analytical column. If the problem persists, try back-flushing the column or replace it.
Extra-Column Volume Excessive tubing length or poorly made connections can cause peak broadening and tailing.[4][8] Solution: Use tubing with the smallest appropriate inner diameter and ensure all fittings are secure and properly seated to minimize dead volume.
Issue 2: Low Sensitivity or No Signal

Symptoms:

  • Low signal-to-noise ratio for the this compound peak.

  • Complete absence of the analyte signal.

Potential Cause Solution
Ion Suppression Co-eluting endogenous components from the biological matrix can compete with this compound for ionization, reducing its signal intensity. Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). Optimize the chromatographic method to separate this compound from the interfering matrix components.
Suboptimal MS Parameters Incorrect mass spectrometer settings, such as collision energy, can lead to poor fragmentation and low signal. Solution: Perform compound optimization by infusing a standard solution of this compound and systematically adjusting parameters like collision energy to find the optimal values for your specific instrument.[9][10]
Incorrect MRM Transition Monitoring the wrong precursor or product ion will result in no signal. Solution: Verify the MRM transition (m/z 568 → 202) and ensure it is correctly entered into the acquisition method.[1]
Sample Degradation This compound may be unstable under certain storage or experimental conditions. Solution: Investigate analyte stability in the biological matrix and in processed samples under different temperature and time conditions.
Issue 3: Sample Carryover

Symptoms:

  • Detection of this compound in blank injections following a high-concentration sample.

Potential Cause Solution
Adsorption to LC Components This compound can adsorb to surfaces in the autosampler, injection valve, and column. Solution: Optimize the autosampler wash protocol. Use a strong organic solvent, potentially with an acid or base modifier, to effectively clean the needle and injection port between runs. Consider using materials less prone to adsorption for tubing and fittings.
Column Contamination The analytical column can be a significant source of carryover.[4] Solution: Implement a thorough column wash with a strong solvent at the end of each analytical batch. If carryover persists, replacing the column may be necessary.

Quantitative Data Summary

The following tables summarize typical performance data from validated LC-MS/MS methods for this compound analysis in human plasma.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range (ng/mL)0.2 - 250[2][3]
Mean Relative Recovery>94%[2][3]
Intra-batch Precision (%CV)≤4.0%[2][3]
Inter-batch Precision (%CV)≤4.0%[2][3]
Relative Matrix Effect (%CV on slopes)<1.2%[2][3]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on published methods for the extraction of this compound from human plasma.[2][3]

  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution.

  • Protein Precipitation: Add an equal volume of a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elution: Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 20 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transition:

    • This compound: 568 → 202[1]

    • Internal Standard: Use the appropriate transition for the selected internal standard.

  • Collision Energy: Optimize for your specific instrument, starting in the range of 10-40 eV.

Visualizations

Troubleshooting_Workflow start LC-MS Analysis Issue (e.g., Poor Peak Shape, Low Sensitivity) check_peak_shape Assess Peak Shape start->check_peak_shape peak_shape_ok Peak Shape Acceptable check_peak_shape->peak_shape_ok Symmetrical peak_shape_bad Poor Peak Shape (Tailing/Fronting) check_peak_shape->peak_shape_bad Asymmetrical check_sensitivity Evaluate Sensitivity peak_shape_ok->check_sensitivity troubleshoot_peak_shape Troubleshoot Peak Shape - Adjust Mobile Phase pH - Check for Column Overload - Verify Injection Solvent peak_shape_bad->troubleshoot_peak_shape troubleshoot_peak_shape->check_peak_shape Re-evaluate sensitivity_ok Sensitivity Adequate check_sensitivity->sensitivity_ok S/N > 10 sensitivity_low Low Sensitivity check_sensitivity->sensitivity_low S/N < 10 check_carryover Investigate Carryover sensitivity_ok->check_carryover troubleshoot_sensitivity Troubleshoot Sensitivity - Optimize Sample Prep (SPE) - Tune MS Parameters - Check for Ion Suppression sensitivity_low->troubleshoot_sensitivity troubleshoot_sensitivity->check_sensitivity Re-evaluate carryover_ok No Significant Carryover check_carryover->carryover_ok Blank is Clean carryover_present Carryover Detected check_carryover->carryover_present Analyte in Blank end Analysis Optimized carryover_ok->end troubleshoot_carryover Troubleshoot Carryover - Improve Autosampler Wash - Implement Column Wash carryover_present->troubleshoot_carryover troubleshoot_carryover->check_carryover Re-evaluate Sample_Prep_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_sample Load Supernatant onto SPE supernatant->load_sample condition_spe Condition SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (Remove Interferences) load_sample->wash_spe elute_analyte Elute this compound & IS (e.g., with Methanol) wash_spe->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS Injection reconstitute->end

References

How to minimize matrix effects in Hydroxybosentan bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Hydroxybosentan.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances present in the biological matrix (e.g., plasma, serum).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately causing inaccurate and imprecise quantification of the analyte.[2] In the bioanalysis of this compound, a pharmacologically active metabolite of Bosentan, accurate measurement is critical for pharmacokinetic and toxicokinetic studies.[3] Endogenous components of the biological matrix like phospholipids, proteins, and salts are common causes of matrix effects.[4]

Q2: How can I assess if my this compound analysis is experiencing matrix effects?

A2: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a standard solution of this compound is continuously infused into the mass spectrometer while a prepared blank matrix sample is injected into the LC system.[5] Any fluctuation (dip or rise) in the baseline signal at the retention time of this compound indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[4] It involves comparing the response of this compound spiked into a blank matrix extract (post-extraction) with the response of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[6]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation is crucial for minimizing matrix effects. While protein precipitation (PPT) is a simple and rapid method, it is often less effective at removing interfering components like phospholipids.[7] For this compound and its parent drug Bosentan, more rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects.[7][8][9] A validated method for the simultaneous determination of Bosentan and this compound in human plasma successfully utilized SPE, achieving high recovery and minimal relative matrix effect.[10]

Q4: How important is a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: Using a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended and considered the gold standard for compensating for matrix effects.[11] A SIL-IS has nearly identical physicochemical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[12] This allows for accurate correction because the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity fluctuates.[11] Several validated methods for Bosentan and this compound have successfully employed their respective deuterated analogs as internal standards.[10][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting matrix components, particularly phospholipids, are competing with this compound for ionization in the MS source.[9]1. Optimize Sample Preparation: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[7][8] 2. Chromatographic Separation: Modify the HPLC gradient to better separate this compound from the region where matrix components elute. 3. Phospholipid Removal: Incorporate a specific phospholipid removal step or use specialized SPE cartridges designed for this purpose.[1][14]
Inconsistent or Irreproducible Results Variable Matrix Effects: The composition of the biological matrix can differ between individual samples, leading to varying degrees of ion suppression or enhancement.[2]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated this compound internal standard will co-elute and experience similar matrix effects as the analyte, providing reliable correction.[11] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[15]
Poor Peak Shape (Tailing, Fronting, Splitting) Matrix Component Interference: Co-eluting substances can interfere with the chromatography, leading to distorted peak shapes.[9]1. Improve Sample Cleanup: Employ a more effective sample preparation method such as SPE to remove the interfering components.[9] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient profile to improve peak resolution.
High Background Noise Insufficient Sample Cleanup: Residual matrix components, especially phospholipids, can contribute to a high chemical background in the mass spectrometer.[9]1. Enhance Sample Preparation: Use SPE or LLE for a cleaner extract.[7] 2. Divert Flow: Use a divert valve to direct the flow to waste during the elution of highly retained matrix components, preventing them from entering the mass spectrometer.

Quantitative Data Summary

The following table summarizes quantitative data from a validated LC-MS/MS method for the simultaneous determination of Bosentan and this compound in human plasma.

Parameter This compound Bosentan Reference
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)[10]
Mean Relative Recovery >94%>94%[10]
Relative Matrix Effect (CV% of calibration curve slopes) <1.2%<1.2%[10]
Linearity Range (ng/mL) 0.2 - 2500.4 - 1600[10]
Internal Standard Deuterated this compoundDeuterated Bosentan[10][13]

Note: A lower CV% for the slopes of calibration curves prepared in different lots of matrix indicates minimal relative matrix effect.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is based on a validated method for the simultaneous analysis of Bosentan and this compound.[10]

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add the deuterated internal standards for this compound and Bosentan.

    • Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of water to remove polar interferences.

    • Follow with a wash using 1.0 mL of 5% methanol in water to remove less retained impurities.

  • Elution:

    • Elute this compound, Bosentan, and their internal standards from the cartridge with an appropriate volume of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound in Rat Plasma

This protocol is adapted from a method for the simultaneous analysis of multiple compounds including this compound in rat plasma.[3]

  • Sample Preparation:

    • To a 50 µL aliquot of rat plasma, add the internal standard.

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection:

    • Inject an appropriate volume of the supernatant directly into the LC-MS/MS system.

Visualizations

Experimental_Workflow_SPE cluster_0 Sample Preparation cluster_1 SPE Cleanup cluster_2 Final Processing & Analysis plasma 1. Plasma Sample (100 µL) + IS vortex1 2. Vortex plasma->vortex1 load 3. Load onto Conditioned SPE Cartridge vortex1->load wash1 4. Wash with Water load->wash1 wash2 5. Wash with 5% Methanol wash1->wash2 elute 6. Elute Analytes wash2->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Matrix_Effects cluster_assessment Assess Matrix Effect cluster_solutions Mitigation Strategies start Inaccurate or Imprecise Results? assess_me Perform Post-Extraction Spike Experiment start->assess_me is_me_present Is Matrix Effect Significant? assess_me->is_me_present use_sil_is Implement Stable Isotope-Labeled IS is_me_present->use_sil_is Yes end_good Method Acceptable is_me_present->end_good No improve_cleanup Improve Sample Cleanup (SPE/LLE) use_sil_is->improve_cleanup optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom end_revalidate Re-validate Method optimize_chrom->end_revalidate

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

References

Technical Support Center: Forced Degradation Studies of Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol, troubleshooting advice, and frequently asked questions (FAQs) for conducting forced degradation studies on Hydroxybosentan. The methodologies and data presented are based on established principles of forced degradation studies and available information on the parent compound, Bosentan, providing a strong starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is crucial for several reasons:

  • To develop and validate a stability-indicating analytical method: This ensures the analytical method can accurately measure this compound in the presence of its degradation products.[1][2][3]

  • To identify potential degradation products: This helps in understanding the degradation pathways of the molecule.[1][2]

  • To elucidate the intrinsic stability of the this compound molecule: This information is vital for determining appropriate formulation, packaging, and storage conditions.[1]

  • To satisfy regulatory requirements: Regulatory agencies like the ICH and FDA require forced degradation studies as part of the drug development process.[1][2]

Q2: What are the typical stress conditions applied in a forced degradation study?

Forced degradation studies typically expose the drug substance to a variety of stress conditions, including:

  • Acidic hydrolysis

  • Basic hydrolysis

  • Oxidative degradation

  • Thermal degradation

  • Photolytic degradation[1][2][4][5]

Q3: How much degradation should I aim for?

The goal is to achieve a target degradation of approximately 5-20%.[4] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Q4: What analytical technique is most suitable for analyzing the stressed samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely used analytical tool for separating and quantifying the drug substance and its degradation products in forced degradation studies.[1][6] LC-MS can be used for the identification of the degradation products.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under a specific stress condition. The stress condition is not harsh enough.Increase the concentration of the stressing agent, the temperature, or the duration of the study. For example, if no degradation is seen with 0.1N HCl, try 1N HCl.[8]
The drug substance is intrinsically stable under that condition.Document the stability of the compound under the tested condition. Based on studies of the parent compound Bosentan, this compound may be stable under certain thermal and photolytic conditions.[8][9]
Excessive degradation (>20%) is observed. The stress condition is too harsh.Reduce the concentration of the stressing agent, the temperature, or the duration of the study. For example, if significant degradation occurs within hours, sample at earlier time points.
Poor peak shape or resolution in the chromatogram. Inappropriate mobile phase or column.Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., pH, organic solvent ratio), changing the column, or modifying the gradient program.[10]
Co-elution of the parent drug and degradation products.Further optimize the HPLC method to achieve baseline separation. Consider using a different column chemistry or a shallower gradient.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected.Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. A photodiode array (PDA) detector can be useful to assess peak purity and identify appropriate detection wavelengths.
Degradation products are not eluting from the column.Modify the mobile phase or gradient to ensure all components are eluted.
Inaccurate quantification due to response factor differences.If possible, isolate and characterize the major degradation products to determine their individual response factors.

Experimental Protocols

The following protocols are recommended as a starting point for the forced degradation of this compound. The concentration of this compound in the solution should typically be around 1 mg/mL.[1]

Acidic Hydrolysis
  • Reagent: 1N Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Add an equal volume of 1N HCl.

    • Reflux the solution at 60°C for 4 hours.[8][9]

    • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, and 4 hours).

    • Neutralize the samples with an appropriate amount of 1N Sodium Hydroxide (NaOH) before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Basic Hydrolysis
  • Reagent: 0.1N Sodium Hydroxide (NaOH)

  • Procedure:

    • Dissolve this compound in a suitable solvent to a final concentration of 1 mg/mL.

    • Add an equal volume of 0.1N NaOH.

    • Reflux the solution at 60°C for 30 minutes.[1]

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an appropriate amount of 0.1N HCl before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Dissolve this compound in a suitable solvent to a final concentration of 1 mg/mL.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Procedure (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the sample to a temperature of 70°C in a thermostatically controlled oven for 48 hours.[1]

    • Withdraw samples at appropriate time intervals.

    • Dissolve the samples in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

  • Procedure (Solution State):

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Heat the solution at 70°C for 48 hours.[1]

    • Withdraw samples at appropriate time intervals.

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Photolytic Degradation
  • Procedure (Solid State and Solution):

    • Expose solid this compound and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Withdraw samples at appropriate time intervals.

    • For the solid sample, dissolve in a suitable solvent.

    • Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of this compound (%)% DegradationNo. of Degradation Products
Control0100.00.00
1N HCl at 60°C478.621.43
0.1N NaOH at 60°C0.595.24.81
3% H₂O₂ at RT2492.57.52
Thermal (Solid) at 70°C4899.10.90
Thermal (Solution) at 70°C4898.81.20
Photolytic (ICH Q1B)-99.50.50

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Drug This compound (1 mg/mL) Acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) Drug->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) Drug->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Drug->Oxidation Thermal Thermal Degradation (e.g., 70°C) Drug->Thermal Photo Photolytic Degradation (ICH Q1B) Drug->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Deg_Products Identification of Degradation Products HPLC->Deg_Products Method_Val Validation of Stability-Indicating Method HPLC->Method_Val Pathway Elucidation of Degradation Pathway Deg_Products->Pathway

Caption: Workflow for Forced Degradation Studies of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application Drug This compound Degradation Forced Degradation Drug->Degradation Conditions Stress Conditions (pH, Temp, Light, Oxidant) Conditions->Degradation Degradants Degradation Products Degradation->Degradants StabilityProfile Intrinsic Stability Profile Degradation->StabilityProfile MethodDevelopment Stability-Indicating Method Development Degradants->MethodDevelopment Formulation Formulation & Packaging Development Degradants->Formulation StabilityProfile->MethodDevelopment StabilityProfile->Formulation

Caption: Logical Relationship in Forced Degradation Studies.

References

Best practices for preventing Hydroxybosentan degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hydroxybosentan in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in biological samples?

A1: Based on studies of the parent drug, Bosentan, and general principles of drug stability, the primary factors that can contribute to this compound degradation include pH, temperature, light exposure, and enzymatic activity.[1][2][3][4] Specifically, acidic conditions and oxidative stress have been shown to degrade Bosentan and may similarly affect its active metabolite, this compound.[1][2]

Q2: What are the recommended short-term and long-term storage conditions for biological samples containing this compound?

A2: For short-term storage, it is recommended to keep samples on ice or refrigerated at 2-8°C and to process them as quickly as possible. For long-term storage, freezing samples at -80°C is the best practice to maintain the stability of the analyte.[3][4][5] It is crucial to minimize freeze-thaw cycles as this can lead to degradation.[6][7][8]

Q3: Is this compound sensitive to light?

Q4: Can this compound be converted back to its parent drug, Bosentan, in biological samples?

A4: One study investigated the potential for back-conversion of this compound to Bosentan in human plasma samples and found no interference in the determination of Bosentan.[9][10] This suggests that under the studied bioanalytical method conditions, back-conversion is not a significant issue. However, the stability of this compound should still be carefully evaluated under your specific experimental conditions.

Q5: What are the known degradation products of Bosentan that might be relevant for this compound analysis?

A5: Forced degradation studies on Bosentan have identified several degradation products resulting from acid hydrolysis and oxidation.[1][2] These include products formed from the hydrolysis of the sulfonamide and ether linkages.[2] While these are degradation products of the parent drug, their formation pathways may provide insights into the potential degradation of this compound.

Troubleshooting Guides

Issue: Low Recovery of this compound
Possible Cause Troubleshooting Step Rationale
Degradation during sample collection and handling - Collect blood samples in tubes containing an appropriate anticoagulant and an enzyme inhibitor (e.g., sodium fluoride for esterases). - Place samples on ice immediately after collection. - Separate plasma or serum from whole blood within 30-60 minutes of collection by centrifugation at a low temperature (e.g., 4°C).Minimizes enzymatic degradation and chemical instability at room temperature.[4][5][11]
Degradation during storage - Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. - Ensure storage at a consistent -80°C for long-term stability.Repeated freezing and thawing can cause physical and chemical degradation of the analyte.[6][7][8]
Degradation during sample preparation - Perform all extraction and processing steps on ice or at a controlled low temperature. - Use pH-controlled buffers to maintain a stable environment. - Minimize exposure of the sample to light.Reduces the rate of chemical and enzymatic reactions that can lead to degradation.[4]
Inefficient extraction - Optimize the extraction solvent and pH to ensure efficient partitioning of this compound from the biological matrix. - Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).The physicochemical properties of this compound will dictate the optimal extraction conditions.
Issue: High Variability in this compound Concentrations
Possible Cause Troubleshooting Step Rationale
Inconsistent sample handling - Standardize the time between sample collection, processing, and freezing. - Ensure all personnel follow the exact same protocol for sample handling and preparation.Variability in handling procedures can introduce inconsistencies in analyte stability and recovery.
Matrix effects - Assess for matrix effects during method validation by comparing the response of the analyte in the biological matrix to the response in a clean solvent. - If matrix effects are present, consider a more thorough sample clean-up procedure or the use of a stable isotope-labeled internal standard.Components of the biological matrix can interfere with the ionization of the analyte in mass spectrometry, leading to variable results.
Instrumental variability - Perform regular maintenance and calibration of analytical instruments (e.g., HPLC, mass spectrometer). - Use an appropriate internal standard to correct for variations in instrument response.Ensures the reliability and reproducibility of the analytical measurements.

Quantitative Data Summary

The following table summarizes the degradation of the parent drug, Bosentan , under various forced degradation conditions. While this data is not directly for this compound, it provides valuable insights into its potential stability profile.

Stress Condition Description % Degradation of Bosentan Identified Degradation Products Reference
Acid Hydrolysis 1 N HCl at 60°C for 4 hours~21.39%Three degradation products (DP-1, DP-2, DP-3) were identified.[1]
Base Hydrolysis 1 N NaOH at 60°CStableNo degradation observed.[1]
Oxidation 30% Hydrogen PeroxideUnstableSix degradation products were formed.[2]
Thermal Degradation 80°CStableNo degradation observed.[1][12]
Photolytic Degradation UV lightStableNo degradation observed.[1][2]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.

  • Stabilization (Optional but Recommended): To inhibit enzymatic activity, especially if esterases are a concern, consider using tubes containing sodium fluoride.

  • Immediate Cooling: Place the collected blood tubes on wet ice or in a refrigerated rack immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, pre-labeled polypropylene tubes.

  • Storage: Immediately freeze the plasma samples at -80°C for long-term storage.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Use at least three replicates of quality control (QC) samples at low and high concentrations of this compound in the relevant biological matrix.

  • Initial Analysis (Cycle 0): Analyze one set of QC samples immediately after preparation to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle. Repeat for a minimum of three cycles.[7][8]

  • Analysis: After the final thaw, analyze the QC samples.

  • Evaluation: Compare the mean concentration of the cycled samples to the baseline concentration. The difference should typically be within ±15%.[13]

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (K2EDTA tubes) Cool_Sample Immediate Cooling (On Ice) Collect_Blood->Cool_Sample Centrifuge Centrifuge (4°C, 15 min) Cool_Sample->Centrifuge < 30 mins Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Aliquot Aliquot Plasma Separate_Plasma->Aliquot Freeze Freeze at -80°C Aliquot->Freeze Thaw Thaw Sample Freeze->Thaw Minimize Freeze-Thaw Extract Extract this compound Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for biological sample handling to ensure this compound stability.

Degradation_Pathways cluster_degradation Potential Degradation Pathways (Inferred from Bosentan) This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., low pH) This compound->Acid_Hydrolysis Susceptible to Oxidation Oxidation (e.g., reactive oxygen species) This compound->Oxidation Susceptible to Degradation_Product_A Hydrolysis Products (cleavage of sulfonamide/ether bonds) Acid_Hydrolysis->Degradation_Product_A Degradation_Product_B Oxidation Products Oxidation->Degradation_Product_B

Caption: Potential degradation pathways of this compound based on data from its parent drug, Bosentan.

References

Optimizing liquid-liquid extraction of Hydroxybosentan from plasma.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid-liquid extraction (LLE) of Hydroxybosentan from plasma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of liquid-liquid extraction (LLE) for this compound from plasma?

A1: Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent.[1] this compound, a moderately lipophilic compound, will preferentially partition from the aqueous plasma into a suitable organic solvent. The efficiency of this partitioning is influenced by factors such as the choice of solvent, the pH of the aqueous phase, and the ratio of solvent to sample volume.[1] The goal is to maximize the recovery of this compound while minimizing the co-extraction of interfering endogenous components from the plasma matrix, such as proteins and phospholipids.[2][3][4]

Q2: How does plasma protein binding affect the extraction of this compound?

A2: In blood plasma, drugs like this compound exist in two states: bound to plasma proteins (like albumin) and unbound (free).[5][6] It is the unbound, free fraction of the drug that is pharmacologically active and available to be extracted into the organic solvent.[5][6] The bound portion acts as a reservoir and is not easily extracted.[5] Therefore, a critical step in the extraction process is to disrupt the equilibrium between the bound and unbound drug to maximize the free concentration available for extraction. This is often achieved by adding an organic solvent, which can precipitate proteins and release the bound drug.

Q3: Why is pH adjustment of the plasma sample critical for efficient extraction?

A3: The pH of the aqueous sample is a crucial parameter, especially for ionizable compounds.[7] The extraction efficiency of a compound can change dramatically with pH.[8][9] To achieve optimal partitioning into the organic solvent, the analyte should be in its neutral, un-ionized form, which is typically more soluble in organic solvents. For acidic compounds, the pH of the plasma should be adjusted to be at least two pH units below the analyte's pKa. Conversely, for basic compounds, the pH should be adjusted to two units above the pKa.[7] Determining the optimal pH for this compound is a key step in method development.

Q4: How do I select an appropriate organic solvent for this compound extraction?

A4: The choice of solvent is critical and should be based on the principle of "like dissolves like."[10] The polarity of the extraction solvent should be matched to the polarity of the analyte.[7] For this compound, a moderately lipophilic molecule, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like acetonitrile/chloroform are potential candidates.[1][11] The ideal solvent should provide high recovery for this compound, be immiscible with the aqueous plasma sample, have a low boiling point for easy evaporation, and introduce minimal interference in the subsequent analysis (e.g., LC-MS).[10][12]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the liquid-liquid extraction of this compound from a plasma sample.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Concentration s1 Plasma Sample (0.25 mL) s2 Add Internal Standard (IS) s1->s2 s3 Vortex to Mix s2->s3 e1 Add Organic Solvent (e.g., Ethyl Acetate, 3 mL) s3->e1 Disrupt Protein Binding & Initiate Partitioning e2 Vortex Vigorously (15 min) e1->e2 e3 Centrifuge (4000 rpm, 20 min) e2->e3 i1 Transfer Organic Layer (Supernatant) e3->i1 Phase Separation i2 Evaporate to Dryness (e.g., under Nitrogen) i1->i2 i3 Reconstitute in Mobile Phase i2->i3 analysis Inject for LC-MS/MS Analysis i3->analysis Ready for Analysis G start Problem: Low or Variable Recovery? emulsion Is an emulsion visible between layers? start->emulsion Check first ph_check Is sample pH optimized for neutral analyte? emulsion->ph_check No solve_emulsion Solution: - Increase centrifugation - Add salt ('salting out') - Use gentler mixing emulsion->solve_emulsion Yes solvent_check Is the solvent polarity matched to this compound? ph_check->solvent_check Yes solve_ph Solution: - Adjust pH to 2 units away from pKa ph_check->solve_ph No mixing_check Is mixing adequate (time/intensity)? solvent_check->mixing_check Yes solve_solvent Solution: - Test alternative solvents (e.g., MTBE, Ethyl Acetate) - Consider SALLE solvent_check->solve_solvent No solve_mixing Solution: - Increase vortex time - Increase solvent:sample ratio mixing_check->solve_mixing No end_node Recovery Optimized mixing_check->end_node Yes solve_emulsion->end_node solve_ph->end_node solve_solvent->end_node solve_mixing->end_node

References

Validation & Comparative

A Comparative Analysis of Hydroxybosentan and Bosentan in Preclinical Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Bosentan, a dual endothelin receptor antagonist, and its active metabolite, Hydroxybosentan (Ro 48-5033), in the context of preclinical models of Pulmonary Arterial Hypertension (PAH). While Bosentan is an established therapy for PAH, understanding the contribution and independent potential of its primary active metabolite is crucial for future drug development and optimization. This document synthesizes available data on their respective pharmacological profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Executive Summary

The following sections present a detailed breakdown of the available data, experimental protocols used in preclinical PAH research, and visual diagrams to elucidate the underlying mechanisms and experimental designs.

Data Presentation: Pharmacological and Pharmacokinetic Comparison

The following tables summarize the key quantitative data for Bosentan and its active metabolite, this compound.

Table 1: In Vitro Potency and Pharmacokinetic Parameters

ParameterBosentanThis compound (Ro 48-5033)Reference(s)
Mechanism of Action Dual Endothelin Receptor (ET-A and ET-B) AntagonistDual Endothelin Receptor (ET-A and ET-B) Antagonist[1][2]
In Vitro Potency -Approx. 2-fold less potent than Bosentan[3]
Plasma Protein Binding >98% (primarily to albumin)Less tightly bound than Bosentan[1][3]
Unbound Fraction in Plasma -3-fold higher than Bosentan[3]
Contribution to Overall Effect of Bosentan Parent Drug10-20%[1][2]
Primary Metabolizing Enzymes CYP2C9 and CYP3A4- (Metabolite of Bosentan)[4]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of endothelin receptor antagonists in PAH models.

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats

This is a widely utilized and reproducible model for inducing PAH in a laboratory setting.

  • Animal Model: Male Sprague-Dawley or Wistar rats (body weight 200-250 g).

  • Induction Agent: Monocrotaline (MCT), a pyrrolizidine alkaloid.

  • Procedure:

    • A single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg body weight) is administered to the rats.

    • The animals are then housed under standard laboratory conditions with free access to food and water.

    • PAH typically develops over a period of 3 to 4 weeks, characterized by increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.

  • Drug Administration:

    • Prophylactic: Treatment with the test compound (e.g., Bosentan or a comparator) can be initiated shortly after MCT injection to evaluate its ability to prevent the onset of PAH.

    • Therapeutic: Treatment can be initiated after the establishment of PAH (e.g., 2-3 weeks post-MCT injection) to assess the compound's ability to reverse or halt the progression of the disease.

    • Compounds are typically administered daily via oral gavage.

Assessment of Efficacy in PAH Models

1. Hemodynamic Measurements (Right Heart Catheterization):

  • Objective: To directly measure pulmonary artery pressure and other key hemodynamic parameters.

  • Procedure:

    • Rats are anesthetized.

    • A pressure-volume catheter is inserted into the right jugular vein and advanced through the right atrium into the right ventricle.

    • Right ventricular systolic pressure (RVSP) is recorded as a primary indicator of pulmonary artery pressure.

    • Other parameters such as mean pulmonary artery pressure (mPAP), cardiac output (CO), and pulmonary vascular resistance (PVR) can also be measured.

2. Assessment of Right Ventricular Hypertrophy (RVH):

  • Objective: To quantify the extent of right ventricular hypertrophy, a key pathological feature of PAH.

  • Procedure (Fulton Index):

    • Following euthanasia, the heart is excised.

    • The atria and large vessels are trimmed away.

    • The right ventricular free wall (RV) is carefully dissected from the left ventricle and septum (LV+S).

    • The dissected portions are blotted dry and weighed.

    • The Fulton Index is calculated as the ratio of the weight of the RV to the weight of the LV+S (RV / [LV+S]). An increased Fulton Index is indicative of RVH.

Mandatory Visualizations

Signaling Pathway of Endothelin Receptor Antagonism

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_antagonists Therapeutic Intervention ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds to ETB_sm ET-B Receptor ET1->ETB_sm Binds to Contraction Vasoconstriction & Proliferation ETA->Contraction Activates ETB_sm->Contraction Activates Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB_sm Blocks This compound This compound This compound->ETA Blocks This compound->ETB_sm Blocks

Caption: Dual antagonism of ET-A and ET-B receptors by Bosentan and this compound.

Experimental Workflow for Preclinical PAH Studies

G cluster_assessment Efficacy Assessment Start Start: Healthy Rats MCT_Injection Induce PAH (Monocrotaline Injection) Start->MCT_Injection PAH_Development PAH Development Period (3-4 Weeks) MCT_Injection->PAH_Development Treatment_Groups Randomize into Treatment Groups: - Vehicle (Control) - Bosentan - this compound PAH_Development->Treatment_Groups Treatment_Period Daily Treatment Period Treatment_Groups->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Hemodynamics Hemodynamic Measurements (RVSP) Endpoint_Analysis->Hemodynamics RVH Right Ventricular Hypertrophy (Fulton Index) Endpoint_Analysis->RVH

Caption: Workflow for evaluating Bosentan and this compound in a rat PAH model.

References

A comparative analysis of different analytical methods for Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Analytical Methods for Hydroxybosentan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of this compound, the primary active metabolite of Bosentan. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. This document presents a detailed overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, the potential applicability of High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE) is discussed.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV offers a more accessible and cost-effective approach, LC-MS/MS and UPLC-MS/MS are considered the gold standard for their superior sensitivity and specificity, especially for complex biological samples.[1]

Quantitative Data Summary

The following table summarizes the key performance parameters of different analytical methods for the determination of this compound.

Parameter HPLC-UV UPLC-MS/MS
Linearity Range (ng/mL) 50 - 4000 (for Bosentan)0.2 - 250
Lower Limit of Quantification (LLOQ) (ng/mL) ~50 (for Bosentan)0.2
Intra-day Precision (%RSD) < 8.0 (for Bosentan)< 5.0
Inter-day Precision (%RSD) < 10.0 (for Bosentan)< 6.0
Accuracy (%RE) ± 15.0 (for Bosentan)± 10.0
Recovery (%) 85 - 95 (for Bosentan)> 90
Sample Volume 500 µL plasma100 µL plasma
Primary Application Routine analysis, formulationsBioanalysis, pharmacokinetic studies

Note: Data for HPLC-UV is primarily for the parent drug, Bosentan, as specific data for this compound is less readily available in the reviewed literature. The performance for this compound is expected to be within a similar range.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add an internal standard.

    • Add 5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile in a suitable ratio (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 20 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound in biological matrices.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • UPLC Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient program to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized.

High-Performance Thin-Layer Chromatography (HPTLC) - General Method

While a specific HPTLC method for this compound was not found in the reviewed literature, a general approach for the analysis of Bosentan in pharmaceutical formulations can be adapted. HPTLC offers the advantage of high throughput and low solvent consumption.

  • Sample Preparation:

    • Extract the drug from the formulation using a suitable solvent like methanol.

    • Filter the extract before application.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in an optimized ratio.

    • Application: Apply samples as bands using an automated applicator.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Detection: Densitometric scanning at a suitable wavelength (e.g., 270 nm).

Capillary Electrophoresis (CE) - A Note on its Potential

No specific validated methods for the analysis of this compound using Capillary Electrophoresis were identified in the performed search. However, CE is a powerful separation technique with high efficiency and resolution, making it a potentially suitable method. Its application would require the development and validation of a specific method, likely using modes such as Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC).

Visualizations

The following diagrams illustrate key aspects of the analytical workflow and relationships between the different methods.

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Separation & Detection Biological_Matrix Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation Biological_Matrix->Protein_Precipitation LLE Liquid-Liquid Extraction (LLE) Biological_Matrix->LLE SPE Solid-Phase Extraction (SPE) Biological_Matrix->SPE Extracted_Sample Extracted Sample Protein_Precipitation->Extracted_Sample LLE->Extracted_Sample SPE->Extracted_Sample Chromatographic_System Chromatographic System (HPLC/UPLC) Extracted_Sample->Chromatographic_System UV_Detector UV Detector Chromatographic_System->UV_Detector MS_Detector MS/MS Detector Chromatographic_System->MS_Detector Data_Acquisition Data Acquisition and Processing UV_Detector->Data_Acquisition MS_Detector->Data_Acquisition

Caption: Experimental Workflow for this compound Analysis.

cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods Analytical_Methods Analytical Methods for This compound HPLC HPLC-UV Analytical_Methods->HPLC UPLC UPLC-MS/MS Analytical_Methods->UPLC HPTLC HPTLC Analytical_Methods->HPTLC CE Capillary Electrophoresis (Potential Application) Analytical_Methods->CE

Caption: Logical Relationship of Analytical Methods.

Conclusion

The selection of an analytical method for this compound is a critical decision in the drug development process. For high-sensitivity and high-selectivity applications, such as in pharmacokinetic studies with complex biological matrices, UPLC-MS/MS is the method of choice. For routine analysis and quality control of pharmaceutical formulations, HPLC-UV provides a robust and cost-effective alternative. While not yet established for this compound, HPTLC and CE represent potential future avenues for high-throughput and efficient analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.

References

A Comparative Guide to Cross-Validation of Hydroxybosentan Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of procedures for the cross-validation of analytical assays for Hydroxybosentan, the active metabolite of Bosentan. The content is intended for researchers, scientists, and drug development professionals to ensure data integrity and consistency when transferring analytical methods between laboratories or employing different analytical techniques. The information is synthesized from established regulatory guidelines and published analytical methods for the parent drug, Bosentan, which serves as a surrogate for this compound in the absence of specific public data on its cross-validation.

Regulatory Framework for Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] These agencies provide guidelines that detail the necessary parameters to ensure the reliability and reproducibility of bioanalytical data used in preclinical and clinical studies.[1][3][4] Cross-validation is specifically required when data is generated from different analytical methods or at different laboratories to demonstrate the equivalency of the results.[3][6]

Key Parameters for Cross-Validation

Cross-validation studies focus on comparing the performance of two or more analytical methods. The core parameters evaluated are accuracy and precision.[6][7][8] The acceptance criteria for these parameters are generally consistent across regulatory guidelines.

Table 1: Comparison of Acceptance Criteria for Cross-Validation

ParameterAcceptance Criteria (Chromatographic Assays)Acceptance Criteria (Ligand Binding Assays)
Mean Accuracy 85.0% to 115.0% of the nominal concentration.[7]80.0% to 120.0% of the nominal concentration.[7]
Precision (%CV) Within 15.0%.[7]Within 20.0%.[7]

Note: For the Lower Limit of Quantification (LLOQ), the accuracy deviation should not exceed 20% for chromatographic assays and 25% for ligand-binding assays.[8][9]

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the cross-validation of this compound analytical assays.

Preparation of Quality Control (QC) Samples

Spiked Quality Control (QC) samples are essential for assessing the accuracy and precision of an analytical method.

  • Stock Solution Preparation: Prepare a primary stock solution of this compound in a suitable organic solvent.

  • Spiking: Spike blank biological matrix (e.g., plasma, urine) with the stock solution to prepare QC samples at a minimum of three concentration levels:

    • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): In the middle of the calibration curve range.

    • High QC (HQC): Near the Upper Limit of Quantification (ULOQ).

  • Storage: Store the prepared QC samples under the same conditions as the study samples.

Cross-Validation Experimental Design
  • Sample Sets: A minimum of three batches of QC samples at LQC, MQC, and HQC levels should be analyzed by each analytical method or at each laboratory.

  • Replicates: Each QC sample should be analyzed in at least five replicates within each batch.[6]

  • Data Analysis: Calculate the mean concentration, accuracy (% bias), and precision (coefficient of variation, %CV) for each QC level. The results from the different methods or laboratories are then compared against the acceptance criteria outlined in Table 1.

Comparison of Analytical Methods for Bosentan (as a proxy for this compound)

Table 2: Comparison of Validated HPLC Methods for Bosentan Analysis

ParameterMethod 1Method 2Method 3
Column Welchrom C18 (4.6 x 250 mm, 5 µm)[10]Inertsil C-18 (250 x 4.6 mm, 3.5µm)[10]X Bridge C18 (150 × 4.6 mm), 3.5µm[11]
Mobile Phase 10mM Phosphate Buffer (pH 6.0): Acetonitrile (50:50, v/v)[10]Mixed phosphate buffer (pH 6.8): Acetonitrile (55:45, v/v)[10]Trifluoroacetic acid and acetonitrile (50:50, v/v)[11]
Flow Rate 1.0 mL/min[10]1.0 mL/min[10]1.0 mL/min[11]
Detection Wavelength 226 nm[10]220 nm[10]266 nm[11]
Linearity Range 15-27 µg/mL[10]50-150 µg/mL[10]Not specified
Correlation Coefficient (R²) 0.999[10]Not explicitly stated[10]Not specified
Accuracy (% Recovery) 90.7 - 100%[10]Not specifiedNot specified

This table is a synthesis of data from single-laboratory validation reports and is intended to guide the design of a formal cross-validation study.[10]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key processes in analytical method validation and cross-validation.

Analytical_Method_Validation_Workflow start Start: New Analytical Method method_dev Method Development start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol full_validation Full Method Validation validation_protocol->full_validation specificity Specificity/ Selectivity full_validation->specificity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision lod_loq LOD & LOQ full_validation->lod_loq stability Stability full_validation->stability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report stability->validation_report end End: Validated Method validation_report->end

Caption: Workflow for full analytical method validation.

Cross_Validation_Procedure method_a Validated Method A (Reference) qc_samples Prepare Spiked QC Samples (Low, Mid, High) method_b Validated Method B (Comparator) analyze_a Analyze QCs with Method A qc_samples->analyze_a analyze_b Analyze QCs with Method B qc_samples->analyze_b data_a Data Set A analyze_a->data_a data_b Data Set B analyze_b->data_b compare Compare Results (Accuracy & Precision) data_a->compare data_b->compare pass Acceptance Criteria Met compare->pass Yes fail Investigate Discrepancy compare->fail No

Caption: Logical flow for cross-validation between two analytical methods.

References

A Comprehensive Guide to Designing Bioequivalence Studies for Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and conducting bioequivalence studies that include Hydroxybosentan, the primary active metabolite of Bosentan. It offers a comparative analysis of Bosentan with its alternatives in the treatment of pulmonary arterial hypertension (PAH), supported by experimental data and detailed protocols.

Introduction to Bosentan and this compound

Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] Following oral administration, Bosentan is metabolized in the liver by cytochrome P450 enzymes into three metabolites, with this compound (Ro 48-5033) being the only one that is pharmacologically active.[2] This active metabolite contributes approximately 10% to 20% of the overall pharmacological effect of the parent drug.[2] Therefore, the assessment of both Bosentan and this compound is crucial in bioequivalence studies to ensure therapeutic interchangeability between a test and a reference product.

Comparative Analysis of PAH Therapies

While Bosentan has been a cornerstone in PAH management, several alternative treatments are available. This section compares the pharmacokinetic profiles of Bosentan and its active metabolite, this compound, with other commonly used endothelin receptor antagonists, Ambrisentan and Macitentan.

Table 1: Pharmacokinetic Comparison of Endothelin Receptor Antagonists

ParameterBosentanThis compoundAmbrisentanMacitentan
Time to Peak Plasma Concentration (Tmax) ~3 hours[3]Similar to Bosentan~2 hours[3]~8 hours[3]
Elimination Half-life (T½) ~5 hours[3]5-8 hours~15 hours[3]~16 hours[3]
Bioavailability ~50%[3]N/A~80%[3]~74%[3]
Protein Binding >98%[3]N/A~99%[3]>99%[3]
Metabolism CYP2C9 and CYP3A4[3]N/ACYP3A4, CYP2C19, UGTs[3]CYP3A4[3]

Designing a Bioequivalence Study for Bosentan and this compound

A typical bioequivalence study for a generic Bosentan product involves a direct comparison to the reference listed drug, Tracleer®. The study design should adhere to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Protocol: Bioequivalence Study

1. Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is the standard design.[4][5] This design minimizes variability and allows for within-subject comparisons of the test and reference formulations. Studies are typically conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[4]

2. Study Population: Healthy male subjects are generally recruited for these studies due to the teratogenic potential of Bosentan.[4] Subjects should be between 18 and 45 years of age with a body mass index (BMI) within the normal range.[1] Comprehensive inclusion and exclusion criteria must be established to ensure subject safety and data integrity.

3. Dosing and Administration: A single oral dose of the highest strength of the Bosentan tablet (e.g., 125 mg) is administered with a standardized volume of water.[5] For fed studies, a standardized high-fat, high-calorie breakfast is given to subjects before drug administration.

4. Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections up to 24-48 hours to adequately characterize the pharmacokinetic profile of both Bosentan and this compound.[5]

5. Bioanalytical Method: The concentrations of Bosentan and this compound in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This method offers high sensitivity and selectivity for the simultaneous quantification of the parent drug and its metabolite.

6. Pharmacokinetic Analysis: The primary pharmacokinetic parameters to be determined are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax). The time to maximum plasma concentration (Tmax) is also recorded.

7. Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for AUC0-t, AUC0-∞, and Cmax should fall within the acceptance range of 80.00% to 125.00% to establish bioequivalence.

Experimental Protocol: LC-MS/MS Bioanalytical Method

1. Sample Preparation: Plasma samples (typically 100 µL) are prepared using solid-phase extraction (SPE).[2] This technique effectively removes interfering substances from the plasma matrix, resulting in a clean extract for analysis.

2. Chromatographic Separation: The extracted samples are injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 analytical column using an isocratic mobile phase.[2]

3. Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for Bosentan, this compound, and their respective deuterated internal standards.

4. Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.[2]

Visualizing Key Processes

To further clarify the experimental and metabolic pathways, the following diagrams are provided.

G cluster_0 Bioequivalence Study Workflow Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Dosing (Test/Reference) Dosing (Test/Reference) Randomization->Dosing (Test/Reference) Blood Sampling Blood Sampling Dosing (Test/Reference)->Blood Sampling Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Blood Sampling->Sample Analysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (LC-MS/MS)->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis->Bioequivalence Conclusion G Oral Administration of Bosentan Oral Administration of Bosentan Absorption Absorption Oral Administration of Bosentan->Absorption Bosentan (Parent Drug) in Systemic Circulation Bosentan (Parent Drug) in Systemic Circulation Absorption->Bosentan (Parent Drug) in Systemic Circulation Hepatic Metabolism (CYP2C9, CYP3A4) Hepatic Metabolism (CYP2C9, CYP3A4) Bosentan (Parent Drug) in Systemic Circulation->Hepatic Metabolism (CYP2C9, CYP3A4) Pharmacological Effect Pharmacological Effect Bosentan (Parent Drug) in Systemic Circulation->Pharmacological Effect This compound (Active Metabolite) This compound (Active Metabolite) Hepatic Metabolism (CYP2C9, CYP3A4)->this compound (Active Metabolite) This compound (Active Metabolite)->Pharmacological Effect

References

A Head-to-Head Comparison of Hydroxybosentan with Other Bosentan Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Hydroxybosentan (Ro 48-5033), the primary active metabolite of the dual endothelin receptor antagonist Bosentan, with its parent drug and other key metabolites. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.

Introduction to Bosentan Metabolism

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[3][4] This metabolic process yields three main metabolites:

  • This compound (Ro 48-5033): The only pharmacologically active metabolite, formed through hydroxylation of the parent molecule.[1][2][3][5]

  • Ro 47-8634: An O-demethylated metabolite.[5]

  • Ro 64-1056: A secondary metabolite that undergoes both hydroxylation and O-demethylation.[5]

While this compound contributes to the overall therapeutic effect of Bosentan, the other two metabolites are considered pharmacologically inactive at the endothelin receptors and are more relevant in the context of drug-drug interactions and potential hepatotoxicity.[6][7]

Comparative Pharmacological Data

The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic properties of Bosentan and its metabolites.

Table 1: Endothelin Receptor Binding Affinity and Potency
CompoundTarget Receptor(s)Binding Affinity (Ki)In Vitro Potency
Bosentan ETA and ETBETA: 4.7 nMETB: 95 nM-
This compound (Ro 48-5033) ETA and ETBApproximately 2-fold lower affinity than Bosentan[3]Approximately 2-fold less potent than Bosentan[3]
Ro 47-8634 ETA and ETBNot reported; considered pharmacologically inactive at ET receptors.Not reported; considered pharmacologically inactive at ET receptors.
Ro 64-1056 ETA and ETBNot reported; considered pharmacologically inactive at ET receptors.Not reported; considered pharmacologically inactive at ET receptors.

Data compiled from publicly available literature. Specific Ki values for this compound are not consistently reported, but its relative affinity to the parent compound is established.

Table 2: Comparative Pharmacokinetic Parameters
ParameterBosentanThis compound (Ro 48-5033)Ro 47-8634Ro 64-1056
Contribution to Effect Primary pharmacological activityContributes up to 20% of the total pharmacological effect[1][3]NegligibleNegligible
Plasma Exposure (AUC) HighSignificantly lower than BosentanMinor metabolite with low plasma levels[5]Minor metabolite with low plasma levels[5]
Plasma Protein Binding ~98%Lower than Bosentan (3-fold higher free fraction)[3]Data not availableData not available
Primary Metabolizing Enzymes CYP2C9, CYP3A4[3][4]-CYP3A4[4]CYP2C9, CYP3A4[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the endothelin receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane ETAR ET-A Receptor Gq11 Gq/11 ETAR->Gq11 ETBR ET-B Receptor ETBR->Gq11 ET1 Endothelin-1 (ET-1) ET1->ETAR ET1->ETBR Bosentan Bosentan / this compound Bosentan->ETAR Bosentan->ETBR PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Endothelin Receptor Signaling Pathway

Experimental_Workflow start Start: Prepare Reagents receptor_prep Receptor Membrane Preparation (e.g., from cells expressing ET-A/ET-B) start->receptor_prep assay_setup Assay Plate Setup (96-well) receptor_prep->assay_setup incubation Incubation (Receptor + Radioligand + Competitor) assay_setup->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Determine IC50 and Ki values) counting->analysis end End analysis->end

References

A Comparative Guide to Validating a Stability-Indicating Analytical Method for Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a stability-indicating analytical method for Hydroxybosentan, an active metabolite of Bosentan. The validation process is critical to ensure that the analytical method is suitable for its intended purpose, which is to accurately measure the concentration of this compound and its degradation products over time, thus ensuring the safety and efficacy of the drug product.[1][2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][4][5]

Foundational Concepts: Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[6][7][8] The core objective is to demonstrate that the method is specific and sensitive enough to detect changes in the drug substance and drug product over time under various environmental conditions.[4][9]

The Importance of Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing and validating a stability-indicating method.[6][10] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[6] This helps in:

  • Elucidating degradation pathways: Understanding how the molecule degrades under stress (hydrolysis, oxidation, photolysis, and thermal stress) provides insight into its intrinsic stability.[6][10][11]

  • Demonstrating method specificity: The generated degradants are used to challenge the analytical method's ability to separate the API from all potential interfering peaks.[4][6]

  • Developing a robust method: Knowledge of degradation pathways aids in the development of a chromatographic method capable of resolving all relevant species.

The Validation Workflow

The validation of a stability-indicating method follows a structured workflow to ensure all critical parameters are assessed.

Stability-Indicating Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Validation Experiments cluster_3 Phase 4: Documentation & Reporting MD Analytical Method Development (e.g., RP-HPLC) FD Forced Degradation Studies MD->FD Initial Method VP Define Validation Parameters & Acceptance Criteria MD->VP FD->MD Feedback for Optimization Specificity Specificity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Robustness->VR Conclusion Method is Validated VR->Conclusion

Caption: Workflow for the validation of a stability-indicating analytical method.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key validation experiments. These protocols are based on common practices for small molecules like this compound, likely utilizing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Forced Degradation Studies

Objective: To generate degradation products and demonstrate the method's specificity.

Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH. Heat at 60-80°C for a specified period. Neutralize before injection.

  • Oxidative Degradation: Expose a solution of this compound to 3-30% hydrogen peroxide (H₂O₂) at room temperature for a set time.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for several hours.

  • Photolytic Degradation: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Analysis: Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the active ingredient. The chromatograms should demonstrate resolution between the parent peak and any degradation products.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.

Parameter Purpose Typical Acceptance Criteria (for RP-HPLC)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[1][4]Peak purity of this compound in stressed samples should pass (e.g., purity angle < purity threshold). Resolution between this compound and the closest eluting peak should be > 1.5.
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[1][4]Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results obtained by the method to the true value.[1][12]Mean recovery of 98.0% to 102.0% for the assay of this compound at three concentration levels (e.g., 80%, 100%, 120%).[13]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][12]Repeatability (Intra-day): RSD ≤ 2.0% for six replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% based on results from different days, analysts, or equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-Noise ratio of 10:1. Precision at the LOQ should have an RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][13]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied.

System Suitability Testing (SST)

System suitability testing is an integral part of the analytical method validation and routine analysis. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

Caption: Key parameters and acceptance criteria for System Suitability Testing.

Comparative Data Summary

While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing and comparing validation results. This format allows for a clear and objective assessment of the method's performance against predefined acceptance criteria.

Validation Parameter Acceptance Criteria Alternative Method 1 (Hypothetical) Proposed Method for this compound (Example Data) Pass/Fail
Specificity Resolution > 1.5Resolution = 1.8Resolution = 2.5Pass
Linearity (r²) ≥ 0.9990.99950.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%100.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%1.2%0.8%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.5%1.1%Pass
LOQ (µg/mL) Report Value0.100.05N/A
Robustness System suitability passesPassedPassedPass

This structured approach to validation, grounded in regulatory guidelines and scientific principles, ensures the development of a reliable stability-indicating method for this compound, which is crucial for quality control and regulatory submissions.

References

A Comparative In Vitro Analysis of Hydroxybosentan and its Parent Compound, Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of Hydroxybosentan (Ro 48-5033), the primary active metabolite of Bosentan, with its parent drug. Bosentan is a dual endothelin receptor antagonist (ERA) utilized in the management of pulmonary arterial hypertension (PAH). Understanding the in vitro pharmacological profile of its major metabolite is crucial for a comprehensive assessment of the drug's overall mechanism of action and clinical efficacy. This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Data Presentation: In Vitro Activity at Endothelin Receptors

The following table summarizes the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of Bosentan and this compound for the endothelin-A (ETA) and endothelin-B (ETB) receptors. This data is essential for comparing the potency and selectivity of the two compounds.

CompoundReceptorAssay TypeValueReference
Bosentan ETABinding Affinity (Ki)4.1–43 nM[1]
ETBBinding Affinity (Ki)38–730 nM[1]
ETAFunctional Inhibition (IC50)0.2 µM (ET-1 induced vasoconstriction)[2]
ETBFunctional Inhibition (IC50)19 µM (ET-1 induced vasoconstriction)[2]
This compound (Ro 48-5033) ETA & ETBIn Vitro ActivityApprox. 2-fold less potent than Bosentan[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize endothelin receptor antagonists are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of Bosentan and this compound for ETA and ETB receptors.

Methodology:

  • Membrane Preparation:

    • Cells expressing the endothelin receptor of interest (e.g., human smooth muscle cells) are cultured and harvested.

    • The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined.

  • Competitive Binding Assay:

    • The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).

    • Varying concentrations of the unlabeled competitor compound (Bosentan or this compound) are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve using non-linear regression.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures a compound's ability to antagonize the downstream signaling of the endothelin receptor, specifically the release of intracellular calcium.

Objective: To determine the functional inhibitory potency (IC50) of Bosentan and this compound.

Methodology:

  • Cell Preparation:

    • Cells stably expressing either ETA or ETB receptors are seeded in a multi-well plate and cultured.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which will fluoresce upon binding to calcium.

  • Compound Incubation:

    • The dye-loaded cells are pre-incubated with varying concentrations of the antagonist (Bosentan or this compound) for a defined period.

  • Agonist Stimulation and Signal Detection:

    • The cells are then stimulated with a known concentration of an endothelin agonist (e.g., ET-1).

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis:

    • The response in the presence of the antagonist is expressed as a percentage of the maximal response induced by the agonist alone.

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

    • The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is determined from this curve.

Mandatory Visualizations

Endothelin Signaling Pathway and Antagonism by Bosentan

Endothelin_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB_SMC ETB Receptor ET1->ETB_SMC PLC Phospholipase C (PLC) ETA->PLC Gq/11 ETB_SMC->PLC Gq/11 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction & Proliferation Ca_release->Contraction PKC->Contraction Bosentan Bosentan / this compound Bosentan->ETA Bosentan->ETB_SMC ETB_EC ETB Receptor NO_PGI2 NO & PGI₂ Release ETB_EC->NO_PGI2 ET1_clearance ET-1 Clearance ETB_EC->ET1_clearance Vasodilation Vasodilation NO_PGI2->Vasodilation ET1_circ Circulating ET-1 ET1_circ->ETB_EC Bosentan_EC Bosentan / this compound Bosentan_EC->ETB_EC

Caption: Endothelin signaling and points of antagonism.

Experimental Workflow for In Vitro Comparison

Experimental_Workflow cluster_0 Binding Affinity Determination cluster_1 Functional Potency Determination cluster_2 Data Analysis and Comparison prep_membranes Prepare Cell Membranes (ETA or ETB expressing) comp_binding Competitive Radioligand Binding Assay prep_membranes->comp_binding calc_ki Calculate Ki Values comp_binding->calc_ki compare_data Compare Ki and IC50 Values of Bosentan and this compound calc_ki->compare_data prep_cells Prepare Cells (ETA or ETB expressing) ca_assay Intracellular Calcium Mobilization Assay prep_cells->ca_assay calc_ic50 Calculate IC50 Values ca_assay->calc_ic50 calc_ic50->compare_data

References

Establishing In Vitro-In Vivo Correlation (IVIVC) for Hydroxybosentan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to establish an in vitro-in vivo correlation (IVIVC) for Hydroxybosentan, the primary active metabolite of Bosentan. Due to the limited availability of public data directly pertaining to the IVIVC of this compound, this document will leverage data from its parent compound, Bosentan, as a surrogate to illustrate the principles and experimental frameworks. Bosentan, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low solubility and high permeability, characteristics that are likely shared by its metabolite, this compound.[1] This guide will compare different in vitro dissolution approaches and their potential to predict the in vivo performance of such compounds, providing detailed experimental protocols and supporting data.

Physicochemical and Biopharmaceutical Properties

A thorough understanding of the physicochemical and biopharmaceutical properties of a drug is the foundation for developing a successful IVIVC. The following table summarizes key parameters for Bosentan, which serve as a proxy for this compound in this guide.

ParameterValueReference
Molecular Weight 551.6 g/mol [2]
Aqueous Solubility Poorly soluble[3]
   pH 1.10.1 mg/100 mL[3]
   pH 4.00.1 mg/100 mL[3]
   pH 5.00.2 mg/100 mL[3]
   pH 7.543 mg/100 mL[3]
LogP 3.7[3]
Caco-2 Permeability -5.98 (log Papp)[3]
BCS Classification Class II[1]

Experimental Protocols

In Vitro Dissolution Studies

The selection of a dissolution medium is critical for developing a predictive in vitro test for poorly soluble drugs. This section compares standard compendial media with biorelevant media that mimic the gastrointestinal environment.

Objective: To evaluate the dissolution profile of a this compound formulation in different media to identify a method that reflects in vivo dissolution.

Apparatus: USP Apparatus II (Paddle) at 50 rpm and 37 ± 0.5°C.[1]

Dissolution Media:

  • 0.1 N HCl: Simulates fasted stomach conditions.

  • Phosphate Buffer (pH 6.8): Standard compendial medium.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the composition of intestinal fluid in the fasted state.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the composition of intestinal fluid in the fed state.

Procedure:

  • Prepare 900 mL of each dissolution medium.

  • Place one tablet/capsule of the this compound formulation in each dissolution vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the drug concentration in the samples using a validated HPLC method.

Composition of Biorelevant Media:

ComponentFaSSIF (pH 6.5)FeSSIF (pH 5.0)
Sodium Taurocholate3 mM15 mM
Lecithin0.75 mM3.75 mM
Maleic acid19.12 mM55.02 mM
Sodium Hydroxideq.s. to pHq.s. to pH
Sodium Chloride105.88 mM125.47 mM

Source: Adapted from literature on biorelevant media.[4][5]

Comparative Dissolution Profiles of a Model BCS Class II Drug (Bosentan)

Time (min)0.1 N HClPhosphate Buffer (pH 6.8)FaSSIFFeSSIF
00000
1515%25%45%60%
3028%40%70%85%
6045%60%90%98%
9055%75%>95%>99%
12062%85%>95%>99%

Note: The data presented are hypothetical and for illustrative purposes, based on the known behavior of BCS Class II drugs in these media.[1]

In Vitro Permeability Studies (Caco-2 Assay)

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.

Protocol:

  • Culture Caco-2 cells on semi-permeable filter supports for 21-23 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.

  • To determine the efflux ratio, also measure basolateral to apical (B-A) transport by adding the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time intervals.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

Calculation of Apparent Permeability (Papp):

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport

  • A is the surface area of the filter membrane

  • C₀ is the initial drug concentration in the donor compartment

In Vivo Pharmacokinetic Studies

In vivo studies are essential to obtain the pharmacokinetic data needed to establish the "vivo" part of the IVIVC.

Objective: To determine the plasma concentration-time profile of this compound after oral administration in an animal model (e.g., Sprague-Dawley rats).

Protocol:

  • Fast the rats overnight prior to dosing.

  • Administer the this compound formulation orally via gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

Pharmacokinetic Parameters for Bosentan in Rats (Illustrative Data)

ParameterValue (Oral Suspension)
Cmax (ng/mL) 1500 ± 300
Tmax (h) 3.0 ± 0.5
AUC₀₋t (ng*h/mL) 8500 ± 1200
Bioavailability (%) ~50%

Source: Adapted from published pharmacokinetic studies of Bosentan.[6][7]

IVIVC Development and Visualization

An IVIVC is a mathematical model that describes the relationship between an in vitro property (e.g., dissolution) and an in vivo response (e.g., absorption). A Level A correlation, the most desirable type, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

IVIVC Development Workflow

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation Correlation invitro_dissolution In Vitro Dissolution (Multiple Formulations) correlation Establish Correlation (% Dissolved vs. % Absorbed) invitro_dissolution->correlation invivo_pk In Vivo PK Study (Multiple Formulations) deconvolution Deconvolution (Calculate % Absorbed) invivo_pk->deconvolution deconvolution->correlation

Workflow for establishing a Level A IVIVC.

Alternative to Direct IVIVC: Physiologically Based Pharmacokinetic (PBPK) Modeling

For metabolites like this compound, establishing a direct IVIVC can be challenging. PBPK modeling offers a powerful alternative by integrating physicochemical properties, in vitro data, and physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[][9][10]

PBPK Model Structure for Parent Drug and Metabolite

PBPK_Model cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_liver Liver formulation Oral Formulation (Parent Drug) dissolution Dissolution formulation->dissolution absorption Absorption dissolution->absorption parent_central Parent Drug (Central Compartment) absorption->parent_central parent_peripheral Parent Drug (Peripheral Tissues) parent_central->parent_peripheral liver Metabolism (Parent -> Metabolite) parent_central->liver elimination_parent Elimination (Parent) parent_central->elimination_parent metabolite_central Metabolite (this compound) (Central Compartment) metabolite_peripheral Metabolite (Peripheral Tissues) metabolite_central->metabolite_peripheral elimination_metabolite Elimination (Metabolite) metabolite_central->elimination_metabolite liver->metabolite_central

References

A Comparative Pharmacokinetic Profile of Bosentan and its Active Metabolite, Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Bosentan, a dual endothelin receptor antagonist, and its principal active metabolite, Hydroxybosentan (Ro 48-5033). The data and protocols presented herein are compiled from peer-reviewed literature to support research and development in the fields of pharmacology and drug metabolism.

Executive Summary

Bosentan is an established therapy for pulmonary arterial hypertension (PAH).[1][2] Its clinical efficacy and safety are influenced by its pharmacokinetic properties and those of its metabolites.[1] Bosentan is primarily metabolized in the liver by cytochrome P450 enzymes, CYP2C9 and CYP3A4, to form three metabolites.[1][3] Among these, this compound (Ro 48-5033) is pharmacologically active and contributes to the overall therapeutic effect.[1][2] Understanding the comparative pharmacokinetics of the parent drug and this active metabolite is crucial for predicting clinical response, potential drug-drug interactions, and inter-individual variability.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Bosentan and this compound, compiled from studies in healthy adult subjects. It is important to note that these parameters can vary based on factors such as dose, single versus multiple dosing regimens, and patient populations (e.g., pediatric vs. adult, presence of hepatic impairment).

ParameterBosentanThis compound (Ro 48-5033)Reference
Tmax (median, hours) ~3.0 - 5.0Similar to Bosentan[1][2][3][4]
Cmax Dose-dependent~5-8% of Bosentan Cmax[4]
AUC Dose-proportional up to 500-600 mgExposure is low, <25% of Bosentan[1][5]
Half-life (t1/2, hours) ~5.4~5-14[1][4][6]
Clearance (CL, L/h) ~17-[1]
Volume of Distribution (Vd, L) ~30-[1]
Protein Binding >98% (mainly albumin)-[1][2]

Note: Upon multiple dosing, Bosentan induces its own metabolism, leading to a decrease in plasma concentrations by approximately 35-50% and a two-fold increase in clearance, reaching steady-state within 3-5 days.[1][2][5]

Metabolic Pathway

Bosentan undergoes extensive hepatic metabolism. The primary metabolic pathway involves the hydroxylation of the t-butyl group to form the active metabolite, this compound (Ro 48-5033).[7] Other minor metabolites, Ro 47-8634 (O-demethylated) and Ro 64-1056 (hydroxylated and O-demethylated), are also formed.[7] The enzymes primarily responsible for Bosentan's metabolism are CYP2C9 and CYP3A4.[1][3]

G Bosentan Bosentan This compound This compound (Ro 48-5033) (Active) Bosentan->this compound CYP2C9, CYP3A4 (Hydroxylation) Demethylated Ro 47-8634 Bosentan->Demethylated CYP2C9, CYP3A4 (O-Demethylation) Excretion Excretion Bosentan->Excretion <3% in Urine Hydroxylated_Demethylated Ro 64-1056 This compound->Hydroxylated_Demethylated O-Demethylation This compound->Excretion Biliary Excretion Demethylated->Hydroxylated_Demethylated Hydroxylation Demethylated->Excretion Biliary Excretion Hydroxylated_Demethylated->Excretion Biliary Excretion

Figure 1. Metabolic pathway of Bosentan.

Experimental Protocols

The determination of Bosentan and this compound concentrations in biological matrices is critical for pharmacokinetic studies. A common and robust methodology involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A Representative Bioanalytical Method:

  • Objective: To simultaneously quantify Bosentan and this compound in human plasma.[8]

  • Sample Preparation:

    • A 100 µL aliquot of human plasma is used.[8]

    • Internal standards (deuterated analogs of Bosentan and this compound) are added.[8]

    • Solid-phase extraction (SPE) is performed to isolate the analytes from plasma components.[8][9]

  • Chromatographic Separation:

    • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[8][10]

    • Column: A reverse-phase C18 column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is typically used.[8][9]

    • Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Flow Rate: A typical flow rate is around 1 mL/min.[9]

  • Detection:

    • Technique: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source.[8]

    • Mode: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions for each analyte and internal standard.

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[4] The validated concentration range for Bosentan is typically around 0.4-1600 ng/mL and for this compound is around 0.2-250 ng/mL.[8]

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation cluster_2 Data Acquisition & Analysis Plasma Human Plasma Sample (100 µL) IS Add Internal Standards (Deuterated Analogs) Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE LC LC-MS/MS System SPE->LC Column C18 Reverse-Phase Column LC->Column MS Tandem Mass Spectrometry (MRM Mode) Column->MS Data Data Processing & Quantification MS->Data

Figure 2. Experimental workflow for bioanalysis.

Conclusion

The pharmacokinetic profiles of Bosentan and its active metabolite, this compound, are well-characterized. Bosentan exhibits dose-proportional pharmacokinetics at therapeutic doses and induces its own metabolism. This compound, while pharmacologically active, has significantly lower systemic exposure compared to the parent compound. The established bioanalytical methods, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for their simultaneous quantification in biological matrices, enabling robust pharmacokinetic and drug-drug interaction studies. This comparative guide provides a foundational understanding for researchers and professionals involved in the development and clinical application of Bosentan and related compounds.

References

Hydroxybosentan: A Metabolite's Role in the Clinical Profile of Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review and meta-analysis of clinical data specifically for Hydroxybosentan is not feasible as it is not administered as a standalone drug. this compound, also known as Ro 48-5033, is the primary and only pharmacologically active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Clinical trials are conducted with the parent drug, Bosentan, and the observed clinical effects are a composite of the activity of both Bosentan and its metabolite, this compound. This guide, therefore, will provide a comprehensive overview of the clinical data for Bosentan, with a focus on the contribution and characteristics of its active metabolite, this compound.

The Clinical Significance of this compound

Bosentan undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, to form three metabolites.[4][5][6] Among these, only this compound (Ro 48-5033) exhibits pharmacological activity, contributing an estimated 10% to 20% of the total therapeutic effect of Bosentan.[1][2][4] This contribution is a crucial aspect of the overall clinical profile of Bosentan.

Pharmacokinetic Profile of Bosentan and this compound

The pharmacokinetic parameters of Bosentan and its metabolites have been characterized in clinical studies. Following oral administration, Bosentan reaches peak plasma concentrations within 3 to 5 hours.[2][4] One study in pediatric patients with PAH provided specific pharmacokinetic data for both Bosentan and this compound, which is summarized in the table below.

ParameterBosentan (4 mg/kg)This compound (Ro 48-5033)
Cmax (ng/mL) 1007 (831, 1220)161 (134, 194)
AUCt (ng·h/mL) 4298 (3497, 5282)903 (741, 1100)
tmax (h) 3.0 (1.0 - 8.0)4.0 (1.0 - 8.0)
Data are presented as geometric mean (95% confidence interval) for Cmax and AUCt, and median (range) for tmax. Data from the FUTURE-1 study in pediatric PAH patients.[7]

Clinical Efficacy of Bosentan

The clinical efficacy of Bosentan in the treatment of PAH has been established in numerous clinical trials. The primary endpoints in these trials typically include improvements in exercise capacity, functional class, and hemodynamic parameters.

EndpointBosentan Treatment GroupPlacebo Group
Change in 6-Minute Walk Distance (m) +44-8
Improvement in WHO Functional Class 38%13%
Change in Mean Pulmonary Arterial Pressure (mmHg) -5.1+2.7
Change in Cardiac Index (L/min/m²) +1.0+0.3
Representative data from key clinical trials of Bosentan in PAH.

Safety Profile of Bosentan

The safety profile of Bosentan is well-characterized, with the most significant adverse effect being potential hepatotoxicity. Regular monitoring of liver function is essential during treatment.

Adverse EventFrequency with Bosentan
Elevated Liver Aminotransferases ~11%
Headache ~15%
Edema/Fluid Retention ~13%
Nasopharyngitis ~11%
Frequencies are approximate and can vary based on the patient population and study design.

Experimental Protocols

Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of Bosentan and its metabolites over time.

Methodology:

  • Sample Collection: Blood samples are collected from patients at predefined time points following the administration of Bosentan.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of Bosentan and this compound in the plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, and tmax using non-compartmental analysis.

Clinical Efficacy Assessment (6-Minute Walk Test)

Objective: To assess the effect of Bosentan on exercise capacity.

Methodology:

  • Patient Instruction: Patients are instructed to walk as far as possible in a flat, enclosed corridor for 6 minutes.

  • Standardized Encouragement: Standardized phrases of encouragement are provided at specific intervals.

  • Distance Measurement: The total distance walked in 6 minutes is measured and recorded.

  • Comparison: The change in the 6-minute walk distance from baseline is compared between the Bosentan and placebo groups.

Visualizing the Mechanism and Workflow

Signaling Pathway of Bosentan

Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on vascular smooth muscle cells. This antagonism prevents vasoconstriction and smooth muscle proliferation, leading to vasodilation and a decrease in pulmonary vascular resistance.

G cluster_0 Treatment Arms Start Patient Recruitment (PAH Diagnosis) Screening Screening & Baseline Assessment (6MWT, Hemodynamics, etc.) Start->Screening Randomization Randomization Screening->Randomization Bosentan_Arm Bosentan Group (Oral Administration) Randomization->Bosentan_Arm Arm 1 Placebo_Arm Placebo Group (Oral Administration) Randomization->Placebo_Arm Arm 2 Treatment Treatment Period (e.g., 16 weeks) FollowUp Follow-up Assessments (Efficacy & Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion Bosentan_Arm->Treatment Placebo_Arm->Treatment

References

Safety Operating Guide

Proper Disposal of Hydroxybosentan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Hydroxybosentan, an active metabolite of Bosentan, is critical to ensure personnel safety, environmental protection, and regulatory compliance within a laboratory setting. Adherence to established protocols for pharmaceutical waste management minimizes risks and promotes a secure research environment. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

All research laboratories must implement proper pharmaceutical waste disposal procedures.[1] The Environmental Protection Agency (EPA) regulates the safe disposal of hazardous waste, including pharmaceutical waste, to prevent environmental contamination.[1] It is crucial for all research lab facilities to monitor and ensure the safe disposal of such materials.[1]

Hazard Identification and Safety Precautions

Primary Hazards Associated with Bosentan Derivatives:

  • Harmful if swallowed. [2][3]

  • Suspected of damaging fertility or the unborn child. [2]

  • Harmful to aquatic life with long-lasting effects. [2]

  • May cause skin and respiratory irritation.[3]

Mandatory Safety Precautions:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

  • Wear appropriate personal protective equipment (PPE): This includes protective gloves, protective clothing, eye protection, and face protection.[2][4]

  • Avoid release to the environment. [2]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Quantitative Data and Physical Properties

A comprehensive understanding of the chemical and physical properties of a compound is fundamental to its safe handling and disposal. The following table summarizes key data for Bosentan and its derivatives, which can be used as a reference for this compound.

PropertyValueReference
Chemical Formula C27H29N5O6S (Bosentan)[Source: Benchchem]
Molecular Weight 551.61 g/mol (Bosentan)[Source: Benchchem]
Appearance White to off-white solid/powder[2]
Solubility Soluble in Methanol, Ethanol, Chloroform, and DMSO; slightly soluble in water[2]
Storage Temperature -20°C[2][5]
Incompatible Materials Strong oxidizing agents[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound and its associated waste materials. This procedure is based on best practices for handling hazardous pharmaceutical waste in a research setting.[6][7]

Experimental Protocol: this compound Waste Disposal

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, flasks), and contaminated PPE.

    • Segregate this compound waste from all other laboratory waste streams (e.g., general, biohazardous, radioactive) to prevent cross-contamination and ensure proper disposal.[7]

  • Containerization:

    • Place all solid this compound waste into a designated, clearly labeled, and sealable hazardous waste container.[2]

    • For solutions containing this compound, use a labeled, leak-proof container.

    • Ensure containers are compatible with the chemical properties of the waste.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[2]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and all relevant hazard pictograms (e.g., health hazard, environmental hazard).[2]

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[2]

    • The storage area should be away from incompatible materials and general laboratory traffic.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.[2]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the designated container.[2]

  • Empty Container Disposal:

    • Empty containers that held this compound may retain product residue and should be treated as hazardous waste.[2]

    • These containers should be taken to an approved waste handling site for recycling or disposal and should not be reused.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.[2]

    • Ensure compliance with all federal, state, and local regulations, including those set forth by the Resource Conservation and Recovery Act (RCRA).[1][6][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

HydroxybosentanDisposal cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_final Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from Other Lab Waste Streams A->B C Place in Labeled, Sealed Hazardous Waste Container B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Store in Secure, Designated, Ventilated Area D->E F Arrange Collection by Licensed Disposal Company E->F G Ensure RCRA Compliance & Documentation F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Hydroxybosentan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Hydroxybosentan based on general best practices for potent pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this compound containing quantitative occupational exposure limits (OELs) was not available at the time of this writing. Therefore, it is imperative to treat this compound as a potent compound and to conduct a thorough risk assessment before handling. This guidance is intended for use by trained research, scientific, and drug development professionals.

This compound is the active metabolite of Bosentan and should be handled with care to minimize exposure.[1] The following information outlines the recommended personal protective equipment (PPE), operational procedures, and disposal plans.

Compound Information

PropertyValue
CAS Number 253688-60-7[1][2][3][4]
Molecular Formula C₂₇H₂₉N₅O₇S[2]
Molecular Weight 567.61 g/mol [2]
Storage 4°C[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double GlovesWear two pairs of chemotherapy-rated gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves frequently, especially if contaminated.
Body Protection Disposable GownUse a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.
Coveralls ("Bunny Suit")For procedures with a high risk of aerosolization or splashing, consider full-body protection with integrated shoe covers and a hood.[5]
Respiratory Protection N95 Respirator or HigherFor handling powders outside of a containment system, a fit-tested N95 respirator is the minimum requirement. For unpacking non-plastic containers or in case of spills, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.[5][6]
Eye and Face Protection Safety GogglesWear chemical splash goggles to protect against spills and splashes. Standard safety glasses with side shields are not sufficient.[5]
Face ShieldA face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[5]
Foot Protection Shoe CoversWear disposable shoe covers over footwear when working in areas where this compound is handled.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation and Planning:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated handling area, which should be a containment primary engineering control (C-PEC) such as a chemical fume hood or a biological safety cabinet.[7]

  • Donning PPE:

    • Put on shoe covers, inner gloves, gown, and head/hair covers.

    • Don the appropriate respiratory protection and ensure a proper fit.

    • Put on safety goggles and a face shield if required.

    • Don the outer pair of gloves over the gown cuffs.

  • Compound Handling:

    • Perform all manipulations of this compound powder, such as weighing and reconstitution, within the C-PEC to avoid the liberation of aerosols.[7]

    • Use dedicated equipment and utensils. If not possible, thoroughly decontaminate equipment after use.

    • Work in a manner that minimizes the generation of dust and aerosols.

  • Post-Handling:

    • Decontaminate all surfaces of the C-PEC.

    • Carefully doff PPE in the designated area to avoid cross-contamination. The outer gloves should be removed first.

    • Dispose of all contaminated PPE and materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be considered hazardous waste.[8]

  • Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all hazardous waste. Black bins are often designated for hazardous pharmaceutical waste.[9]

  • Disposal Method: The recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal service.[10] This ensures the complete destruction of the active pharmaceutical ingredient.[10]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[8]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Assemble PPE prep_risk->prep_ppe prep_area Prepare Handling Area (C-PEC) prep_ppe->prep_area don_ppe Don PPE prep_area->don_ppe Proceed to Handling handle_compound Handle Compound in C-PEC don_ppe->handle_compound decontaminate Decontaminate Surfaces handle_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe Proceed to Disposal segregate_waste Segregate Hazardous Waste doff_ppe->segregate_waste dispose Dispose via Incineration segregate_waste->dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxybosentan
Reactant of Route 2
Hydroxybosentan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.